molecular formula C15H30O2 B1620334 (Ethoxymethoxy)cyclododecane CAS No. 58567-11-6

(Ethoxymethoxy)cyclododecane

Cat. No.: B1620334
CAS No.: 58567-11-6
M. Wt: 242.4 g/mol
InChI Key: VQNUNMBDOKEZHS-UHFFFAOYSA-N
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Description

(Ethoxymethoxy)cyclododecane is a useful research compound. Its molecular formula is C15H30O2 and its molecular weight is 242.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethoxymethoxycyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H30O2/c1-2-16-14-17-15-12-10-8-6-4-3-5-7-9-11-13-15/h15H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNUNMBDOKEZHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCOC1CCCCCCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052248
Record name (Ethoxymethoxy)cyclododecane
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Molecular Weight

242.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Cyclododecane, (ethoxymethoxy)-
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CAS No.

58567-11-6
Record name Boisambrene forte
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Record name Cyclododecane, (ethoxymethoxy)-
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Record name Cyclododecane, (ethoxymethoxy)-
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Record name (Ethoxymethoxy)cyclododecane
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Record name (ethoxymethoxy)cyclododecane
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Foundational & Exploratory

(Ethoxymethoxy)cyclododecane chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Ethoxymethoxy)cyclododecane , also known by trade names such as Boisambrene Forte and Amberwood F, is a synthetic fragrance ingredient valued for its woody and amber-like scent profile. This technical guide provides an in-depth overview of its chemical properties, a plausible synthesis protocol, analytical methodologies, and its primary biological effect of skin sensitization, including the associated signaling pathway.

Chemical and Physical Properties

This compound is a high molecular weight ether with a distinct odor profile. Its key identifiers and physicochemical properties are summarized in the tables below for easy reference.

Compound Identification
IdentifierValue
CAS Number 58567-11-6[1][2][3]
IUPAC Name This compound
Molecular Formula C₁₅H₃₀O₂[1][2][3]
Molecular Weight 242.40 g/mol [3]
SMILES CCOCOC1CCCCCCCCCCC1[1]
InChI InChI=1S/C15H30O2/c1-2-16-14-17-15-12-10-8-6-4-3-5-7-9-11-13-15/h15H,2-14H2,1H3[2]
Synonyms Formaldehyde cyclododecyl ethyl acetal, Boisambrene forte, Amberwood F[1][2]
Physicochemical Data
PropertyValue
Appearance Liquid
Boiling Point 287.3 °C at 760 mmHg[2]
Density 0.89 g/cm³[2]
Flash Point 85.3 °C[2]
Refractive Index 1.451[2]
Vapor Pressure 0.00433 mmHg at 25°C[2]
Solubility Soluble in ethanol[3]

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the acid-catalyzed addition of cyclododecanol (B158456) to ethyl vinyl ether. This reaction is a variation of the Williamson ether synthesis.

Materials:

  • Cyclododecanol

  • Ethyl vinyl ether

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclododecanol in an excess of anhydrous diethyl ether.

  • Add a catalytic amount of p-toluenesulfonic acid to the solution.

  • Slowly add ethyl vinyl ether to the reaction mixture at room temperature using a dropping funnel. An exothermic reaction may be observed.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Analytical Methods

The purity and identity of this compound can be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the most common technique for the analysis of volatile fragrance compounds.[4][5][6]

  • Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separation.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless, depending on the concentration.

  • Temperature Program: A temperature gradient from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 280°C) allows for the separation of components with different boiling points.

  • MS Detection: Electron ionization (EI) at 70 eV. The resulting mass spectrum can be compared with library data for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of ethers.[7][8][9][10][11]

  • ¹H NMR: Protons on the carbon adjacent to the ether oxygen atoms (the -O-CH₂-O- and -O-CH- cyclododecane (B45066) protons) are expected to show characteristic downfield shifts in the range of 3.4-4.5 ppm. The ethoxy group will show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons.[10]

  • ¹³C NMR: The carbon atoms directly bonded to the ether oxygen atoms will also exhibit a downfield shift, typically in the 50-80 ppm range.[11]

Biological Activity and Signaling Pathway

The primary biological effect of concern for this compound, as with many fragrance ingredients, is skin sensitization, which can lead to allergic contact dermatitis.

Skin Sensitization Signaling Pathway

The process of skin sensitization involves a complex series of events at the cellular and molecular level. The diagram below illustrates the key signaling pathway involved.

SkinSensitizationPathway cluster_epidermis Epidermis cluster_lymph_node Lymph Node Hapten This compound (Hapten) Protein Skin Proteins Hapten->Protein Covalent Binding (Haptenation) HaptenProtein Hapten-Protein Complex Protein->HaptenProtein Keratinocyte Keratinocyte HaptenProtein->Keratinocyte Uptake LangerhansCell Langerhans Cell (Immature Dendritic Cell) HaptenProtein->LangerhansCell Uptake & Processing Cytokines Pro-inflammatory Cytokines (e.g., IL-1α, TNF-α) Keratinocyte->Cytokines Stress Response Activation Cytokines->LangerhansCell Activation Signal ActivatedLC Activated Langerhans Cell LangerhansCell->ActivatedLC Maturation & Migration TCell Naive T-Cell ActivatedLC->TCell Antigen Presentation ActivatedTCell Activated & Proliferating T-Cells (Memory T-Cells) TCell->ActivatedTCell Activation & Proliferation

References

An In-depth Technical Guide on (Ethoxymethoxy)cyclododecane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 58567-11-6

Synonyms: Formaldehyde (B43269) cyclodecyl ethyl acetal (B89532), Boisambrene Forte, Amberwood F

Introduction

(Ethoxymethoxy)cyclododecane is a synthetic fragrance ingredient widely utilized in the cosmetics and perfume industry.[1] Valued for its woody, amber, and cedar-like scent profile, it also functions as a fragrance fixative, enhancing the longevity of the overall scent composition.[2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, safety assessment, and analytical methodologies, tailored for researchers, scientists, and drug development professionals.

Disclaimer: The information provided herein is for technical and informational purposes only. There is currently no publicly available data to suggest any therapeutic or pharmacological activity of this compound. Its application is primarily in the fragrance industry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. This data has been compiled from various safety data sheets and chemical databases.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 58567-11-6[1][3][4]
Molecular Formula C15H30O2[3][4]
Molecular Weight 242.40 g/mol [3][5]
IUPAC Name This compound[3]
InChI InChI=1S/C15H30O2/c1-2-16-14-17-15-12-10-8-6-4-3-5-7-9-11-13-15/h15H,2-14H2,1H3[4]
SMILES CCOCOC1CCCCCCCCCCC1[5]

Table 2: Physical and Chemical Properties

PropertyValueReference
Appearance Colorless liquid[6]
Odor Woody, Amber, Cedar[5][6]
Density 0.928 - 0.940 g/cm³ at 20°C[6]
Refractive Index 1.465 - 1.469 at 20°C[6]
Boiling Point 287.3 °C at 760 mmHg[7]
Flash Point >100 °C (closed cup)[6]
Vapor Pressure 0.0018 hPa at 20°C (estimated)[5]
Solubility Insoluble in water; Soluble in ethanol[5]
logP (Octanol/Water Partition Coefficient) 5.5 (estimated)[5]

Synthesis

The synthesis of this compound, also known as formaldehyde ethyl cyclododecyl acetal, can be achieved through the acid-catalyzed reaction of cyclododecanol (B158456) with an excess of formaldehyde diethyl acetal.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Cyclododecanol Cyclododecanol Cyclododecanol->Reaction Formaldehyde_diethyl_acetal Formaldehyde diethyl acetal (excess) Formaldehyde_diethyl_acetal->Reaction Catalyst Acid Catalyst (e.g., ion exchange resin) Catalyst->Reaction Heat Heat (Boiling Point) Heat->Reaction Ethoxymethoxycyclododecane This compound Ethanol Ethanol Reaction->Ethoxymethoxycyclododecane Reaction->Ethanol G Start New Fragrance Ingredient (this compound) Genotoxicity Genotoxicity Assessment Start->Genotoxicity Dermal Dermal Sensitization Start->Dermal Systemic Systemic Toxicity Start->Systemic Ames Ames Test (OECD 471) Genotoxicity->Ames Micronucleus In Vitro Micronucleus Test (OECD 487) Genotoxicity->Micronucleus RiskAssessment Risk Assessment Ames->RiskAssessment Micronucleus->RiskAssessment HRIPT Human Repeated Insult Patch Test (HRIPT) Dermal->HRIPT HRIPT->RiskAssessment RepeatedDose Repeated Dose Toxicity Study Systemic->RepeatedDose RepeatedDose->RiskAssessment Safe Safe for Use in Consumer Products RiskAssessment->Safe

References

(Ethoxymethoxy)cyclododecane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(Ethoxymethoxy)cyclododecane , a synthetic fragrance ingredient, is valued in the cosmetic and perfume industry for its unique and persistent woody and amber scent profile. This technical guide provides an in-depth overview of its molecular structure, physicochemical properties, and available toxicological data, aimed at researchers, scientists, and professionals in drug development and material science.

Molecular Structure and Identification

This compound is characterized by a cyclododecane (B45066) ring functionalized with an ethoxymethoxy group. Its chemical identity is well-established through various nomenclature systems.

Key Identifiers:

The molecular structure consists of a large, flexible 12-membered carbon ring, which contributes to its lipophilicity and low volatility. The ether linkages in the side chain provide sites for potential hydrogen bonding and influence its solubility characteristics.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application in fragrance formulations and for understanding its environmental fate and transport.

PropertyValueReference
Molecular Weight 242.40 g/mol [1][2][4]
Appearance Liquid[5][7]
Color Colorless[7]
Density 0.89 g/cm³[2][5]
Boiling Point 287.3 °C at 760 mmHg[2]
Flash Point 85.3 °C[2][5]
Refractive Index 1.451[2][5]
Water Solubility Very low (predicted)
LogP (XLogP3-AA) 5.5[1][3]

Synthesis and Manufacturing

While detailed, step-by-step experimental protocols for the industrial synthesis of this compound are proprietary, the general chemical pathway is understood to involve the reaction of cyclododecanol (B158456) with formaldehyde and ethanol, or their equivalents, to form the ethoxymethyl ether. The production involves a meticulous chemical synthesis process that starts with the reaction of formaldehyde with cyclodecyl ethyl acetal under controlled conditions.[8] This process is designed to be efficient and to yield a product of high purity suitable for use in consumer products.

Below is a generalized workflow for the synthesis and quality control of this compound.

synthesis_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control Reactants Cyclododecanol + Formaldehyde + Ethanol Reaction Acid-Catalyzed Acetal Formation Reactants->Reaction Crude Crude this compound Reaction->Crude Purification Distillation / Chromatography Crude->Purification Pure Purified Product Purification->Pure QC Spectroscopic Analysis (GC-MS, IR, NMR) Pure->QC Final Final Product QC->Final

Caption: Generalized Synthesis and Quality Control Workflow.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not publicly available. However, a general approach to its characterization would involve standard analytical techniques.

General Characterization Methodology:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any potential byproducts. A non-polar column would be suitable, with a temperature gradient to separate components. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups. Expected signals would include C-O-C ether stretches and C-H alkane stretches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the overall structure, with chemical shifts and coupling patterns corresponding to the cyclododecane ring and the ethoxymethoxy side chain.

Biological Activity and Safety Assessment

The primary biological relevance of this compound relates to its safety assessment as a fragrance ingredient. It is not known to be involved in any specific biological signaling pathways. The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment and concluded that it is safe for its intended use in fragrance products.

Summary of Toxicological Data:

EndpointResult
Genotoxicity Does not present a concern for genotoxic potential. A positive result was noted in the BlueScreen assay in the presence of S9 metabolic activation, but this occurred with cytotoxicity.[2]
Clastogenicity Considered non-clastogenic in an in vitro micronucleus test.[2]
Skin Sensitization May cause an allergic skin reaction.[1]
Skin Irritation Causes skin irritation.[1]
Phototoxicity/Photoallergenicity Not expected to be phototoxic or photoallergenic.[2]
Systemic Toxicity (Repeated Dose) The Margin of Exposure (MOE) is considered adequate at current use levels.[2]

The following diagram illustrates the logical flow of a typical safety assessment for a fragrance ingredient.

safety_assessment cluster_hazard Hazard Identification cluster_exposure Exposure Assessment cluster_risk Risk Characterization InVitro In Vitro Assays (e.g., Genotoxicity, Skin Sensitization) InVivo In Vivo Studies (if necessary) InVitro->InVivo Risk Margin of Exposure (MOE) Calculation InVivo->Risk ConsumerUse Consumer Use Patterns ExposureLevels Calculation of Exposure Levels ConsumerUse->ExposureLevels ExposureLevels->Risk Conclusion Safety Conclusion Risk->Conclusion

Caption: Logical Flow of a Fragrance Ingredient Safety Assessment.

While this compound itself has a well-defined toxicological profile, it is worth noting that other compounds containing a cyclododecane moiety have been investigated for various biological activities, such as antioxidant and antimicrobial properties. However, these activities have not been reported for this compound.

Conclusion

This compound is a synthetic fragrance ingredient with a well-characterized molecular structure and physicochemical properties. Its primary application is in the cosmetics industry, where it imparts a desirable woody and amber fragrance. While detailed experimental protocols for its synthesis are proprietary, the general synthetic pathway is understood. The safety of this compound has been assessed, and it is considered safe for its intended use, with some potential for skin irritation and sensitization. There is no current evidence to suggest its involvement in specific biological signaling pathways relevant to drug development. This technical guide provides a summary of the publicly available scientific information on this compound.

References

Synthesis of (Ethoxymethoxy)cyclododecane from cyclododecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (ethoxymethoxy)cyclododecane, a valuable fragrance ingredient, from cyclododecanol (B158456). The document details the chemical transformation, experimental protocols, and physicochemical properties of the resulting acetal (B89532). The synthesis involves the acid-catalyzed reaction of cyclododecanol with formaldehyde (B43269) diethyl acetal, offering an efficient route to this compound, also known in the industry as Boisambrene forte. This guide is intended to serve as a practical resource for researchers in organic synthesis and professionals in the fragrance and chemical industries.

Introduction

This compound is a synthetic fragrance compound prized for its woody and amber-like scent profile.[1] It is utilized in the formulation of various cosmetic and perfume products. The synthesis of this molecule, an ethoxymethyl ether of cyclododecanol, is a key process for its commercial production. This guide focuses on a specific and efficient method for its preparation starting from the readily available cyclododecanol. The core of this synthesis is the protection of the alcohol functional group as an acetal, a common strategy in organic chemistry to mask the reactivity of hydroxyl groups.

Reaction Scheme and Mechanism

The synthesis of this compound from cyclododecanol proceeds via an acid-catalyzed reaction with formaldehyde diethyl acetal. This reaction is an example of a transacetalization.

Reaction:

Cyclododecanol + Formaldehyde Diethyl Acetal ⇌ this compound + Ethanol (B145695)

The mechanism involves the protonation of one of the ethoxy groups of formaldehyde diethyl acetal by an acid catalyst, leading to its departure as ethanol and the formation of a resonance-stabilized oxocarbenium ion. The nucleophilic oxygen of cyclododecanol then attacks this electrophilic species. Subsequent deprotonation of the resulting intermediate yields the final product, this compound. The reaction is driven to completion by removing the ethanol byproduct, typically through distillation.

Experimental Protocol

The following experimental protocol is adapted from a patented procedure for the synthesis of formaldehyde ethyl cyclododecyl acetal, which is synonymous with this compound.

Materials:

  • Cyclododecanol

  • Formaldehyde diethyl acetal

  • Acidic catalyst (e.g., bleaching earth catalyst KP 10, ion-exchange resin)

  • Inert solvent (optional, as excess formaldehyde diethyl acetal can serve as the solvent)

Procedure:

  • A mixture of cyclododecanol (1.0 molar equivalent) and a significant molar excess of formaldehyde diethyl acetal (e.g., 5 molar equivalents) is prepared in a reaction vessel equipped with a stirrer, a heating mantle, and a distillation apparatus (e.g., a Vigreux column).

  • An acidic catalyst (e.g., 15 g of KP 10 bleaching earth per 0.5 mol of cyclododecanol) is added to the mixture.

  • The reaction mixture is heated to boiling with continuous stirring.

  • The ethanol formed during the reaction is continuously removed by distillation, along with some of the excess formaldehyde diethyl acetal, to drive the equilibrium towards the product.

  • The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of cyclododecanol.

  • Upon completion of the reaction (typically within 3-5 hours), the mixture is cooled to room temperature.

  • The solid catalyst is removed by filtration.

  • The excess formaldehyde diethyl acetal is removed from the filtrate by distillation under reduced pressure.

  • The crude product is then purified by fractional distillation to yield pure this compound.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 58567-11-6[2][3][4]
Molecular Formula C15H30O2[2][3][4]
Molecular Weight 242.40 g/mol [2][3][5]
Appearance Colorless liquid[6]
Odor Woody, Amber, Cedar[2][6]
Boiling Point 287.3 °C at 760 mmHg[4]
Density 0.928 - 0.940 g/cm³ at 20°C[6]
Refractive Index 1.465 - 1.469 at 20°C[6]
Flash Point >100 °C[6]
Reaction Data
ParameterValueReference
Reactants Cyclododecanol, Formaldehyde diethyl acetal[7]
Catalyst Acidic catalyst (e.g., bleaching earth, ion-exchange resin)[7]
Reaction Time 3 - 5 hours[7]
Yield up to 82%[7]
Predicted Spectroscopic Data
SpectroscopyPredicted Chemical Shifts / Absorption Bands
¹H NMR * ~4.6 ppm (s, 2H): O-CH₂-O protons of the ethoxymethyl group.
* ~3.6 ppm (q, 2H): O-CH₂-CH₃ protons of the ethoxy group.
* ~3.5 ppm (m, 1H): CH-O proton on the cyclododecane (B45066) ring.
* ~1.2-1.6 ppm (m, 22H): CH₂ protons of the cyclododecane ring.
* ~1.2 ppm (t, 3H): O-CH₂-CH₃ protons of the ethoxy group.
¹³C NMR * ~95 ppm: O-CH₂-O carbon of the ethoxymethyl group.
* ~80 ppm: CH-O carbon of the cyclododecane ring.
* ~65 ppm: O-CH₂-CH₃ carbon of the ethoxy group.
* ~20-30 ppm: CH₂ carbons of the cyclododecane ring.
* ~15 ppm: O-CH₂-CH₃ carbon of the ethoxy group.
IR Spectroscopy * 2950-2850 cm⁻¹: C-H stretching of alkane groups.
* 1150-1050 cm⁻¹: Strong C-O stretching bands characteristic of the acetal group.
Mass Spectrometry * The molecular ion peak (m/z = 242.4) may be observed.
* Fragmentation is expected to involve the cleavage of the ethoxymethyl group and fragmentation of the cyclododecane ring.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for the synthesis of this compound.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Product Analysis reactants Mix Cyclododecanol & Formaldehyde Diethyl Acetal catalyst Add Acidic Catalyst reactants->catalyst heat Heat to Boiling & Stir catalyst->heat distill Distill off Ethanol heat->distill cool Cool Reaction Mixture distill->cool filter Filter to Remove Catalyst cool->filter evaporate Evaporate Excess Reagent filter->evaporate purify Fractional Distillation evaporate->purify product This compound purify->product analysis Characterization (NMR, IR, MS, GC) product->analysis

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship start Start reactants Cyclododecanol Formaldehyde Diethyl Acetal start->reactants catalyst Acid Catalyst start->catalyst reaction Acid-Catalyzed Transacetalization reactants->reaction catalyst->reaction byproduct Ethanol (Removed by Distillation) reaction->byproduct product This compound reaction->product

Caption: Logical relationship of reactants and products in the synthesis.

Conclusion

The synthesis of this compound from cyclododecanol via an acid-catalyzed reaction with formaldehyde diethyl acetal is an effective and high-yielding method. This technical guide provides the necessary details for the replication of this synthesis, including a step-by-step experimental protocol and a summary of the key quantitative data. The provided workflow diagrams offer a clear visual representation of the process. This information is intended to be a valuable asset for chemists and researchers working in the field of organic synthesis and fragrance chemistry.

References

Spectroscopic Analysis of (Ethoxymethoxy)cyclododecane: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Ethoxymethoxy)cyclododecane , also known by trade names such as Boisambrene Forte, is a synthetic fragrance ingredient valued for its woody and ambergris notes.[1][2] This technical guide provides a summary of its known physical and chemical properties and outlines the standard methodologies for acquiring the spectroscopic data crucial for its comprehensive characterization. While extensive searches of publicly available databases and literature have not yielded detailed, quantitative spectroscopic data such as NMR and IR peak lists, this document serves as a foundational resource for researchers requiring such analysis.

Physicochemical Properties

A compilation of key physical and chemical data for this compound is presented in Table 1. This information is essential for its handling, formulation, and quality control.

Table 1: Physicochemical Data of this compound

PropertyValueReference(s)
Chemical Name This compound[1]
Synonyms Formaldehyde cyclododecyl ethyl acetal (B89532), Boisambrene Forte, Amberwood[2][3]
CAS Number 58567-11-6[1][2]
Molecular Formula C₁₅H₃₀O₂[1][2]
Molecular Weight 242.40 g/mol [3]
Appearance Clear, colorless liquid[1][4]
Density (at 20°C) 0.928 - 0.940 g/cm³[1]
Refractive Index (at 20°C) 1.4650 - 1.4690[1][2]
Boiling Point 290 °C (at 760 mmHg)[2]
Flash Point >100 °C (closed cup)[1]
Purity > 95%[4]

Synthesis Pathway

This compound can be synthesized through a two-step process. The general workflow for this synthesis is outlined in the diagram below.

G cluster_start Starting Materials cluster_intermediate Intermediate Product cluster_reagents Ethylation Reagents cluster_final Final Product Cyclododecanol (B158456) Cyclododecanol Reaction1 Reaction with Gaseous Complex Cyclododecanol->Reaction1 Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction1 HCl Hydrochloric Acid HCl->Reaction1 Chloromethoxy Chloromethoxy cyclododecane Ethylation Ethylation Reaction Chloromethoxy->Ethylation SodiumEthanolate Sodium Ethanolate (from Sodium and Ethanol) SodiumEthanolate->Ethylation EOM_CDD This compound Reaction1->Chloromethoxy Ethylation->EOM_CDD

Caption: Synthesis workflow for this compound.

The synthesis begins with the reaction of cyclododecanol with a gaseous complex of pure paraformaldehyde and hydrochloric acid to form the intermediate, chloromethoxy cyclododecane.[5] This intermediate subsequently undergoes an ethylation reaction with sodium ethanolate, which is prepared from pure sodium in ethanol, to yield the final product, this compound.[5]

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of this compound.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Standard 5 mm NMR tubes.

Procedure:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • A Fourier-transform infrared (FTIR) spectrometer.

  • Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr) for liquid samples.

Procedure (using ATR):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Apply a small drop of neat this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • Perform a background correction.

    • Identify and label the characteristic absorption bands corresponding to the functional groups expected in the molecule (e.g., C-O, C-H).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample.

Procedure (GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature program to separate the compound from any impurities.

  • MS Analysis:

    • The eluent from the GC is directed into the ion source of the mass spectrometer.

    • Use a standard ionization technique, such as Electron Ionization (EI) at 70 eV.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.

Logical Workflow for Spectroscopic Characterization

The process of characterizing a chemical compound like this compound using spectroscopy follows a logical progression.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Characterization Sample Pure this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation (Connectivity, Functional Groups) NMR->Structure IR->Structure MW Molecular Weight and Formula Confirmation MS->MW Final Complete Spectroscopic Profile Structure->Final MW->Final

Caption: Logical workflow for the spectroscopic characterization of a chemical compound.

This workflow illustrates that after sample preparation, various spectroscopic techniques are employed in parallel. The data from NMR and IR are primarily used for structural elucidation, while mass spectrometry confirms the molecular weight and formula. Together, these analyses provide a complete spectroscopic profile for the compound.

References

In-Depth Technical Guide to the Physical Properties of Boisambrene Forte

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Boisambrene Forte, a synthetic fragrance ingredient. The information is presented to support research, development, and quality control activities. All quantitative data is summarized for clarity, and detailed experimental protocols for key physical property determination are provided, adhering to internationally recognized standards.

Core Physical and Chemical Properties

Boisambrene Forte, identified by the CAS Number 58567-11-6, is a colorless liquid known for its potent, woody, and ambergris-like odor.[1][2] Its chemical name is (Ethoxymethoxy)cyclodododecane, and it has the molecular formula C15H30O2.[1] The molecular weight of Boisambrene Forte is approximately 242.4 g/mol .[3]

Summary of Physical Properties

The following table summarizes the key physical properties of Boisambrene Forte, compiled from various technical data sheets and chemical databases. It is important to note that some variations in reported values exist, which can be attributed to different measurement methods and conditions.

PropertyValueConditions
Molecular Weight 242.4 g/mol [3]-
Appearance Colorless, clear liquid[1][3]20°C
Boiling Point 94 °C[1][4]at 0.1 Pa
290.1 °C[5]at 101.325 kPa (Standard Pressure)
Flash Point 145 °C[5][6]Closed Cup
85.3 °C[1][4]-
150 °C[3][7]-
Density 0.931 - 0.935 g/cm³[5][6][7]at 20°C
0.931 g/cm³[2][3][4]at 25°C
Refractive Index 1.4650 - 1.4690[5][6][7]at 20°C (nD20)
Water Solubility 1.12 mg/L[1]at 20°C
Nearly insoluble[6]-
Vapor Pressure 0.00433 mmHg[1]at 25°C
< 1 kPa[6]at 50°C (Calculated)

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the determination of key physical properties of liquid fragrance ingredients like Boisambrene Forte, based on OECD and ASTM guidelines.

Boiling Point Determination (OECD Guideline 103)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. For substances with high boiling points, the determination is often carried out at reduced pressure.

Method: Ebulliometer Method

  • Apparatus: An ebulliometer, a device for precise measurement of boiling points, equipped with a thermometer and a pressure gauge.

  • Procedure:

    • A sample of Boisambrene Forte is placed in the ebulliometer.

    • The pressure is adjusted to the desired level (e.g., 0.1 Pa for the lower reported boiling point).

    • The sample is heated, and the temperature and pressure are continuously monitored.

    • The boiling point is recorded as the temperature at which the liquid and vapor phases are in equilibrium, indicated by a stable temperature reading at a constant pressure.

  • Data Analysis: The observed boiling point at reduced pressure can be extrapolated to standard atmospheric pressure using the Clausius-Clapeyron equation if the enthalpy of vaporization is known.

Flash Point Determination (ASTM D3278 - Small Scale Closed-Cup Method)

The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source. The closed-cup method is commonly used for safety and regulatory purposes.[1][3][8]

Method: Small Scale Closed-Cup Apparatus

  • Apparatus: A small-scale closed-cup flash point tester.[1][3][8]

  • Procedure:

    • A 2 mL sample of Boisambrene Forte is introduced into the test cup.[1]

    • The cup is sealed and heated at a slow, constant rate.

    • At specified temperature intervals, an ignition source (a small flame or an electric spark) is introduced into the vapor space above the liquid.

    • The flash point is the lowest temperature at which a flash is observed.[1][3][8]

  • Data Analysis: The observed flash point is corrected to standard atmospheric pressure.

Density Determination (OECD Guideline 109)

Density is the mass of a substance per unit volume. For liquids, this is typically determined using a pycnometer or a hydrometer.[5][9][10][11][12]

Method: Pycnometer Method

  • Apparatus: A calibrated pycnometer (a glass flask with a precise volume), a balance, and a constant temperature bath.

  • Procedure:

    • The empty pycnometer is weighed.

    • It is then filled with the Boisambrene Forte sample, ensuring no air bubbles are present, and placed in a constant temperature bath (e.g., 20°C) until thermal equilibrium is reached.

    • The pycnometer filled with the sample is weighed.

    • The pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) and the process is repeated.

  • Data Analysis: The density of the sample is calculated using the formula: Density_sample = (Mass_sample / Mass_reference) * Density_reference

Refractive Index Determination

The refractive index is a measure of how much light bends, or refracts, when it enters a substance. It is a characteristic property and is often used for identification and purity assessment.

Method: Abbe Refractometer

  • Apparatus: An Abbe refractometer with a light source (typically a sodium D-line at 589 nm) and a constant temperature water circulator.

  • Procedure:

    • A few drops of the Boisambrene Forte sample are placed on the prism of the refractometer.

    • The prisms are closed and the sample is allowed to reach the desired temperature (e.g., 20°C).

    • The light source is switched on, and the refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

    • The refractive index is read directly from the instrument's scale.

  • Data Analysis: The refractive index is reported along with the temperature at which it was measured (e.g., nD20).

Water Solubility Determination (OECD Guideline 105)

This method determines the saturation concentration of a substance in water at a given temperature.[2][4][6][7][13]

Method: Flask Method (for substances with solubility > 10 mg/L)

  • Apparatus: A flask, a constant temperature shaker or magnetic stirrer, a centrifuge or filtration system, and an analytical instrument for concentration measurement (e.g., GC-MS, HPLC).

  • Procedure:

    • An excess amount of Boisambrene Forte is added to a known volume of distilled water in a flask.

    • The flask is sealed and agitated at a constant temperature (e.g., 20°C) for a period sufficient to reach equilibrium (typically 24-48 hours).

    • The mixture is then centrifuged or filtered to separate the undissolved substance from the aqueous solution.

    • The concentration of Boisambrene Forte in the clear aqueous phase is determined using a suitable analytical method.

  • Data Analysis: The water solubility is reported as the average concentration from at least three replicate determinations.

Visualizations

Experimental Workflow for Physical Property Determination

G cluster_0 Preparation cluster_1 Measurement cluster_2 Data Processing & Analysis cluster_3 Reporting Sample Obtain Representative Sample Calibrate Calibrate Instruments Sample->Calibrate Prepare Prepare Sample (e.g., Degas) Calibrate->Prepare Measure Perform Measurement (e.g., Titration, Reading) Prepare->Measure Record Record Raw Data Measure->Record Calculate Calculate Property Value Record->Calculate Correct Apply Corrections (e.g., Temperature, Pressure) Calculate->Correct Analyze Statistical Analysis (Mean, Std Dev) Correct->Analyze Report Report Final Value with Conditions & Uncertainty Analyze->Report

Caption: Generalized workflow for the experimental determination of a physical property.

Interrelation of Physical Properties of a Fragrance Ingredient

G cluster_0 Molecular Properties cluster_1 Bulk Physical Properties cluster_2 Application & Safety Properties MW Molecular Weight BP Boiling Point MW->BP Structure Chemical Structure Structure->BP Density Density Structure->Density RI Refractive Index Structure->RI Solubility Solubility Structure->Solubility VP Vapor Pressure BP->VP Volatility Volatility VP->Volatility Performance Fragrance Performance (Longevity, Diffusion) Solubility->Performance FlashPoint Flash Point Volatility->FlashPoint Volatility->Performance

Caption: Logical relationships between the physical properties of a fragrance ingredient.

References

The Solubility Profile of (Ethoxymethoxy)cyclododecane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Ethoxymethoxy)cyclododecane, a large-ring cyclic ether, is a compound of interest in various fields, including fragrance development and as a potential intermediate in organic synthesis. A thorough understanding of its solubility in a range of organic solvents is critical for its effective application, formulation, and purification. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for solubility determination, and a logical workflow for assessing its solubility characteristics. This document is intended for researchers, scientists, and professionals in drug development and chemical industries who require a deep understanding of the physicochemical properties of this compound.

Physicochemical Properties

PropertyValueSource
CAS Number 58567-11-6[1][2][3]
Molecular Formula C15H30O2[1][2]
Molecular Weight 242.4 g/mol [1][2]
XLogP3-AA 5.5[1][2]
Appearance Liquid[2]

Quantitative Solubility Data

The solubility of this compound has been determined in a variety of organic solvents. The following table summarizes the available quantitative data at 25°C.

SolventCAS NumberSolubility (g/L) at 25°C
Chloroform67-66-39976.79
Dichloromethane75-09-29371.36
Tetrahydrofuran (THF)109-99-96397.36
Cyclohexanone108-94-16396.54
Cyclohexane110-82-74135.02
1,4-Dioxane123-91-13718.9
Ethyl Acetate141-78-63597.03
n-Butyl Acetate123-86-43454.19
transcutol31692-85-03430.54
Isopropyl Acetate108-21-42909.91
Acetone67-64-12949.93
n-Propyl Acetate109-60-42858.86
Methyl tert-Butyl Ether (MTBE)1634-04-42797.6
Toluene108-88-32679.79
Dimethyl Sulfoxide (DMSO)67-68-52667.07
N-Methyl-2-pyrrolidone (NMP)872-50-42590.53
Tetrachloromethane56-23-52530.61
Methyl Isobutyl Ketone (MIBK)108-10-12125.08
Methyl Acetate79-20-92101.21
Dimethylformamide (DMF)68-12-21846.84
N,N-Dimethylacetamide (DMAc)127-19-51651.24
Acetonitrile75-05-81530.39
n-Heptane142-82-51468.16
Isopropanol67-63-01397.4
n-Propanol71-23-81382.58
n-Hexane110-54-31317.9
Acetic Acid64-19-71121.31
Ethanol64-17-5897.73
n-Octanol111-87-5805.03
Methanol67-56-1418.19
Propylene Glycol57-55-6216.45
Ethylene Glycol107-21-170.08
Water7732-18-50.04

Data sourced from Scent.vn and is presented as reported.[1]

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through two primary methodologies: thermodynamic (equilibrium) solubility and kinetic solubility. The choice of method depends on the specific requirements of the research, such as the need for high-throughput screening or precise equilibrium data.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the concentration of a compound in a saturated solution at equilibrium.

Materials:

  • This compound (solid or liquid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Thermostatted shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS) or Gas Chromatography (GC) system

  • Syringe filters (0.22 µm, solvent-compatible)

  • Analytical balance

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a glass vial containing a known volume of the desired organic solvent. The presence of undissolved material is necessary to ensure a saturated solution.

  • Equilibration: Tightly cap the vials and place them in a thermostatted shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 4 hours to allow the undissolved solid to settle. Alternatively, centrifuge the vials to pellet the excess solid.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC or GC. A calibration curve prepared with known concentrations of the compound in the same solvent is used for quantification.

  • Data Reporting: The solubility is reported as the concentration of the compound in the saturated solution, typically in units of g/L or mg/mL.

Kinetic Solubility Assay

This high-throughput method is often used in early-stage drug discovery to rapidly assess the solubility of compounds from a DMSO stock solution.

Materials:

  • This compound stock solution in Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer or organic solvent

  • 96-well microtiter plates

  • Automated liquid handler (optional)

  • Plate shaker

  • Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-20 mM).

  • Assay Plate Preparation: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a 96-well plate.

  • Addition of Solvent: Add the desired aqueous buffer or organic solvent to each well to achieve the target compound concentration.

  • Incubation and Mixing: Mix the contents of the plate thoroughly using a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature.

  • Detection:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate and thus, insolubility at that concentration.

    • Direct UV/HPLC Analysis: After incubation, filter the solutions using a filter plate. The concentration of the dissolved compound in the filtrate is then determined by UV-Vis spectrophotometry or HPLC analysis against a standard curve.

  • Data Analysis: The kinetic solubility is reported as the concentration at which the compound starts to precipitate under the specified conditions.

Solubility Profile of Structurally Similar Compounds

To provide additional context, the solubility of cyclododecane (B45066), the parent cycloalkane of this compound, is considered. Cyclododecane is a nonpolar compound and, as expected, is soluble in nonpolar organic solvents and insoluble in polar solvents like water, acetone, and ethanol.[4][5] The addition of the ethoxymethoxy group to the cyclododecane ring introduces some polarity, which can influence its solubility profile, generally increasing its solubility in more polar organic solvents compared to the parent alkane.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Solubility_Workflow cluster_0 Initial Assessment cluster_1 Qualitative Screening cluster_2 Quantitative Analysis cluster_3 Data Interpretation & Application A Compound Information (Structure, Polarity) B Solvent Selection (Polar, Non-polar, Aprotic, Protic) A->B Guides C Visual Solubility Test (Small Scale) B->C Perform D Classify: Soluble, Partially Soluble, Insoluble C->D Evaluate E Select Appropriate Assay (Thermodynamic vs. Kinetic) D->E Inform F Thermodynamic Solubility (Shake-Flask Method) E->F If Equilibrium Data Needed G Kinetic Solubility (High-Throughput Screen) E->G If High-Throughput Needed H Analytical Quantification (HPLC, GC, etc.) F->H G->H Quantify I Compile Solubility Data Table H->I Generate J Application in Formulation, Purification, etc. I->J Utilize

Caption: A logical workflow for the systematic assessment of a compound's solubility.

References

The Olfactory Landscape of Macrocyclic Ethers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocyclic ethers, a fascinating class of compounds, hold a significant position in the realm of olfaction, primarily due to their association with the highly prized musk fragrance. However, the olfactory properties of these large-ring structures extend beyond musk, offering a diverse palette of scents. This technical guide provides an in-depth exploration of the olfactory characteristics of macrocyclic ethers, delving into their structure-activity relationships, the physiological pathways governing their perception, and the experimental methodologies used for their evaluation and synthesis. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical senses and the discovery of novel odorants.

Physicochemical and Olfactory Properties of Macrocyclic Ethers

The olfactory perception of macrocyclic ethers is intricately linked to their physicochemical properties. These compounds are generally characterized by their high molecular weight and lipophilicity. The size of the macrocyclic ring plays a crucial role in determining the odor character and intensity.

Below is a summary of the olfactory and physicochemical properties of several key macrocyclic ethers.

Compound NameStructureRing SizeMolecular Weight ( g/mol )Odor ThresholdOdor Description
Muscone 3-methylcyclopentadecanone15238.4261 ppb (in water)[1]Strong, pervasive musk odor.[1]
Civetone (Z)-cycloheptadec-9-en-1-one17250.44Becomes pleasant at extreme dilutions.[1]Strong musky odor, becoming pleasant upon dilution.[1]
Exaltolide® Oxacyclohexadecan-2-one16240.39-Delicately animal, musky, and sweet.[2]
Ambrettolide Oxacycloheptadec-8-en-2-one17252.41-Sweet, intense musk, ambrette, macrocyclic.[3]
Globalide™ Oxacyclohexadec-12-en-2-one16238.38-Musky odor.
12-Oxa-16-hexadecanolide 1,7-Dioxacyclooctadecan-8-one18284.43-Musky, woody, and floral type.
(Z)-5-Muscenone (Z)-3-Methylcyclopentadec-5-en-1-one15236.40-Powerful musk odor.
Habanolide® (12E)-Oxacyclohexadec-12-en-2-one16238.38-Musky.[2]

Note: Odor thresholds can vary significantly based on the measurement technique and the purity of the compound.

Structure-Activity Relationships (SAR)

The relationship between the molecular structure of macrocyclic ethers and their perceived odor is a complex field of study. However, several key principles have been established:

  • Ring Size: The size of the macrocyclic ring is a critical determinant of musk odor. Generally, rings with 14-17 members are most associated with a musk scent.[4]

  • Functional Groups: The presence and position of functional groups, such as ketones and esters (lactones), are essential for the characteristic musk odor. The introduction of more than one oxygen linkage within the ring can decrease the intensity of the odor.[4]

  • Substitution: The addition of substituents, like a methyl group in muscone, can influence the odor profile and potency. Stereochemistry also plays a role, with different enantiomers sometimes exhibiting distinct odors.[5]

  • Unsaturation: The presence of double bonds within the macrocyclic ring can alter the odor profile, sometimes enhancing the musk character or introducing other notes.[4]

Signaling Pathways in Musk Odor Perception

The perception of musk odors is initiated by the interaction of these molecules with specific olfactory receptors in the nasal cavity. The primary human receptor for many macrocyclic musks is the Olfactory Receptor 5AN1 (OR5AN1). The binding of a musk odorant to this G-protein coupled receptor (GPCR) triggers a downstream signaling cascade.

Olfactory_Signaling_Pathway General Olfactory Signaling Pathway for Musk Perception Odorant Macrocyclic Ether (e.g., Muscone) OR5AN1 Olfactory Receptor (OR5AN1) Odorant->OR5AN1 Binds to G_protein G-protein (Gαolf) OR5AN1->G_protein Activates ACIII Adenylyl Cyclase III (ACIII) G_protein->ACIII Activates cAMP cAMP ACIII->cAMP Converts ATP ATP ATP->ACIII CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel Opens Ca_ion CNG_channel->Ca_ion Depolarization Depolarization Ca_ion->Depolarization Leads to Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential Generates

General Olfactory Signaling Pathway for Musk Perception

This signaling cascade ultimately leads to the depolarization of the olfactory sensory neuron and the generation of an action potential, which is transmitted to the olfactory bulb in the brain for processing.[6][7][8][9][10]

Experimental Protocols

Synthesis of Macrocyclic Ethers

The synthesis of macrocyclic ethers is a significant challenge in organic chemistry. Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of these large rings.

Workflow for the Synthesis of a Macrocyclic Lactone via Ring-Closing Metathesis:

Synthesis_Workflow General Workflow for Macrocyclic Lactone Synthesis via RCM Start ω-Unsaturated Carboxylic Acid + ω-Unsaturated Alcohol Esterification Esterification Start->Esterification Diene_Ester Diene Ester Precursor Esterification->Diene_Ester RCM Ring-Closing Metathesis (Grubbs' Catalyst) Diene_Ester->RCM Unsaturated_Lactone Unsaturated Macrocyclic Lactone RCM->Unsaturated_Lactone Hydrogenation Hydrogenation (e.g., H₂, Pd/C) Unsaturated_Lactone->Hydrogenation Final_Product Saturated Macrocyclic Lactone Hydrogenation->Final_Product

General Workflow for Macrocyclic Lactone Synthesis via RCM

Detailed Protocol: Synthesis of Ambrettolide (a macrocyclic lactone)

This protocol is a generalized representation based on established synthetic strategies.

  • Esterification:

    • Combine equimolar amounts of 10-undecenoic acid and 6-hepten-1-ol (B1582720) in dichloromethane (B109758) (DCM).

    • Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) and 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC).

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

    • Purify the resulting diene ester by column chromatography on silica (B1680970) gel.

  • Ring-Closing Metathesis (RCM):

    • Dissolve the purified diene ester in degassed toluene (B28343) to a concentration of approximately 0.01 M.

    • Add a Grubbs' second-generation catalyst (e.g., 2-5 mol%).

    • Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon) for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture and quench with a few drops of ethyl vinyl ether.

    • Concentrate the solvent and purify the resulting unsaturated macrocyclic lactone by column chromatography.

  • Hydrogenation:

    • Dissolve the unsaturated macrocyclic lactone in ethanol (B145695).

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield Ambrettolide.

    • Further purification can be achieved by distillation or recrystallization.

Olfactory Evaluation

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a complex mixture.

Workflow for GC-O Analysis:

GCO_Workflow Gas Chromatography-Olfactometry (GC-O) Workflow Sample_Prep Sample Preparation (Dilution in Solvent) Injection GC Injection Sample_Prep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Effluent_Split Effluent Splitter Separation->Effluent_Split Detector Detector (e.g., MS, FID) Effluent_Split->Detector ODP Olfactory Detection Port (ODP) Effluent_Split->ODP Data_Acquisition Data Acquisition System (Chromatogram) Detector->Data_Acquisition Sensory_Panel Sensory Panelist ODP->Sensory_Panel Correlation Data Correlation Data_Acquisition->Correlation Aromagram Aromagram (Odor Description & Intensity) Sensory_Panel->Aromagram Aromagram->Correlation

Gas Chromatography-Olfactometry (GC-O) Workflow

Detailed Protocol for GC-O Analysis of Macrocyclic Ethers:

  • Sample Preparation: Prepare a dilution series of the macrocyclic ether in an appropriate solvent (e.g., ethanol or diethyl phthalate) to determine the odor threshold.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating these high molecular weight compounds.[11]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 280 °C.

      • Final hold: 10 minutes at 280 °C.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Olfactory Detection Port (ODP): Heated transfer line (e.g., 250 °C) with humidified air to prevent nasal dehydration.

  • Sensory Panel:

    • Select and train a panel of assessors for their ability to detect and describe musk odors.

    • Provide panelists with a standardized vocabulary of odor descriptors.

    • During analysis, panelists sniff the effluent from the ODP and record the retention time, odor quality, and intensity of each perceived odor event.

  • Data Analysis:

    • Correlate the odor events recorded by the panelists (the aromagram) with the peaks in the chromatogram from the FID or MS to identify the odor-active compounds.

    • Methods like Aroma Extract Dilution Analysis (AEDA) can be used to determine the flavor dilution (FD) factor, which is a measure of the odor potency of a compound.

Sensory Panel Evaluation

For a more holistic evaluation of the fragrance, sensory panels are employed to assess the odor characteristics in a controlled environment.

Protocol for Sensory Panel Evaluation of Musk Fragrances:

  • Panel Selection and Training: Recruit panelists based on their olfactory acuity and ability to verbalize sensory perceptions. Train them using reference standards for various musk and related odor notes.

  • Sample Preparation: Prepare solutions of the macrocyclic ethers in a suitable solvent (e.g., ethanol) at different concentrations on smelling strips.

  • Evaluation Environment: Conduct the evaluation in a well-ventilated, odor-free room with controlled temperature and humidity.

  • Evaluation Procedure:

    • Present the coded smelling strips to the panelists in a randomized order.

    • Instruct panelists to evaluate the odor intensity and character at different time points (top, middle, and base notes).

    • Provide a standardized evaluation form for panelists to record their assessments.

  • Data Analysis: Analyze the collected data statistically to determine the sensory profile of the macrocyclic ether.

Conclusion

Macrocyclic ethers represent a structurally diverse class of compounds with a wide range of olfactory properties, from the iconic musk scent to various floral and woody notes. Understanding the intricate relationship between their molecular structure and perceived odor, as well as the underlying physiological mechanisms, is crucial for the targeted design of novel fragrance ingredients. The experimental protocols outlined in this guide provide a framework for the synthesis and olfactory evaluation of these fascinating molecules, paving the way for future discoveries in the field of fragrance chemistry and sensory science. Further research, particularly in obtaining more comprehensive quantitative odor threshold data and elucidating the specifics of olfactory receptor-ligand interactions, will undoubtedly continue to expand our knowledge of this important class of odorants.

References

(Ethoxymethoxy)cyclododecane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Ethoxymethoxy)cyclododecane, a synthetic fragrance ingredient, is valued in the cosmetics and fragrance industry for its persistent woody and amber scent profile. This technical guide provides an in-depth overview of its chemical identity, including its various synonyms and trade names. It also presents a compilation of its physicochemical properties and a detailed experimental protocol for its synthesis. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in fragrance chemistry and product development.

Chemical Identity: Synonyms and Trade Names

This compound is known by a variety of names in scientific literature and commercial contexts. A comprehensive list of its synonyms and trade names is provided below.

Synonyms:

  • Formaldehyde (B43269) cyclododecyl ethyl acetal[1][2][3][4]

  • Cyclododecane, (ethoxymethoxy)-[1][2][5][6]

  • ethoxymethoxy cyclododecane[1]

  • Ethoxycyclododecyloxymethane[1][2][3][5]

  • ethoxymethyl-cyclododecyl ether[6]

  • (ethoxymethoxy)-cyclododecan[6][7]

  • formaldehyde ethyl cyclododecyl acetal[8]

Trade Names:

  • Boisambrene forte[1][2][3][5][6][9]

  • Amberwood[1][6]

  • Amberwood F[1][8][9]

  • Amber decane[1][8]

  • Buazambren[8][9]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C15H30O2[1][2][5][6][9][10][11]
Molecular Weight 242.40 g/mol [1][5]
CAS Number 58567-11-6[1][2][3][5][6][9][10][11]
EINECS Number 261-332-1[1][2][3][5]
Appearance Liquid[1][9][11]
Color Colourless[11]
Odor Woody, Amber, Cedar[5][11]
Density 0.89 g/cm³[2][9]
Boiling Point 287.3°C at 760 mmHg[2]
Flash Point 85.3°C[2][9]
Refractive Index 1.451[2][9]
Vapor Pressure 0.00433 mmHg at 25°C[2]
Solubility in Ethanol (B145695) 897.73 g/L at 25°C[5]

Synthesis of this compound

The synthesis of this compound can be achieved through the acid-catalyzed reaction of cyclododecanol (B158456) with formaldehyde diethyl acetal (B89532). This method avoids the use of the more toxic cyclododecyl chloromethyl ether as an intermediate.

Experimental Protocol

This protocol is adapted from the procedure described in patent DE3030590A1.

Materials:

  • Cyclododecanol

  • Formaldehyde diethyl acetal

  • Acidic ion exchanger (catalyst)

Procedure:

  • In a reaction vessel equipped with a stirrer and a Vigreux column, combine cyclododecanol and a molar excess of formaldehyde diethyl acetal (a molar ratio of at least 1:2, with ratios of 1:4 to 1:20 being preferable).

  • Add an acidic ion exchanger as the catalyst, in a quantity of 0.5 to 20% by weight with respect to the cyclododecanol.

  • Heat the reaction mixture to its boiling point with continuous stirring.

  • Over a period of approximately 5 hours, distill off the ethanol formed during the reaction along with some of the excess formaldehyde diethyl acetal through the Vigreux column. This will drive the reaction to completion.

  • After the reaction is complete (as determined by the full conversion of cyclododecanol), cool the mixture and filter off the ion exchanger catalyst.

  • Distill off the remaining excess formaldehyde diethyl acetal from the filtrate.

  • The crude product is then purified by fractional distillation to yield pure this compound.

Logical Relationships and Workflows

The synthesis of this compound can be visualized as a straightforward chemical transformation. The following diagram illustrates the workflow of the synthesis process.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product Cyclododecanol Cyclododecanol Reaction_Mixture Acid-Catalyzed Reaction (Boiling) Cyclododecanol->Reaction_Mixture Formaldehyde_diethyl_acetal Formaldehyde diethyl acetal Formaldehyde_diethyl_acetal->Reaction_Mixture Filtration Filtration (Remove Catalyst) Reaction_Mixture->Filtration Distillation1 Distillation (Remove Excess Reactant) Filtration->Distillation1 Fractional_Distillation Fractional Distillation Distillation1->Fractional_Distillation Final_Product This compound Fractional_Distillation->Final_Product

Caption: Synthesis workflow for this compound.

References

The Unscented Versatility of Cyclododecane: A Technical Guide to Non-Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Cyclododecane (B45066), a 12-carbon cyclic alkane, and its derivatives, while historically rooted in the fragrance industry, are demonstrating significant potential across a diverse range of non-fragrance applications. This technical guide delves into the core scientific principles and practical methodologies underpinning their use in polymer science, art conservation, agriculture, and potentially as performance-enhancing additives in industrial products. This document is intended for researchers, scientists, and drug development professionals seeking to explore the untapped utility of this versatile chemical scaffold.

Polymer Synthesis: The Nylon 12 Precursor

One of the most significant industrial applications of cyclododecane derivatives lies in the synthesis of Laurolactam (B145868), the monomer for Nylon 12. This high-performance polymer is valued for its exceptional mechanical properties, chemical resistance, and low moisture absorption. The key transformation involves the Beckmann rearrangement of cyclododecanone (B146445) oxime.

Synthesis of Laurolactam from Cyclododecanone

The synthesis is a two-step process starting from cyclododecanone.

Step 1: Oximation of Cyclododecanone

Cyclododecanone is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to form cyclododecanone oxime.

Step 2: Beckmann Rearrangement of Cyclododecanone Oxime

The oxime undergoes an acid-catalyzed rearrangement to yield laurolactam. Modern protocols often utilize milder catalysts for improved safety and efficiency.

Experimental Protocol: Synthesis of Laurolactam from Cyclododecanone

Materials:

Procedure:

Part A: Synthesis of Cyclododecanone Oxime [1][2]

  • Dissolve 1.5 g of cyclododecanone in 8 mL of 95% ethanol in a round-bottom flask.

  • Add 0.6 g of hydroxylamine hydrochloride and 25 mL of deionized water to the solution.

  • Add a solution of 0.3 g of sodium hydroxide in 3 mL of deionized water dropwise while stirring.

  • Continue stirring for 10 minutes. The product will precipitate.

  • Collect the cyclododecanone oxime crystals by vacuum filtration using a Büchner funnel and wash with cold deionized water.

  • Recrystallize the crude product from a 1:1 ethanol/water mixture.

  • Dry the purified crystals and determine the melting point (reference: 132–133 °C).[1]

Part B: Synthesis of Laurolactam (Beckmann Rearrangement) [1][2]

  • To a round-bottom flask, add the recrystallized cyclododecanone oxime.

  • Add 12 mL of an acetonitrile solution containing 8.0 mg of cyanuric chloride and 11.5 mg of anhydrous zinc chloride.

  • Heat the solution to reflux (approximately 82 °C) for about 60 minutes.

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and add 15 mL of a 5% aqueous sodium bicarbonate solution.

  • Extract the aqueous layer three times with 10 mL portions of ethyl acetate.

  • Combine the organic layers and wash with 15 mL of a saturated sodium chloride solution.

  • Dry the ethyl acetate layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum.

  • Recrystallize the crude laurolactam from 95% ethanol and deionized water (1:2 ratio).

  • Dry the purified crystals and determine the melting point.

Quantitative Data:

ProductYieldMelting Point (°C)
Cyclododecanone Oxime~95%132-133
Laurolactam~90%148-149

Diagram: Synthesis of Laurolactam

Laurolactam_Synthesis Cyclododecanone Cyclododecanone Hydroxylamine NH2OH·HCl, NaOH Ethanol/Water Cyclododecanone->Hydroxylamine Oxime Cyclododecanone Oxime Hydroxylamine->Oxime Oximation Catalyst Cyanuric Chloride, ZnCl2 Acetonitrile, Reflux Oxime->Catalyst Laurolactam Laurolactam Catalyst->Laurolactam Beckmann Rearrangement

Caption: Workflow for the synthesis of Laurolactam from Cyclododecanone.

Art Conservation: A Transient Guardian

Cyclododecane has emerged as a valuable tool in the field of art and archaeological conservation due to its unique property of slow sublimation at room temperature, leaving no residue.[3] This allows for its use as a temporary consolidant, fixative, or hydrophobic barrier during treatment processes.

Application Methods

Cyclododecane can be applied in several ways, depending on the specific requirements of the object being treated:

  • Molten Application: Cyclododecane can be melted (melting point: 58-61°C) and applied with a brush or heated spatula. This method is often used for consolidating friable surfaces or as a facing adhesive.

  • Solution Application: It can be dissolved in non-polar solvents like hexanes or xylenes (B1142099) and then brushed or sprayed onto the surface. The choice of solvent depends on the sensitivity of the artwork.

  • Spray Application: An aerosol spray of a cyclododecane solution can be used for delicate surfaces where direct contact with a brush is not advisable.

Experimental Protocol: Application of Cyclododecane as a Temporary Facing in Paper Conservation [4]

Materials:

  • Cyclododecane

  • Non-woven polyester (B1180765) fabric

  • Heating spatula or hot air gun

  • Suitable non-polar solvent (e.g., hexane) if applying as a solution

Procedure (Molten Application):

  • Place a piece of non-woven polyester fabric over the area of the artwork requiring support.

  • Gently heat small flakes or pellets of cyclododecane on a heating spatula.

  • Apply the molten cyclododecane through the non-woven polyester, allowing it to permeate and adhere the facing to the artwork's surface.

  • Allow the cyclododecane to cool and solidify, creating a stable facing.

  • After the conservation treatment is complete, the cyclododecane will slowly sublime over a period of days to weeks, releasing the facing without the need for solvents or mechanical removal.

Note: The sublimation rate depends on environmental conditions such as temperature, airflow, and the thickness of the cyclododecane layer.

Diagram: Cyclododecane Application in Art Conservation

Art_Conservation cluster_application Application Methods Molten Molten Application Artwork Fragile Artwork Molten->Artwork Solution Solution Application Solution->Artwork Spray Spray Application Spray->Artwork Temporary_Support Temporary Support/ Consolidation Artwork->Temporary_Support Application of Cyclododecane Treatment Conservation Treatment Temporary_Support->Treatment Sublimation Sublimation Treatment->Sublimation Post-treatment Restored_Artwork Restored Artwork Sublimation->Restored_Artwork Residue-free removal

Caption: Logical workflow of using cyclododecane in art conservation.

Agrochemicals: A Scaffold for Herbicidal Activity

Derivatives of cyclododecanone have shown promise as active ingredients in herbicides. Specifically, α-phenylsulfonylcyclododecanone oxime esters have demonstrated significant inhibitory effects on the growth of certain weeds.

Herbicidal Activity of α-Phenylsulfonylcyclododecanone Oxime Esters

Research has shown that specific derivatives exhibit potent herbicidal activity against common weeds. For example, α-phenyl-sulfonylcyclododecanone oxime 2,4-dichlorophenoxy acetate has shown high inhibition ratios against Digitaria sanguinalis (crabgrass) and Abutilon theophrasti (velvetleaf).[1]

Experimental Protocol: Synthesis of α-Phenylsulfonylcyclododecanone Oxime Esters [1]

Materials:

  • α-Phenylsulfonylcyclododecanone oxime

  • Acyl chloride (e.g., 2,4-dichlorophenoxyacetyl chloride)

  • Triethylamine (B128534)

  • Dichloromethane

Procedure:

  • Dissolve α-phenylsulfonylcyclododecanone oxime and triethylamine in dichloromethane.

  • Cool the mixture in an ice bath.

  • Add the corresponding acyl chloride dropwise with stirring.

  • Allow the reaction to proceed at room temperature, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data: Herbicidal Activity [1]

CompoundTarget WeedConcentration (mg/L)Inhibition Ratio (%)IC50 (mg/L)
α-phenyl-sulfonylcyclododecanone oxime 2,4-dichlorophenoxy acetateDigitaria sanguinalis1001000.192
180.07
Abutilon theophrasti1001000.151
188.70

Diagram: Agrochemical Synthesis and Application

Agrochemical CD_Oxime α-Phenylsulfonyl- cyclododecanone Oxime Esterification Esterification CD_Oxime->Esterification Acyl_Chloride Acyl Chloride (e.g., 2,4-D derivative) Acyl_Chloride->Esterification Oxime_Ester α-Phenylsulfonyl- cyclododecanone Oxime Ester Esterification->Oxime_Ester Weed Weed Growth Oxime_Ester->Weed Inhibition

Caption: Synthesis and inhibitory action of a cyclododecanone-derived herbicide.

Other Potential Applications

While less documented with extensive quantitative data and detailed protocols, cyclododecane derivatives are being explored in other industrial sectors.

  • Flame Retardants: Cyclododecane is mentioned as an intermediate in the production of flame retardants.[3] The large hydrocarbon ring could potentially act as a char-forming agent upon combustion, a common mechanism for flame retardancy. Further research is needed to identify specific derivatives and their performance data (e.g., Limiting Oxygen Index, UL-94 ratings).

  • Lubricant Additives: The long, flexible alkyl chain of the cyclododecane ring suggests potential for use as a boundary lubricant additive.[2][5][6] Esters and other functionalized derivatives could form protective films on metal surfaces, reducing friction and wear. Tribological studies are required to quantify these effects.

  • Corrosion Inhibitors: The presence of heteroatoms (e.g., nitrogen in cyclododecylamine) in cyclododecane derivatives could enable their adsorption onto metal surfaces, thereby inhibiting corrosion. Experimental data on corrosion inhibition efficiency is needed to validate this potential application.

Conclusion

Cyclododecane and its derivatives represent a versatile and underexplored class of compounds with significant potential beyond their traditional use in fragrances. The established application in Nylon 12 synthesis and the growing use in art conservation highlight their industrial and scientific importance. Emerging research into their herbicidal properties opens new avenues in agrochemical development. While further investigation is required to fully characterize their performance as flame retardants, lubricant additives, and corrosion inhibitors, the foundational chemistry of the cyclododecane scaffold suggests a promising future for these "unscented" molecules in a wide array of technical applications. Continued research and development in these areas are encouraged to unlock the full potential of this fascinating class of cyclic compounds.

References

Biotransformation of Cyclododecanone and its Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The biotransformation of cyclic ketones, particularly large-ring compounds like cyclododecanone (B146445), represents a burgeoning field of interest for the synthesis of valuable chemical intermediates. These lactone and dicarboxylic acid products serve as key building blocks in the production of polymers, fragrances, and pharmaceuticals. For drug development professionals, the enzymatic modification of complex cyclic scaffolds offers a powerful tool for late-stage functionalization and the generation of novel molecular entities with potentially improved pharmacological properties. This technical guide provides an in-depth overview of the core principles, key players, and practical methodologies in the biotransformation of cyclododecanone and its derivatives.

Core Metabolic Pathway: From Cyclododecanone to Building Blocks

The primary route for the microbial degradation of cyclododecanone is a multi-step enzymatic pathway that begins with a Baeyer-Villiger oxidation. This is followed by hydrolysis and subsequent oxidation to yield a linear dicarboxylic acid. The most well-characterized pathway is from Rhodococcus ruber SC1, which can utilize cyclododecanone as a sole carbon source.[1]

The key enzymatic steps are as follows:

  • Baeyer-Villiger Oxidation: A Baeyer-Villiger monooxygenase (BVMO) catalyzes the insertion of an oxygen atom adjacent to the carbonyl group of cyclododecanone, forming the corresponding lactone, 13-tridecanolide (also known as lauryl lactone).[1]

  • Lactone Hydrolysis: A lactone hydrolase or esterase cleaves the lactone ring of 13-tridecanolide to produce 12-hydroxydodecanoic acid.[1]

  • Oxidation to Dicarboxylic Acid: The terminal alcohol group of 12-hydroxydodecanoic acid is oxidized in a two-step process, first to an aldehyde and then to a carboxylic acid, yielding 1,12-dodecanedioic acid. This final product can then enter central metabolism.[1]

Biotransformation_Pathway Cyclododecanone Cyclododecanone LaurylLactone Lauryl Lactone (13-Tridecanolide) Cyclododecanone->LaurylLactone Baeyer-Villiger Monooxygenase (BVMO) HydroxyAcid 12-Hydroxydodecanoic Acid LaurylLactone->HydroxyAcid Lactone Hydrolase DicarboxylicAcid 12-Oxododecanoic Acid -> 1,12-Dodecanedioic Acid HydroxyAcid->DicarboxylicAcid Alcohol Dehydrogenase & Aldehyde Dehydrogenase Whole_Cell_Biotransformation cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation Reaction cluster_analysis Analysis Inoculation Inoculation Growth Growth Inoculation->Growth Induction Induction Growth->Induction Harvest Harvest Induction->Harvest Resuspension Resuspension Harvest->Resuspension Substrate_Addition Substrate_Addition Resuspension->Substrate_Addition Incubation Incubation Substrate_Addition->Incubation Extraction Extraction Incubation->Extraction Analysis Analysis Extraction->Analysis Gene_Cluster cddA cddA (Monooxygenase) cddB cddB (Hydrolase) cddA->cddB cddC cddC (Alcohol Dehydrogenase) cddB->cddC cddD cddD (Aldehyde Dehydrogenase) cddC->cddD

References

Methodological & Application

Application Note: Quantification of (Ethoxymethoxy)cyclododecane in Perfumes using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Ethoxymethoxy)cyclododecane, often recognized by its trade name Boisambrene Forte, is a synthetic fragrance ingredient prized for its sophisticated woody and ambery scent profile.[1] It serves as a crucial component in many fine fragrances, contributing to the base notes and overall longevity of the scent. Its chemical identifiers are CAS number 58567-11-6 and the molecular formula C15H30O2.[1][2][3][4] The quality control and precise quantification of this compound are paramount to ensure the consistency and desired olfactory experience of the final perfume product. Gas chromatography-mass spectrometry (GC-MS) stands as the definitive analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds within complex fragrance mixtures.[5] This application note outlines a detailed protocol for the analysis of this compound in perfume samples.

Principle of the Method

This method employs gas chromatography (GC) to separate this compound from other volatile components in a perfume sample based on its boiling point and affinity for the stationary phase of the GC column. Following separation, the eluted compounds are introduced into a mass spectrometer (MS), which ionizes and fragments the molecules. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for identification. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known concentration of an internal standard.

Application

This protocol is designed for researchers, analytical scientists, and quality control professionals in the fragrance and cosmetics industries. It provides a robust framework for the accurate determination of this compound concentrations in perfume formulations, aiding in quality assurance, product development, and regulatory compliance.

Experimental Protocols

Sample Preparation

A simple dilution of the perfume sample in a suitable solvent is typically sufficient for analysis.

  • Materials:

    • Perfume sample

    • Ethanol (B145695) (or other suitable solvent)

    • Internal Standard (e.g., Tetradecane)

    • Volumetric flasks

    • Micropipettes

    • GC vials with caps

  • Procedure:

    • Prepare a stock solution of the internal standard (e.g., 1000 µg/mL in ethanol).

    • Accurately weigh approximately 100 mg of the perfume sample into a 10 mL volumetric flask.

    • Add a known amount of the internal standard stock solution to the flask.

    • Dilute to the mark with ethanol and mix thoroughly.

    • Transfer an aliquot of the final solution into a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of fragrance compounds. Optimization may be required based on the specific instrumentation used.

  • Gas Chromatograph:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Inlet: Split/Splitless, operated in split mode (e.g., 50:1)

    • Inlet Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-400

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

Data Presentation

The following table presents hypothetical quantitative data for the analysis of this compound in three different perfume samples.

Sample IDRetention Time (min)Peak Area (Analyte)Peak Area (Internal Standard)Concentration (µg/mL)
Perfume A18.521,254,367987,654127.0
Perfume B18.512,510,987991,234253.3
Perfume C18.53876,543985,43288.9

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Perfume Sample weigh Weigh Sample sample->weigh add_is Add Internal Standard weigh->add_is dilute Dilute with Solvent add_is->dilute vial Transfer to GC Vial dilute->vial inject Inject into GC-MS vial->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for GC-MS analysis of this compound.

logical_relationship cluster_input Input cluster_process Analytical Process cluster_output Output perfume Perfume Formulation sample_prep Sample Preparation perfume->sample_prep analytical_standard This compound Standard analytical_standard->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis data_analysis Data Analysis gcms_analysis->data_analysis concentration Concentration of This compound data_analysis->concentration quality_assessment Quality Assessment concentration->quality_assessment

Caption: Logical relationship of the analytical process for perfume quality control.

References

Application Note: 1H NMR Analysis of (Ethoxymethoxy)cyclododecane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the 1H Nuclear Magnetic Resonance (NMR) analysis of (Ethoxymethoxy)cyclododecane. It includes predicted quantitative data for chemical shifts, multiplicities, and integration, a step-by-step experimental protocol for sample preparation and data acquisition, and a workflow diagram for the entire process. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are working with or characterizing similar compounds.

Introduction

This compound is an organic molecule containing a large cycloalkane ring and an ethoxymethyl ether functional group. 1H NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such compounds. The proton environment within the molecule gives rise to a characteristic NMR spectrum, and the analysis of chemical shifts (δ), coupling constants (J), and signal integrals provides valuable structural information. This note outlines the expected 1H NMR spectral characteristics and a standardized protocol for its analysis.

Predicted 1H NMR Data

Due to the absence of a publicly available experimental spectrum for this compound, the following data is predicted based on established chemical shift values for analogous functional groups. The protons of the cyclododecane (B45066) ring are expected to resonate in the upfield region, while the protons of the ethoxymethyl group, being adjacent to electronegative oxygen atoms, will appear further downfield.

Table 1: Predicted 1H NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-O-CH- (cyclododecyl)3.5 - 3.7Multiplet1H
-O-CH₂-O-4.6 - 4.8Singlet2H
-O-CH₂-CH₃3.4 - 3.6Quartet2H
Cyclododecyl protons1.2 - 1.6Multiplet22H
-O-CH₂-CH₃1.1 - 1.3Triplet3H

Experimental Protocol

This section details the methodology for acquiring a high-quality 1H NMR spectrum of this compound.

3.1. Materials and Equipment

3.2. Sample Preparation

  • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer the solution into a clean 5 mm NMR tube using a pipette.

  • Cap the NMR tube securely.

3.3. NMR Data Acquisition

  • Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.

  • Lock onto the deuterium (B1214612) signal of the CDCl₃ solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This can be performed manually or using an automated shimming routine.

  • Set the following typical acquisition parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 8 to 16 scans for a reasonably concentrated sample.

    • Acquisition Time (AQ): 3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds. A longer delay (5-10s) may be necessary for accurate integration if T1 relaxation times are long.

    • Spectral Width (SW): 0-12 ppm.

    • Temperature: 298 K (25 °C).

3.4. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum manually or automatically to obtain pure absorption peaks.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) to deduce proton connectivity.

Experimental Workflow

The following diagram illustrates the logical flow of the 1H NMR analysis process.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate Peaks phase_cal->integrate analyze Analyze & Interpret Spectrum integrate->analyze report report analyze->report Final Report

Application Note: Mass Spectrometry Fragmentation Analysis of (Ethoxymethoxy)cyclododecane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the predicted electron ionization (EI) mass spectrometry fragmentation pathways of (ethoxymethoxy)cyclododecane. Due to the combination of a large cycloalkane ring and an acetal (B89532) functional group, the fragmentation is expected to be directed by the energetically favorable cleavage initiated by the oxygen atoms. This document provides a protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) and outlines the expected key fragment ions. This information is valuable for researchers in synthetic chemistry, drug development, and material science for the structural elucidation and identification of this and similar compounds.

Introduction

This compound is a molecule of interest due to its potential applications as a fragrance component, a building block in organic synthesis, or a specialized solvent. Its structure, featuring a 12-membered carbon ring attached to an ethoxymethoxy group, presents a unique fragmentation pattern under mass spectrometry. Understanding this pattern is crucial for its unambiguous identification in complex mixtures. Electron ionization mass spectrometry is a powerful technique for this purpose, providing a reproducible fragmentation "fingerprint." The fragmentation is primarily governed by the stability of the resulting carbocations, with the presence of two oxygen atoms in the acetal moiety playing a key role in directing the cleavage pathways.

Predicted Fragmentation Pathways

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, initiated by the ionization of one of the oxygen atoms. The molecular ion, [C15H30O2]+• (m/z 242), is likely to be of low abundance or absent due to the lability of the acetal group.

The primary fragmentation events are predicted to be:

  • Alpha-cleavage adjacent to the ether oxygen: This is a common pathway for ethers and acetals, leading to the formation of stable oxonium ions.

  • Cleavage of the C-O bonds within the acetal group: Loss of the ethoxy or methoxy (B1213986) group is expected.

  • Fragmentation of the cyclododecane (B45066) ring: This can occur after initial cleavages and may involve the loss of neutral ethylene (B1197577) molecules or other small alkyl chains.

Experimental Protocol

This protocol outlines a general method for the analysis of this compound by GC-MS.

1. Instrumentation:

  • Gas Chromatograph (GC) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer (MS) with an electron ionization (EI) source.

2. GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL (splitless or split injection depending on concentration).

3. MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40 - 500

4. Sample Preparation:

  • Dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 100 µg/mL.

Data Presentation

The expected mass spectrum of this compound will exhibit several key fragment ions. The following table summarizes the predicted prominent ions, their mass-to-charge ratio (m/z), and their proposed structures.

m/zProposed Fragment IonProposed StructureNotes
242[C15H30O2]+•Molecular IonExpected to be of low abundance or absent.
197[C13H25O]+[M - OCH2CH3]+Loss of the ethoxy radical.
183[C12H23O]+[M - CH2OCH3]+Cleavage of the C-C bond alpha to the ring oxygen.
167[C12H23]+[M - OCH2OCH3]+Loss of the entire ethoxymethoxy group.
75[C3H7O2]+[CH3OCH2O]+Ethoxymethoxy cation.
59[C2H7O]+[CH3CH2O]+Ethoxy cation.
45[CH5O]+[CH3O]+Methoxy cation.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathways of this compound.

Fragmentation_Pathway cluster_frags Primary Fragments M [this compound]+• m/z = 242 F1 [M - •OCH2CH3]+ m/z = 197 M->F1 - •OCH2CH3 F2 [C12H23O]+ m/z = 183 M->F2 - •CH2OCH3 F3 [C12H23]+ m/z = 167 M->F3 - •OCH2OCH2CH3 F4 [CH3OCH2OCH2CH3]+• m/z = 75 M->F4 α-cleavage

Caption: Proposed EI fragmentation of this compound.

Experimental Workflow

The logical flow of the experimental and analytical process is depicted below.

Experimental_Workflow cluster_exp Experimental Phase cluster_data Data Analysis Phase SamplePrep Sample Preparation (Dissolution in Solvent) GC_MS_Analysis GC-MS Analysis (EI, 70 eV) SamplePrep->GC_MS_Analysis DataAcquisition Data Acquisition (Total Ion Chromatogram & Mass Spectra) GC_MS_Analysis->DataAcquisition SpectralInterpretation Spectral Interpretation (Identify Molecular Ion & Fragment Ions) DataAcquisition->SpectralInterpretation StructureElucidation Structure Elucidation (Propose Fragmentation Pathways) SpectralInterpretation->StructureElucidation

Caption: Workflow for GC-MS analysis and structural elucidation.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be dominated by cleavages initiated by the oxygen atoms of the acetal group, leading to characteristic fragment ions. The provided protocol and expected fragmentation data serve as a valuable guide for the identification and structural characterization of this compound and related structures in various research and industrial applications. The combination of alpha-cleavage and loss of alkoxy groups provides a clear diagnostic fingerprint for this class of molecules.

Synthesis of (Ethoxymethoxy)cyclododecane: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (Ethoxymethoxy)cyclododecane, a valuable compound utilized in the fragrance industry as a fixative and enhancer.[1][2][3] The following sections outline the necessary reagents, equipment, and step-by-step instructions for the successful synthesis and purification of the target molecule.

Reaction Scheme

The synthesis of this compound is achieved through the acid-catalyzed addition of cyclododecanol (B158456) to ethyl vinyl ether. This reaction forms a stable acetal, protecting the hydroxyl group of the cyclododecanol.

Figure 1: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis protocol detailed in this document.

ParameterValueReference
Starting Material Cyclododecanol[1][3]
Reagent Ethyl vinyl ether[1][3]
Catalyst p-Toluenesulfonic acid[1]
Solvent Methyl-tert-butyl ether[1][3]
Reaction Temperature 10 °C (addition)[1]
Reaction Time 2 hours (addition)[1]
Yield 70%[2]
Purity 98.5%[2]
Boiling Point 135 °C at 1.3 Pa[2]

Experimental Protocol

This protocol is adapted from the procedure described in US Patent 6,737,396 B2.[1][2][3]

Materials:

  • Cyclododecanol (300 g, 1.62 mol)

  • Ethyl vinyl ether (240 ml)

  • p-Toluenesulfonic acid (approx. 20 mg)

  • Methyl-tert-butyl ether (1.25 L)

  • 5% aqueous Sodium Hydroxide (NaOH) solution (100 ml)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • 3 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • High-vacuum distillation apparatus

Procedure:

  • Dissolution of Starting Material: In a 3 L reactor, dissolve 300 g (1.62 mol) of cyclododecanol in 1.25 L of methyl-tert-butyl ether by heating the mixture to 35 °C with stirring.

  • Cooling and Catalyst Addition: Cool the solution to 10 °C. A partial recrystallization may be observed. Add approximately 20 mg of p-toluenesulfonic acid to the mixture.

  • Addition of Ethyl Vinyl Ether: Over a period of 2 hours, add 240 ml of ethyl vinyl ether to the reaction mixture while maintaining the temperature at 10 °C.

  • Quenching the Reaction: After the addition is complete, wash the mixture with 100 ml of a 5% aqueous NaOH solution to neutralize the acid catalyst.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the aqueous layer.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and evaporate the solvent under vacuum using a rotary evaporator, ensuring the temperature is kept at or below 15 °C.[2]

  • Purification: Purify the crude product by distillation under high vacuum (boiling point 135 °C at 1.3 Pa) to yield 281 g (70%) of colorless this compound with a purity of 98.5%.[2]

Characterization Data:

  • ¹H-NMR (90 MHz, CDCl₃, δ in ppm): 4.75 (q, J=5.5, 1H); 3.6 (m, 2H); 1.6 (m, 2H); 1.3-1.5 (m, 20H); 1.30 (d, J=5.5, 3H); 1.20 (t, J=7.1, 3H).[4]

  • ¹³C-NMR (90 MHz, CDCl₃, δ in ppm): 98.3 (d); 73.5 (d); 59.9 (t); 30.2 (t); 29.5 (t); 24.6 (2t); 24.1 (t); 23.5 (t); 23.4 (t); 23.2 (t); 23.1 (t); 21.2 (t); 20.9 (q); 20.7 (t); 15.4 (q).[4]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow A Dissolve Cyclododecanol in MTBE B Cool to 10°C & Add p-TSA A->B Heat to 35°C C Add Ethyl Vinyl Ether (2 hours) B->C D Quench with 5% NaOH (aq) C->D E Work-up: - Separate Layers - Dry Organic Phase - Evaporate Solvent D->E F High Vacuum Distillation E->F G This compound (Final Product) F->G Yield: 70% Purity: 98.5%

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of (Ethoxymethoxy)cyclododecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Ethoxymethoxy)cyclododecane is a synthetic fragrance ingredient prized for its woody and amber notes.[1][2] As with many specialty chemicals, achieving high purity is critical for its intended applications, particularly in consumer products and research settings. Impurities can alter its olfactory properties, introduce toxicological risks, and interfere with scientific investigations. This document provides detailed protocols for the purification of this compound, focusing on distillation and column chromatography, which are suitable methods for a nonpolar, high molecular weight compound.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for selecting and optimizing purification methods.

PropertyValueSource
Molecular Formula C15H30O2[1][3]
Molecular Weight 242.4 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point (est.) High[1]
Solubility Soluble in ethanol[1]
Polarity NonpolarInferred from structure

Purification Strategies: Data Summary

The choice of purification technique depends on the nature of the impurities and the desired scale of purification. For this compound, which is a high-boiling point ether, vacuum distillation and silica (B1680970) gel chromatography are the most appropriate methods. Below is a summary of expected outcomes for each technique.

Purification TechniquePurity Achieved (%)Typical Yield (%)Key AdvantagesKey Disadvantages
Vacuum Distillation > 98%85-95%Effective for removing non-volatile impurities and solvents with significantly different boiling points. Scalable for larger quantities.Potential for thermal degradation if not carefully controlled. Does not effectively separate compounds with similar boiling points. Risk of peroxide formation with ethers.[4]
Silica Gel Column Chromatography > 99.5%70-85%Excellent for removing polar impurities and closely related nonpolar impurities. High resolution separation.More time-consuming and less scalable than distillation. Requires significant solvent usage.
Acid/Base Wash Variable> 95%Removes acidic or basic impurities.Not effective for neutral impurities. May not be necessary depending on the synthetic route.

Experimental Protocols

Vacuum Distillation

Objective: To purify this compound from non-volatile impurities and solvents with lower boiling points. This method is particularly useful for large-scale purification. Given its high molecular weight, vacuum distillation is necessary to lower the boiling point and prevent thermal decomposition.[5]

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head with condenser

  • Receiving flask

  • Vacuum pump

  • Heating mantle with stirrer

  • Thermometer

  • Boiling chips or magnetic stir bar

  • Cold trap (recommended)

Protocol:

  • Safety First: Ethers have a tendency to form explosive peroxides upon storage, especially when exposed to air and light.[4] Before distillation, test for the presence of peroxides using peroxide test strips. If peroxides are present, they must be quenched (e.g., with a solution of sodium sulfite (B76179) or ferrous sulfate) before heating.

  • Apparatus Setup: Assemble the distillation apparatus as shown in the workflow diagram. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Initiating Vacuum: Connect the vacuum pump to the distillation apparatus with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask gently with the heating mantle.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling fractions first. The main fraction of this compound will distill at a constant temperature. Collect this fraction in a separate, clean receiving flask.

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask. Do not distill to dryness to avoid concentrating potentially explosive peroxides.[4]

  • Cooling and Storage: Allow the apparatus to cool completely before slowly releasing the vacuum. Store the purified product in a tightly sealed container, protected from light and air, and consider adding an antioxidant like BHT.[2]

Silica Gel Column Chromatography

Objective: To achieve high purity by separating this compound from polar and closely related nonpolar impurities. This technique relies on the differential adsorption of compounds to a stationary phase.[6]

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or other nonpolar solvent)

  • Ethyl acetate (B1210297) (or other more polar solvent)

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp (if impurities are UV active) or a staining solution (e.g., potassium permanganate)

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% hexane).

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the sample through the column with the mobile phase. Since this compound is nonpolar, it will move relatively quickly with a nonpolar mobile phase.[7]

  • Gradient Elution (Optional): If separation is not achieved with a single solvent system, a gradient of increasing polarity can be used (e.g., gradually increasing the percentage of ethyl acetate in hexane). This will help to elute more polar impurities.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis by TLC: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the plate in an appropriate solvent system and visualize the spots.

  • Pooling and Solvent Removal: Combine the pure fractions containing this compound. Remove the solvent using a rotary evaporator to obtain the purified product.

Visualized Workflows

Vacuum_Distillation_Workflow cluster_prep Preparation cluster_distillation Distillation cluster_completion Completion & Storage peroxide_test Test for Peroxides charge_flask Charge Flask with Crude Product peroxide_test->charge_flask assemble Assemble Distillation Apparatus charge_flask->assemble apply_vacuum Apply Vacuum assemble->apply_vacuum heat Gently Heat apply_vacuum->heat collect_fractions Collect Fractions heat->collect_fractions stop_distillation Stop Distillation collect_fractions->stop_distillation cool_down Cool Apparatus stop_distillation->cool_down release_vacuum Release Vacuum cool_down->release_vacuum store Store Purified Product release_vacuum->store

Caption: Workflow for Vacuum Distillation.

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_isolation Product Isolation pack_column Pack Column with Silica Gel load_sample Load Crude Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis tlc_analysis->elute Adjust Mobile Phase pool_fractions Pool Pure Fractions tlc_analysis->pool_fractions remove_solvent Remove Solvent (Rotovap) pool_fractions->remove_solvent final_product Obtain Purified Product remove_solvent->final_product

Caption: Workflow for Silica Gel Column Chromatography.

References

Application Notes and Protocols: (Ethoxymethoxy)cyclododecane as a Fragrance Fixative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Ethoxymethoxy)cyclododecane (CAS No. 58567-11-6), also known by trade names such as Boisambrene Forte® and Amberwood F®, is a synthetic fragrance ingredient valued for its role as a fixative in perfumery.[1][2] With a high molecular weight and very low volatility, it functions to slow the evaporation rate of more volatile fragrance components, thereby increasing the longevity and substantivity of a scent.[3] Its primary olfactory character is a subtle, diffuse woody and ambery note.[1][2][3]

A unique characteristic of this compound is its ability to exert a fixative and enhancing effect even when its own odor is perceived weakly or not at all by a significant portion of the population. This technical effect manifests as added "roundness," "dimension," and "olfactive richness" to a fragrance composition. It is particularly effective at enhancing and fixing musky and aromatic notes.

These application notes provide a summary of the known properties of this compound and detailed protocols for its evaluation as a fragrance fixative using both instrumental and sensory analysis methodologies.

Physicochemical Properties and Olfactory Profile

Quantitative data for this compound is summarized below. A comprehensive understanding of these properties is crucial for its effective incorporation into fragrance formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 58567-11-6[3][4]
Molecular Formula C₁₅H₃₀O₂[2][3][4]
Molecular Weight 242.4 g/mol [3][4]
Appearance Colorless Liquid[2][5]
Vapor Pressure (est.) 0.0018 hPa @ 20°C[3]
Flash Point >100 °C (closed cup)[2]
Refractive Index @ 20°C 1.465 - 1.469[2]
Purity ≥ 95.0%[2]
Solubility Soluble in ethanol (B145695) and isopropanol.[3]

Table 2: Olfactory Profile Characterization

Olfactory FacetContributionReference
Woody 84.79%[3]
Amber 66.98%[3]
Cedar 56.07%[3]
Dry 52.96%[3]
Musk (Not specified)[3]

Mechanism of Action as a Fixative

The primary mechanism by which this compound acts as a fixative is through its low volatility. As a large, heavy molecule (MW = 242.4 g/mol ), it evaporates very slowly.[3] When blended with more volatile fragrance ingredients (e.g., citrus, floral, fruity top and middle notes), it forms a less volatile mixture on the substrate (skin, fabric, blotter). This reduces the overall vapor pressure of the fragrance mixture, slowing the diffusion and evaporation of the lighter molecules, thus prolonging the perceived scent.

cluster_0 Without Fixative cluster_1 With this compound Volatile Volatile Fragrance Molecules (Top/Middle Notes) Substrate Substrate (Skin/Fabric) Volatile->Substrate Deposition Air Air (Perceived Scent) Volatile->Air Fast Evaporation Air2 Air (Perceived Scent) Mix Fragrance Molecules + This compound Substrate2 Substrate (Skin/Fabric) Mix->Substrate2 Deposition Mix->Air2 Slow Evaporation

Figure 1: Conceptual diagram of fixative action.

Experimental Protocols for Efficacy Evaluation

To quantitatively assess the performance of this compound as a fragrance fixative, two complementary methodologies are recommended: instrumental analysis via Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and sensory analysis via a trained panel.

Protocol 1: Instrumental Analysis of Fragrance Longevity by HS-GC-MS

This protocol measures the concentration of volatile fragrance compounds in the air above a substrate over time, providing objective data on evaporation rates.

4.1.1 Materials and Equipment

  • Gas Chromatograph with Mass Spectrometer detector (GC-MS)

  • Dynamic or Static Headspace Sampler

  • Substrate: Perfume testing blotters, synthetic skin simulant, or fabric swatches

  • Test Fragrance: A model fragrance containing a range of volatile compounds (e.g., linalool, limonene, geraniol).

  • Control Solution: Test fragrance diluted in ethanol.

  • Test Solution: Test fragrance with this compound (e.g., at 2-5% of the fragrance concentrate) diluted in ethanol.

  • Micropipettes, vials, and environmental chamber (controlled temperature and humidity).

4.1.2 Experimental Workflow

G prep 1. Sample Preparation apply 2. Application Apply 100µL of Control & Test solutions to substrates. prep->apply incubate 3. Incubation Place substrates in chamber. (e.g., 25°C, 50% RH) apply->incubate hs_sample 4. Headspace Sampling Collect headspace at time points (T=0, 1h, 2h, 4h, 8h, 24h) incubate->hs_sample gcms 5. GC-MS Analysis Separate and identify volatile compounds. hs_sample->gcms analysis 6. Data Analysis Quantify peak areas. Compare decay curves. gcms->analysis

Figure 2: Workflow for HS-GC-MS evaluation of fixative performance.

4.1.3 Detailed Procedure

  • Preparation : Prepare a Control solution (fragrance in ethanol) and a Test solution (fragrance + this compound in ethanol).

  • Application : Apply a precise volume (e.g., 100 µL) of the Control and Test solutions onto separate, identical substrates (e.g., perfume blotters). Prepare multiple replicates for each time point.[6]

  • Incubation : Place the treated substrates in an environmental chamber with controlled temperature (e.g., 23°C) and humidity (e.g., 50% RH).[6]

  • Headspace Sampling : At specified time intervals (e.g., T=0, 1, 2, 4, 8, 24 hours), place a substrate into a headspace vial. The vial is heated to a set temperature (e.g., 80°C) to vaporize the fragrance compounds.[7] A portion of this vapor (headspace) is automatically injected into the GC-MS.[6][7]

  • GC-MS Analysis : The injected sample is separated by the GC column. A typical temperature program could be: initial 30°C for 1 min, ramp at 5°C/min to 150°C, then at 2.5°C/min to 200°C.[8] The MS detector identifies and quantifies each compound.

  • Data Analysis : Integrate the peak area for each target fragrance analyte at each time point for both Control and Test samples. Plot the decay of each analyte's concentration over time. A successful fixative effect is demonstrated by a slower decay rate (smaller slope) in the Test samples compared to the Control.

Table 3: Example Data Presentation for HS-GC-MS Results

Time PointPeak Area of Analyte 'A' (Control)Peak Area of Analyte 'A' (Test with Fixative)% Reduction in Evaporation
1 Hour 1,200,0001,500,000-25.0%
4 Hours 450,000800,000-77.8%
8 Hours 150,000400,000-166.7%
24 Hours 10,00095,000-850.0%
Note: This table presents hypothetical data to illustrate the expected outcome. A negative percentage indicates less evaporation (i.e., more analyte remaining) for the test sample.
Protocol 2: Sensory Analysis of Fragrance Longevity

This protocol uses trained human evaluators to assess fragrance intensity and character over time, providing data that correlates with consumer perception.

4.2.1 Materials and Equipment

  • Trained sensory panel (minimum 10-15 panelists).

  • Controlled evaluation environment: well-ventilated, odor-neutral booths, controlled temperature and humidity.[6]

  • Substrates: Perfume testing blotters or panelists' skin (volar forearm).

  • Control and Test solutions as described in Protocol 1.

  • Data collection software or forms.

  • Olfactory palate cleansers (e.g., smelling coffee beans or one's own unscented skin).[6]

4.2.2 Experimental Workflow

G prep 1. Panelist & Sample Prep Recruit panelists. Prepare blind-coded Control & Test samples. apply 2. Application Apply samples to substrates (e.g., left/right forearms). prep->apply evaluate 3. Timed Evaluation Panelists rate intensity at set times (T=0, 0.5h, 1h, 2h, 4h, 8h). apply->evaluate record 4. Data Recording Use a labeled magnitude scale (LMS) or 1-5 intensity scale. evaluate->record analysis 5. Data Analysis Average scores at each time point. Plot intensity vs. time. record->analysis

Figure 3: Workflow for sensory panel evaluation of fixative performance.

4.2.3 Detailed Procedure

  • Panelist Selection and Training : Select panelists based on their ability to discriminate odors. Train them on the specific fragrance attributes to be evaluated and the intensity rating scale.

  • Sample Preparation and Application : Prepare blind-coded Control and Test samples. For skin evaluation, apply one sample to the left forearm and the other to the right, randomizing the assignment across panelists.[6] For blotter evaluation, provide coded blotters.

  • Evaluation Schedule : Panelists evaluate the intensity of the fragrance at predetermined time points (e.g., immediately after application, 30 min, 1, 2, 4, 6, 8, and 24 hours).[6]

  • Data Collection : At each time point, panelists rate the perceived fragrance intensity using a standardized scale, such as a 1-5 scale (1=No Odor, 5=Very Strong) or a Labeled Magnitude Scale (LMS).[6][9] They may also be asked to provide descriptive comments on the fragrance character.[6]

  • Data Analysis : For each time point, calculate the average intensity score for the Control and Test samples. Plot the average intensity versus time for both samples. A successful fixative effect is demonstrated by a higher average intensity score for the Test sample at later time points.

Table 4: Example Data Presentation for Sensory Panel Results

Time PointAverage Intensity Score (Control)Average Intensity Score (Test with Fixative)
0.5 Hour 4.54.6
2 Hours 3.84.1
4 Hours 2.93.6
8 Hours 1.52.8
24 Hours 0.21.1
Note: This table presents hypothetical data on a 1-5 intensity scale to illustrate the expected outcome.

Conclusion

This compound is a highly effective, low-odor fragrance fixative that enhances the longevity and character of a scent, particularly for musky and aromatic notes. Its performance can be rigorously validated through a combination of instrumental HS-GC-MS analysis to measure the reduction in evaporation rates of volatile components and sensory panel evaluations to confirm the extension of perceived fragrance intensity over time. The protocols outlined provide a robust framework for researchers and developers to quantify the benefits of incorporating this compound into fragrance formulations.

References

Application Notes and Protocols for the Formulation of (Ethoxymethoxy)cyclododecane in Fine Fragrance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Ethoxymethoxy)cyclododecane, also known by trade names such as Boisambrene Forte or Amberwood F, is a synthetic fragrance ingredient prized for its unique contribution to fine fragrances.[1] Its distinct olfactory profile, characterized by woody, ambery, and musky notes, coupled with its fixative properties, makes it a valuable component in modern perfumery.[2] This document provides detailed application notes and protocols for the formulation of this compound in fine fragrance applications, with a focus on leveraging its unique characteristics to enhance fragrance performance and stability.

A notable characteristic of this compound is that while its own scent may be perceived as weak or even undetectable by a significant portion of the population, it imparts a remarkable technical effect on fragrance compositions.[3][4] It is recognized for its ability to add roundness, tenacity, volume, and olfactory richness to a fragrance, making it an effective fragrance enhancer and fixative.[3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is crucial for its effective incorporation into fragrance formulations.

PropertyValueReference
CAS Number 58567-11-6[1]
Molecular Formula C15H30O2[5]
Molecular Weight 242.4 g/mol [5]
Olfactory Profile Woody, Amber, Cedar, Dry, Musk[2]
Appearance Liquid
Boiling Point 287.77 °C (estimated)
Vapor Pressure 0.0018 hPa @ 20°C (estimated)[2]

Regulatory and Safety Information

This compound is subject to the standards set by the International Fragrance Association (IFRA). It is important to adhere to these guidelines to ensure the safe use of this ingredient in consumer products.

CategoryProduct TypeMaximum Concentration (%) in Finished Product
Category 4 Fine Fragrance1.5
Category 5A Body Lotion0.38

This table presents a selection of IFRA restrictions. For a complete and up-to-date list, please refer to the latest IFRA Standards.[5]

Formulation Workflow

The successful incorporation of this compound into a fine fragrance formulation follows a structured workflow. The diagram below illustrates the key stages of this process.

Fragrance_Formulation_Workflow Concept Fragrance Concept Development Ingredient Ingredient Selection (Top, Middle, Base Notes) Concept->Ingredient EMCD This compound Integration Ingredient->EMCD Blending Blending and Maturation EMCD->Blending Evaluation Sensory and Stability Evaluation Blending->Evaluation Refinement Formula Refinement Evaluation->Refinement Final Final Formulation Evaluation->Final Meets Criteria Refinement->Blending Iteration

Caption: A typical workflow for incorporating this compound into a fine fragrance.

Experimental Protocols

Protocol for Evaluating the Fixative and Enhancing Effects of this compound

This protocol is designed to qualitatively and quantitatively assess the impact of this compound on a model fine fragrance formulation.

5.1.1. Materials

  • This compound

  • A base fine fragrance accord (e.g., a simple floral or citrus accord)

  • Ethanol (B145695) (perfumer's grade)

  • Glass beakers and stirring rods

  • Digital scale (accurate to 0.001g)

  • Smelling strips

  • Controlled environment for sensory evaluation (odor-free, good ventilation)

5.1.2. Methodology

  • Preparation of the Base Accord: Prepare a sufficient quantity of a simple fine fragrance accord. A suggested starting point is a blend of common top, middle, and base notes.

  • Preparation of Test Samples:

    • Control Sample: Prepare a solution of the base accord in ethanol at a concentration of 15% (w/w).

    • Test Sample: Prepare a solution of the base accord in ethanol at a concentration of 15% (w/w), with the addition of this compound at a concentration of 5% (of the total fragrance concentrate).

  • Maturation: Allow both the control and test samples to mature for at least 48 hours in a cool, dark place.

  • Sensory Evaluation:

    • Dip smelling strips into both the control and test samples.

    • Present the strips to a panel of trained sensory analysts in a blind or double-blind manner.

    • Ask the panelists to evaluate the fragrance at different time intervals (e.g., initial, 1 hour, 4 hours, 8 hours, 24 hours).

    • Panelists should rate the following attributes on a predefined scale (e.g., 1-10):

      • Overall fragrance intensity

      • Tenacity (longevity) of the fragrance

      • Perceived volume and roundness of the fragrance

      • Intensity of specific notes (e.g., floral, citrus, woody)

  • Data Analysis:

    • Collect and analyze the sensory data to determine if there are statistically significant differences between the control and test samples.

    • A patent for the use of this compound as a fixative describes a similar comparative test where a panel of expert perfumers noted that the composition with this ingredient had "more volume, roundness, and substantivity" compared to compositions with other woody notes like Iso E Super.[6]

Sensory_Evaluation_Protocol cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Prep_Base Prepare Base Accord Prep_Control Prepare Control Sample (Base Accord + Ethanol) Prep_Base->Prep_Control Prep_Test Prepare Test Sample (Base + EMCD + Ethanol) Prep_Base->Prep_Test Maturation Maturation (48h) Prep_Control->Maturation Prep_Test->Maturation Smelling_Strips Dip Smelling Strips Maturation->Smelling_Strips Panel_Eval Blind Sensory Panel Evaluation (t=0, 1h, 4h, 8h, 24h) Smelling_Strips->Panel_Eval Rating Rate Attributes: Intensity, Tenacity, Volume Panel_Eval->Rating Data_Collection Collect Sensory Data Rating->Data_Collection Stat_Analysis Statistical Analysis Data_Collection->Stat_Analysis Conclusion Draw Conclusions on Effect Stat_Analysis->Conclusion

References

Application of Cyclododecanone in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclododecanone (B146445), a 12-membered cyclic ketone, is a versatile and economically significant building block in organic synthesis.[1] Its accessibility through the trimerization of butadiene followed by hydrogenation and oxidation makes it a readily available starting material for a diverse array of chemical transformations.[1] This document provides detailed application notes and protocols for the use of cyclododecanone in the synthesis of key industrial and specialty chemicals, including polymers, dicarboxylic acids, lactones, and macrocyclic fragrances. The protocols are intended to provide researchers and professionals in chemical and drug development with a practical guide to the synthetic utility of this important macrocycle.

Synthesis of Laurolactam: A Precursor to Nylon-12

Laurolactam, the monomer for Nylon-12, is a primary industrial application of cyclododecanone.[1][2] The synthesis involves a two-step process: the formation of cyclododecanone oxime, followed by a Beckmann rearrangement.[3][4]

Quantitative Data
StepProductCatalystSolventTemperatureTimeYieldReference
OximationCyclododecanone Oxime-95% Ethanol (B145695)Reflux-95%[3][4]
Beckmann RearrangementLaurolactamCyanuric chloride, Zinc chloride (cat.)Acetonitrile (B52724)Reflux1 h90%[3][4]
Experimental Protocols

Protocol 1.1: Synthesis of Cyclododecanone Oxime [3][4]

  • In a round-bottom flask, dissolve 1.5 g of cyclododecanone in approximately 8 mL of 95% ethanol.

  • To this solution, add 0.6 g of hydroxylamine (B1172632) hydrochloride and 25 mL of deionized water.

  • Add 15 mL of a 10% (w/w) aqueous solution of sodium hydroxide.

  • Attach a reflux condenser and heat the solution to reflux (approximately 100 °C) using a heating mantle until the reaction is complete (can be monitored by TLC).

  • Cool the reaction mixture in an ice-water bath to induce crystallization.

  • Collect the crystalline product by filtration using a Büchner funnel.

  • Recrystallize the crude product from a mixture of ethanol and water.

  • Allow the crystals to dry on filter paper and determine the mass and melting point (reference: 132–133 °C).

Protocol 1.2: Beckmann Rearrangement to Laurolactam [3][4]

  • To a round-bottom flask, add the recrystallized cyclododecanone oxime.

  • Add 12 mL of an acetonitrile solution containing 8.0 mg of cyanuric chloride and 11.5 mg of anhydrous zinc chloride.

  • Attach a reflux condenser and heat the solution to reflux (approximately 82 °C) for about 60 minutes.

  • After cooling, concentrate the solution under vacuum.

  • Dissolve the crude product in an appropriate solvent (e.g., dichloromethane) and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum.

  • Recrystallize the crude lactam from 95% ethanol and deionized water to obtain pure laurolactam.

  • Dry the crystals and determine the mass and melting point (reference: 148–149 °C).

Reaction Pathway

Beckmann_Rearrangement cluster_0 Step 1: Oximation cluster_1 Step 2: Beckmann Rearrangement Cyclododecanone Cyclododecanone Reagents1 NH2OH·HCl, NaOH 95% Ethanol, Reflux Cyclododecanone->Reagents1 Oxime Cyclododecanone Oxime Oxime_ref Cyclododecanone Oxime Reagents1->Oxime Laurolactam Laurolactam Reagents2 Cyanuric chloride, ZnCl2 Acetonitrile, Reflux Reagents2->Laurolactam Oxime_ref->Reagents2

Synthesis of Laurolactam from Cyclododecanone.

Synthesis of Dodecanedioic Acid (DDDA)

Dodecanedioic acid is a valuable C12 dicarboxylic acid used in the production of polyamides (e.g., Nylon 6,12), polyesters, and lubricants.[1][5] A common industrial route involves the oxidation of a mixture of cyclododecanol (B158456) and cyclododecanone.[1][6]

Quantitative Data
ReactantOxidizing AgentCatalyst/SolventTemperatureTimeYield of DDDAReference
Cyclododecanol/Cyclododecanone MixtureNitric AcidV/Cu catalyst-1 h88%[6]
Cyclododecanol/Cyclododecanone Mixture50% Hydrogen PeroxideAcetic acid, Methanesulfonic acid85 °C1.5 h93.1%[5]
Experimental Protocol

Protocol 2.1: Oxidation with Hydrogen Peroxide [5]

This protocol starts from a hydrogenated derivative of cyclododecene, which yields a mixture rich in cyclododecanol and cyclododecanone in situ.

  • Place the reaction solution from a preceding hydrogenation step (containing a mixture of cyclododecanol and cyclododecanone) into a 1 L reactor.

  • Add 244 g of acetic acid and 3 g of methanesulfonic acid to the reactor.

  • Slowly add 207.8 g of 50% hydrogen peroxide dropwise over 1 hour while maintaining the reaction temperature at 85 °C.

  • After the addition is complete, continue stirring for an additional 30 minutes. Dodecanedioic acid will precipitate during the reaction.

  • Cool the reaction mixture to room temperature.

  • Filter the solid product and wash with cold water.

  • Dry the product to obtain dodecanedioic acid. The reported purity is high, with the solid product containing 94.3% dodecanedioic acid.[5]

Reaction Pathway

DDDA_Synthesis cluster_0 Oxidation of Cyclododecanone/Cyclododecanol CDON Cyclododecanone / Cyclododecanol Mixture Reagents H2O2, Acetic Acid, Methanesulfonic Acid, 85°C CDON->Reagents DDDA Dodecanedioic Acid Reagents->DDDA

Synthesis of Dodecanedioic Acid.

Baeyer-Villiger Oxidation to 12-Dodecanolide

The Baeyer-Villiger oxidation of cyclododecanone provides 12-dodecanolide (also known as laurolactone), a macrocyclic lactone. This reaction is a classic example of inserting an oxygen atom adjacent to a carbonyl group.[7]

Quantitative Data
Oxidizing AgentSolventTemperatureTimeYieldReference
Permaleic AcidDichloromethane (B109758)Room TemperatureOvernightHigh[7]
m-CPBADichloromethane45 °C48 h-[8]
Experimental Protocol

Protocol 3.1: Baeyer-Villiger Oxidation with m-CPBA (Representative Protocol based on[8])

  • Dissolve cyclododecanone (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add m-chloroperoxybenzoic acid (m-CPBA, ~2.0 eq).

  • Stir the mixture at a suitable temperature (e.g., 45 °C) for an extended period (e.g., 48 hours), monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

  • Dilute the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 12-dodecanolide.

Reaction Mechanism

Baeyer_Villiger cluster_0 Baeyer-Villiger Oxidation Mechanism Start Cyclododecanone Protonated Protonated Ketone Start->Protonated + H+ Criegee Criegee Intermediate Protonated->Criegee + RCO3H Rearrangement Rearrangement Criegee->Rearrangement Migratory Insertion Product 12-Dodecanolide Rearrangement->Product - RCO2H, - H+

Mechanism of Baeyer-Villiger Oxidation.

Synthesis of Macrocyclic Musks

Cyclododecanone is a common starting material for the synthesis of larger macrocyclic ketones with musk fragrances, such as Exaltone® (cyclopentadecanone) and muscone (B1676871) (3-methylcyclopentadecanone), through various ring expansion strategies.[9][10]

Representative Synthetic Routes

The synthesis of these macrocycles often involves multi-step sequences. A classical approach to Exaltone® involves a four-step sequence from cyclododecanone: ethoxycarbonylation, condensation with 1,4-dibromobutane, saponification, and decarboxylation to form a bicyclic ketone, which is then photolytically cleaved and further processed.[11]

Logical Workflow for Exaltone® Synthesis

Exaltone_Synthesis cluster_0 Synthesis of Exaltone® from Cyclododecanone CDON Cyclododecanone Step1 Ethoxycarbonylation CDON->Step1 Step2 Condensation with 1,4-dibromobutane Step1->Step2 Step3 Saponification & Decarboxylation Step2->Step3 Bicyclic_Ketone Bicyclo[9.4.1]hexadecan-16-one Step3->Bicyclic_Ketone Step4 Photolysis Bicyclic_Ketone->Step4 Intermediate Cyclopentadecane- carboxylate Step4->Intermediate Final Exaltone® Intermediate->Final

Logical workflow for the synthesis of Exaltone®.

A route to (±)-muscone also starts from cyclododecanone, employing an Eschenmoser fragmentation of an α,β-epoxyketone to construct the 15-membered ring.[10]

Logical Workflow for (±)-Muscone Synthesis

Muscone_Synthesis cluster_0 Synthesis of (±)-Muscone via Eschenmoser Fragmentation CDON Cyclododecanone Acylation Acylation CDON->Acylation Michael Michael Addition Acylation->Michael Reduction Reduction & Annulation Michael->Reduction Epoxidation Epoxidation Reduction->Epoxidation Fragmentation Eschenmoser Fragmentation Epoxidation->Fragmentation Hydrogenation Hydrogenation Fragmentation->Hydrogenation Muscone (±)-Muscone Hydrogenation->Muscone

Logical workflow for the synthesis of (±)-Muscone.

Spectroscopic Data of Key Products

Dodecanedioic Acid
TechniqueSolventChemical Shift (δ) / Wavenumber (cm⁻¹)AssignmentReference
¹H NMRDMSO-d₆~12.0 (br s, 2H), 2.18 (t, 4H), 1.49 (m, 4H), 1.25 (m, 12H)-COOH, -CH₂-COOH, -CH₂-CH₂-COOH, -(CH₂)₆-[11]
¹³C NMR-Data available in various databases.-[2][11]
IR (KBr)-Broad O-H stretch (~3300-2500 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-H stretches (~2920, 2850 cm⁻¹)Carboxylic acid, Alkane C-H[11]
Laurolactam
TechniqueSolventChemical Shift (δ) / Wavenumber (cm⁻¹)AssignmentReference
¹H NMR-Spectroscopic data available in databases.-[8]
¹³C NMR-Spectroscopic data available in databases.-[8]
IR (KBr)-N-H stretch (~3200 cm⁻¹), C=O stretch (amide I, ~1650 cm⁻¹), N-H bend (amide II, ~1550 cm⁻¹), C-H stretches (~2920, 2850 cm⁻¹)Amide, Alkane C-H[8]
12-Dodecanolide
TechniqueSolventChemical Shift (δ) / Wavenumber (cm⁻¹)AssignmentReference
¹H NMR-Published data is available.-[7]
¹³C NMR-Published data is available.-[7]
IRNeatC=O stretch (lactone, ~1735 cm⁻¹), C-O stretch (~1250-1150 cm⁻¹), C-H stretches (~2920, 2850 cm⁻¹)Lactone, Alkane C-H[7]

Conclusion

Cyclododecanone is a cornerstone of macrocyclic chemistry, providing access to a wide range of valuable products. Its applications span from the commodity production of nylon precursors to the intricate, multi-step synthesis of high-value fragrance compounds. The protocols and data presented herein offer a detailed overview of its synthetic potential, serving as a valuable resource for chemists in both academic and industrial research settings. The continued exploration of new catalytic systems and reaction pathways will undoubtedly expand the synthetic utility of this versatile macrocyclic ketone.

References

Application Notes and Protocols for Biocatalytic Synthesis of Macrocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the biocatalytic synthesis of macrocyclic compounds. This powerful and sustainable approach leverages the exquisite selectivity of enzymes to overcome common challenges in chemical macrocyclization, such as low yields, lack of stereocontrol, and the need for extensive protecting group strategies. This document covers three major classes of enzymes employed in macrocyclization: Lipases, Thioesterases, and Cytochrome P450s.

Introduction to Biocatalytic Macrocyclization

Macrocycles are a critical class of molecules in drug discovery and materials science, possessing unique conformational properties that enable them to bind to challenging biological targets.[1] Traditional chemical synthesis of macrocycles is often hampered by entropically disfavored ring-closure reactions, leading to oligomerization and requiring high-dilution conditions.[2] Biocatalysis offers an elegant solution, utilizing enzymes that have evolved to efficiently and selectively catalyze macrocyclization reactions in complex biological environments.[3]

Key Advantages of Biocatalysis:

  • High Selectivity: Enzymes exhibit remarkable chemo-, regio-, and stereoselectivity, often eliminating the need for protecting groups.

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous solutions under mild pH and temperature, preserving sensitive functional groups.[4]

  • Sustainability: Biocatalysis is a green chemistry approach, reducing the reliance on hazardous reagents and organic solvents.

  • Efficiency: Enzymes can significantly accelerate reaction rates and improve yields compared to traditional chemical methods.

This document will delve into the application of three key enzyme classes for the synthesis of macrolactones and macrocyclic peptides, providing both a theoretical understanding and practical experimental guidance.

Section 1: Lipase-Catalyzed Macrolactonization

Lipases, particularly Candida antarctica Lipase (B570770) B (CALB), are versatile and robust enzymes widely used for the synthesis of macrolactones. They catalyze the intramolecular esterification of ω-hydroxy fatty acids to form macrolactones of various ring sizes. Immobilized lipases, such as Novozym 435, are commonly used to enhance stability and facilitate reuse.[5]

Data Presentation: Lipase-Catalyzed Macrolactonization

The following table summarizes the performance of CALB in the macrolactonization of various ω-hydroxy fatty acids, highlighting the versatility of this biocatalyst.

Substrate (ω-Hydroxy Fatty Acid)Macrocycle Ring SizeEnzymeSolventTemp (°C)Time (h)Yield (%)Ref.
15-Hydroxypentadecanoic acid16Novozym 435Toluene (B28343)452499[6]
16-Hydroxyhexadecanoic acid17Novozym 435Toluene902~90[7]
seco-Pyrenophorin precursor16 (dimerization)CALB (~0.04 mol%)TolueneN/AN/A>99 (85-99% e.e.)[8]
11-Hydroxyundecanoic acid12Novozym 435WaterN/AN/A79[9]
ω-Pentadecalactone precursor16Novozym 435Toluene6048>95
Experimental Workflow: Lipase-Catalyzed Macrolactonization

The general workflow for lipase-catalyzed macrolactonization involves the setup of the enzymatic reaction followed by purification of the resulting macrocycle.

G cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_workup Work-up and Purification A Dissolve ω-hydroxy fatty acid in organic solvent (e.g., Toluene) B Add immobilized lipase (e.g., Novozym 435) A->B 1. C Incubate with shaking at desired temperature B->C 2. D Monitor reaction progress by TLC or LC-MS C->D 3. E Filter to remove immobilized enzyme D->E 4. F Concentrate the filtrate under reduced pressure E->F 5. G Purify the crude product by column chromatography F->G 6.

Caption: General workflow for lipase-catalyzed macrolactonization.

Experimental Protocol: CALB-Catalyzed Macrolactonization of 15-Hydroxypentadecanoic Acid

This protocol is adapted from a general procedure for lipase-catalyzed macrolactonization.[6]

Materials:

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 15-hydroxypentadecanoic acid (1.0 mmol, 258.4 mg).

    • Add anhydrous toluene (100 mL) to achieve a substrate concentration of 10 mM.

    • Add activated molecular sieves (1 g) to the solution to ensure anhydrous conditions.

    • Add Novozym 435 (260 mg, ~10% w/w of substrate).

    • Seal the flask under an inert atmosphere (e.g., argon or nitrogen) and stir the reaction mixture at 45 °C.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • For TLC, use a mobile phase of hexane:ethyl acetate (e.g., 8:2 v/v) and visualize with a suitable stain (e.g., potassium permanganate). The product macrolactone will have a higher Rf value than the starting hydroxy acid.

  • Work-up and Purification:

    • Once the reaction is complete (typically after 24 hours), cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite to remove the immobilized enzyme and molecular sieves. Wash the filter cake with ethyl acetate (3 x 20 mL).

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting from 95:5 to 80:20) to afford the pure macrolactone (pentadecanolide).

Section 2: Thioesterase-Catalyzed Macrocyclization of Peptides

Thioesterase (TE) domains from non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) multienzyme complexes are highly efficient catalysts for the macrocyclization of linear peptide and polyketide precursors.[10][11] A common chemoenzymatic strategy involves the solid-phase synthesis of a linear peptide with a C-terminal N-acetylcysteamine (SNAC) thioester, which mimics the natural phosphopantetheinyl arm, followed by enzymatic cyclization in solution.[12][13]

Data Presentation: Thioesterase-Catalyzed Peptide Macrocyclization

The table below showcases the substrate scope and efficiency of the TycC TE from the tyrocidine synthetase.

Linear Peptide-SNAC SubstrateMacrocycle Ring SizeEnzymeBufferTemp (°C)TimeYield (%)Ref.
Tyrocidine A precursor (10 aa)10TycC TE50 mM HEPES, pH 7.5, 1 mM EDTA, 1 mM TCEP251 h>95[13]
Gramicidin S precursor (dimerization, 2x5 aa)10GrsB PCP-TEN/AN/AN/AN/A[13]
Pristinamycin IE precursor23SnbDE TEN/AN/AN/AN/A[11]
Daptomycin precursor13A54145 PCP-TEN/AN/AN/AN/A[12]
Chemoenzymatic Workflow for Thioesterase-Catalyzed Peptide Macrocyclization

This workflow illustrates the key steps from the chemical synthesis of the linear precursor to the final purified macrocyclic peptide.

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification1 Precursor Purification cluster_cyclization Enzymatic Cyclization cluster_purification2 Product Purification A Assemble linear peptide on solid support B Couple N-acetylcysteamine (SNAC) to the C-terminus A->B C Cleave and deprotect the peptide-SNAC thioester B->C D Purify linear peptide-SNAC by RP-HPLC C->D E Dissolve purified peptide-SNAC in reaction buffer D->E F Add purified thioesterase (TE) E->F G Incubate to facilitate intramolecular cyclization F->G H Quench reaction and precipitate protein G->H I Purify macrocyclic peptide by RP-HPLC H->I G A P450(Fe³⁺) B P450(Fe³⁺)-Substrate A->B Substrate Binding C P450(Fe²⁺)-Substrate B->C e⁻ (from CPR) D P450(Fe²⁺)-O₂-Substrate C->D O₂ E P450(Fe³⁺)-OOH-Substrate D->E e⁻, 2H⁺ F P450(Fe⁴⁺=O)-Substrate Radical E->F -H₂O (C-H abstraction) G P450(Fe³⁺)-Macrocycle F->G Radical Rebound (C-C bond formation) H P450(Fe³⁺) + Macrocycle G->H Product Release H->A

References

Application Notes and Protocols: Synthesis of Cyclododecane Derivatives for Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key cyclododecane (B45066) derivatives and their subsequent use in the creation of advanced materials. The focus is on the preparation of monomers and their polymerization to yield high-performance polymers such as Nylon-12 and specialty polyesters.

Introduction

Cyclododecane, a twelve-carbon macrocyclic alkane, serves as a versatile platform for the development of a wide array of functional molecules. Its derivatives are pivotal starting materials in material science, leading to the production of commercially significant polymers and other advanced materials. The large, flexible ring structure of cyclododecane imparts unique properties to the resulting materials, including excellent thermal stability, mechanical strength, and low moisture absorption.

This guide details the synthesis of two major classes of materials derived from cyclododecane: polyamides, specifically Nylon-12 via the laurolactam (B145868) route, and polyesters based on 1,12-dodecanedioic acid.

Synthesis of Laurolactam and Ring-Opening Polymerization to Nylon-12

Nylon-12 is a high-performance polyamide with extensive applications in the automotive, electronics, and medical industries due to its exceptional mechanical properties and chemical resistance.[1] The primary route to Nylon-12 is through the ring-opening polymerization of laurolactam, which is synthesized from cyclododecanone (B146445).

Synthesis of Laurolactam from Cyclododecanone

The synthesis of laurolactam from cyclododecanone is a two-step process involving the formation of an oxime followed by a Beckmann rearrangement.[2][3]

Experimental Protocol: Synthesis of Cyclododecanone Oxime [1][2]

  • In a round-bottom flask, dissolve 1.5 g of cyclododecanone in approximately 8 ml of 95% ethanol (B145695).

  • Add 0.6 g of hydroxylamine (B1172632) hydrochloride, 25 ml of deionized water, and 15 ml of a 10% (by weight) aqueous NaOH solution with magnetic stirring.[1][2]

  • Attach a reflux condenser and heat the mixture to reflux (100 °C) with continuous stirring.

  • The reaction is complete upon the formation of crystals floating on the surface, typically after about 30 minutes of reflux.[1]

  • After 30 minutes, remove the heat source and cool the mixture in an ice-water bath to complete crystallization.

  • Filter the resulting crystals using a Büchner funnel and dry them under a vacuum.[1]

  • For purification, recrystallize the crude oxime from 95% ethanol (approximately 10 ml of ethanol per gram of crystals). Add deionized water (15 ml per gram of crude oxime) to induce crystallization, then cool in an ice-water bath.[1][2]

  • Filter the purified crystals and dry them under a vacuum.

Experimental Protocol: Beckmann Rearrangement to Laurolactam [1][2][3]

  • To a round-bottom flask, add the purified cyclododecanone oxime.

  • Add 12 ml of an acetonitrile (B52724) solution containing 8.0 mg of cyanuric chloride and 11.5 mg of anhydrous zinc chloride.[1][2]

  • Heat the mixture to reflux (approximately 82 °C) for 1 hour.[1]

  • Monitor the reaction completion by thin-layer chromatography (TLC) using a diethyl ether/hexane (1:1) eluent. The reaction is complete when the oxime spot disappears and a more polar product spot appears.[1]

  • After completion, transfer the reaction mixture to a separatory funnel and extract the product with two 15 ml portions of ethyl acetate (B1210297).

  • Combine the ethyl acetate extracts and dry them over anhydrous Na₂SO₄.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from 95% ethanol (approximately 7 ml of ethanol per gram of product) to obtain pure laurolactam.[1]

  • The expected melting point of laurolactam is 148–149 °C.[1]

Diagram: Synthesis of Laurolactam

G Cyclododecanone Cyclododecanone Oxime_Formation Oxime Formation (NH2OH·HCl, NaOH, EtOH/H2O, Reflux) Cyclododecanone->Oxime_Formation Cyclododecanone_Oxime Cyclododecanone Oxime Oxime_Formation->Cyclododecanone_Oxime Beckmann_Rearrangement Beckmann Rearrangement (Cyanuric Chloride, ZnCl2, CH3CN, Reflux) Cyclododecanone_Oxime->Beckmann_Rearrangement Laurolactam Laurolactam Beckmann_Rearrangement->Laurolactam

A schematic overview of the synthesis of laurolactam.
Anionic Ring-Opening Polymerization (AROP) of Laurolactam to Nylon-12

AROP is a highly efficient method for producing high molecular weight Nylon-12 with rapid polymerization rates.[1]

Experimental Protocol: Anionic Ring-Opening Polymerization of Laurolactam [1]

  • Monomer Preparation: Place the desired amount of laurolactam into a three-neck round-bottom flask. Heat the flask under a vacuum to melt the laurolactam and remove any residual moisture. Once molten and degassed, switch the atmosphere to dry nitrogen.

  • Initiator Addition: Under a positive pressure of nitrogen, carefully add the calculated amount of sodium hydride (60% dispersion in mineral oil) to the molten laurolactam with vigorous stirring. The sodium hydride reacts with laurolactam to form the sodium lactamate initiator.

  • Activator Addition: Introduce the activator, N-acetyl-laurolactam, into the reaction mixture.

  • Polymerization: Maintain the reaction mixture at the polymerization temperature (e.g., 150 °C) with continuous stirring. The polymerization is typically rapid and is indicated by a significant increase in viscosity.

  • Polymer Isolation and Purification: After the polymerization is complete, cool the reaction mixture to room temperature. The resulting solid polymer can be removed from the flask. To purify, dissolve the polymer in a suitable solvent (e.g., m-cresol) and precipitate it in a non-solvent like methanol (B129727). Wash the precipitated polymer with a solvent such as anhydrous toluene (B28343) to remove mineral oil residues. Dry the purified Nylon-12 in a vacuum oven until a constant weight is achieved.

Diagram: Anionic Ring-Opening Polymerization of Laurolactam

G Laurolactam Laurolactam Initiation Initiation (NaH) Laurolactam->Initiation Lactamate_Anion Lactamate Anion Initiation->Lactamate_Anion Activation Activation (N-acetyl-laurolactam) Lactamate_Anion->Activation Activated_Monomer Activated Monomer Activation->Activated_Monomer Propagation Propagation (+ Laurolactam) Activated_Monomer->Propagation Nylon12 Nylon-12 Propagation->Nylon12

Mechanism of anionic ring-opening polymerization of laurolactam.
Cationic Ring-Opening Polymerization (CROP) of Laurolactam to Nylon-12

CROP provides an alternative route to Nylon-12, typically initiated by protic or Lewis acids.[2]

Experimental Protocol: Cationic Ring-Opening Polymerization of Laurolactam [2]

  • Monomer and Initiator Addition: In a flame-dried Schlenk flask under a nitrogen atmosphere, add the desired amount of dried laurolactam (e.g., 10 g). Add the calculated amount of phosphoric acid initiator based on the desired monomer-to-initiator ratio (e.g., 100:1).

  • Polymerization: Heat the reaction mixture to 260 °C with continuous stirring. The laurolactam will melt, and polymerization will commence. Maintain the reaction at 260 °C for 5 hours.

  • Polymer Isolation and Purification: Cool the reaction to room temperature. Dissolve the resulting polymer in a minimal amount of a suitable solvent (e.g., m-cresol). Precipitate the polymer by slowly adding the solution to a large excess of methanol with vigorous stirring. Filter the precipitated polymer and wash it thoroughly with methanol and then acetone. Dry the purified Polyamide 12 in a vacuum oven at 60-80 °C until a constant weight is achieved.

ParameterValueReference
MonomerLaurolactam[1][2]
Polymerization TypeAnionic Ring-Opening Polymerization[1]
InitiatorSodium Hydride (NaH)[1]
ActivatorN-acetyl-laurolactam[1]
Polymerization Temperature150 °C[1]
Polymerization TypeCationic Ring-Opening Polymerization[2]
InitiatorPhosphoric Acid (H₃PO₄)[2]
Polymerization Temperature260 °C[2]
ProductNylon-12[1][2]
Melting Point of Nylon-12~178 °C[4]
Number Average Molecular Weight (Mn)5,000 - 9,500 g/mol (typical)[5]

Synthesis of 1,12-Dodecanedioic Acid and its Polyesters

1,12-Dodecanedioic acid (DDDA) is another crucial derivative of cyclododecane, serving as a monomer for polyesters and polyamides.[6]

Synthesis of 1,12-Dodecanedioic Acid from Cyclododecane

The industrial synthesis of DDDA from cyclododecane involves a two-step oxidation process.

Experimental Overview: Synthesis of 1,12-Dodecanedioic Acid [6][7]

  • Oxidation of Cyclododecane: Cyclododecane is first oxidized with air in the presence of a boric acid catalyst to yield a mixture of cyclododecanol (B158456) and cyclododecanone.[6][7]

  • Oxidation to Diacid: This mixture is then further oxidized with nitric acid, typically using copper and vanadium catalysts, to produce 1,12-dodecanedioic acid.[6][7]

Diagram: Synthesis of 1,12-Dodecanedioic Acid

G Cyclododecane Cyclododecane Air_Oxidation Air Oxidation (Boric Acid Catalyst) Cyclododecane->Air_Oxidation Alcohol_Ketone_Mixture Cyclododecanol/ Cyclododecanone Mixture Air_Oxidation->Alcohol_Ketone_Mixture Nitric_Acid_Oxidation Nitric Acid Oxidation (Cu/V Catalyst) Alcohol_Ketone_Mixture->Nitric_Acid_Oxidation DDDA 1,12-Dodecanedioic Acid Nitric_Acid_Oxidation->DDDA

Synthetic route to 1,12-dodecanedioic acid from cyclododecane.
Synthesis of Polyesters from 1,12-Dodecanedioic Acid

Aliphatic polyesters derived from 1,12-dodecanedioic acid and various diols are crystalline materials with melting points typically ranging from 70 to 90 °C.[8]

Experimental Protocol: Melt Polycondensation of 1,12-Dodecanedioic Acid and a Diol [9]

  • Reactant Charging: In a reaction flask equipped with a nitrogen inlet, a stirrer, a vacuum outlet, and a condensing flask, place 1,12-dodecanedioic acid, the desired diol (e.g., ethylene (B1197577) glycol, 1,4-butanediol), and a catalyst (e.g., titanium isopropoxide in n-butanol, ~100 ppm).

  • Esterification: Heat the flask to around 200-230 °C under a nitrogen atmosphere. The esterification reaction will produce water, which is continuously removed.

  • Polycondensation: After the removal of water ceases, gradually apply a vacuum to the system while maintaining the temperature. This step facilitates the removal of the excess diol and drives the polymerization to achieve a high molecular weight polyester.

  • Polymer Recovery: Once the desired viscosity is reached, the molten polymer is extruded and cooled to obtain the solid polyester.

Monomer 1Monomer 2PolymerMelting Point (°C)Reference
1,12-Dodecanedioic AcidEthylene GlycolPoly(ethylene dodecanedioate)~76[9]
1,12-Dodecanedioic Acid1,4-ButanediolPoly(butylene dodecanedioate)~51[9]
1,12-Dodecanedioic Acid1,6-HexanediolPoly(hexamethylene dodecanedioate)-
1,12-Dodecanedioic Acid1,12-DodecanediolPoly(dodecylene dodecanedioate)~89[10]

Characterization Data

The following table summarizes key spectroscopic data for cyclododecanone, laurolactam, and Nylon-12.

CompoundTechniqueKey SignalsReference
CyclododecanoneIRCarbonyl (C=O) stretch[5][11]
¹³C NMRCarbonyl carbon, aliphatic carbons[5][12]
¹H NMRProtons alpha to carbonyl, other aliphatic protons[5]
LaurolactamIRAmide I (C=O stretch), Amide II (N-H bend)[13]
¹³C NMRCarbonyl carbon, carbons adjacent to N and C=O[13]
¹H NMRN-H proton, protons alpha to N and C=O[13]
Nylon-12IRAmide I, Amide II, N-H stretch[14][15]
¹³C NMR (solid-state)Carbonyl carbon, carbons adjacent to N and C=O[14]
¹⁵N NMR (solid-state)Amide nitrogen[14]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Ethoxymethoxy)cyclododecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Ethoxymethoxy)cyclododecane. Our aim is to help you identify and resolve common issues encountered during this procedure.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound?

A1: The most common impurities are unreacted cyclododecanol (B158456), byproducts from the decomposition of the protecting group, and salts formed during the reaction. Depending on the reagents used, other byproducts may also be present.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors including impure or wet starting materials and solvents, incorrect reaction temperature, or suboptimal reaction time.[1] Additionally, the methoxymethyl (MOM) ether protecting group is sensitive to acidic conditions and may be cleaved during the reaction or workup, reducing the yield of the desired product.[2][3]

Q3: I observe the cleavage of my this compound product during purification. Why is this happening and how can I prevent it?

A3: Standard silica (B1680970) gel is slightly acidic and can cause the hydrolysis of acid-labile protecting groups like MOM ethers.[2] To prevent this, you can use neutral alumina (B75360) for chromatography or neutralize the silica gel by preparing a slurry with a small amount of a non-polar amine, such as triethylamine (B128534) (typically 0.1-1% v/v), in the eluent.[2]

Q4: Can I use Grignard reagents in subsequent steps on a substrate containing the this compound group?

A4: Caution is advised when using Grignard reagents with MOM ethers. There is a potential for cleavage, particularly if a nearby functional group can facilitate chelation.[2] To minimize this risk, it is recommended to perform the reaction at low temperatures (e.g., -78 °C) and to add the Grignard reagent slowly.[2] Using a non-coordinating solvent like toluene (B28343) instead of THF may also be beneficial.[2]

Troubleshooting Guide

Issue 1: The reaction appears incomplete, with a significant amount of starting material (cyclododecanol) remaining.

  • Possible Cause: Insufficient reagent, deactivated reagent, or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure the purity and activity of your reagents, particularly the methoxymethylating agent (e.g., MOMCl) and the base. Use freshly opened solvents and ensure they are anhydrous.[1]

    • Optimize Stoichiometry: Consider using a slight excess (1.1-1.5 equivalents) of the methoxymethylating agent and the base.[1]

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material and determine the optimal reaction time.[1]

    • Adjust Temperature: While these reactions are often run at 0 °C to room temperature, gently warming the reaction mixture might be necessary if the reaction is sluggish. However, be cautious as higher temperatures can also lead to side reactions.[1]

Issue 2: The desired product is formed, but it decomposes during workup or purification.

  • Possible Cause: The this compound is being cleaved by acidic conditions.

  • Troubleshooting Steps:

    • Neutralize Workup: During the aqueous workup, ensure the pH is neutral or slightly basic before extraction.

    • Avoid Acidic Chromatography Media: As mentioned in the FAQs, use neutralized silica gel or an alternative stationary phase like alumina for column chromatography.[2]

    • Use Reductive Ozonolysis Workup: If ozonolysis is performed in a subsequent step, a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc/water) should be used instead of an oxidative one to avoid cleavage of the MOM group.[2]

Byproduct Profile and Yield Data

The following table summarizes typical quantitative data for a successful synthesis versus a reaction with common byproducts. These values are illustrative and can vary based on specific experimental conditions.

CompoundSuccessful Reaction (Typical Yield %)Reaction with Byproducts (Example Yield %)
This compound85 - 95%40 - 60%
Unreacted Cyclododecanol< 5%20 - 40%
Dimerized/Oligomeric Species< 2%5 - 10%
Other Unidentified Byproducts< 1%5 - 15%

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the protection of cyclododecanol using chloromethyl methyl ether (MOMCl) and N,N-diisopropylethylamine (DIPEA).

Materials:

  • Cyclododecanol (1.0 equiv)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • N,N-Diisopropylethylamine (DIPEA, 1.5 equiv)

  • Chloromethyl methyl ether (MOMCl, 1.2 equiv)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a stirred solution of cyclododecanol (1.0 equiv) in anhydrous dichloromethane (0.1-0.5 M) at 0 °C under an inert atmosphere, add N,N-diisopropylethylamine (1.5 equiv).

  • Slowly add chloromethyl methyl ether (1.2 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on neutralized silica gel or alumina, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or Impure Product check_sm Check for Unreacted Starting Material (SM) via TLC/GC-MS start->check_sm sm_present Significant SM Present check_sm->sm_present sm_absent SM Consumed check_sm->sm_absent reagent_issue Verify Reagent Quality and Stoichiometry sm_present->reagent_issue Yes workup_issue Investigate Workup and Purification Steps sm_absent->workup_issue No conditions_issue Optimize Reaction Time and Temperature reagent_issue->conditions_issue success Improved Yield and Purity conditions_issue->success acid_cleavage Product Cleavage Suspected workup_issue->acid_cleavage neutralize_workup Use Neutral/Basic Workup acid_cleavage->neutralize_workup Yes other_byproducts Analyze for Other Byproducts acid_cleavage->other_byproducts No neutral_chrom Use Neutralized Silica or Alumina for Chromatography neutralize_workup->neutral_chrom neutral_chrom->success

Caption: A workflow for troubleshooting the synthesis of this compound.

References

Technical Support Center: Optimization of Acetal Synthesis from Cyclododecanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of acetals from cyclododecanol (B158456).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for acetal (B89532) synthesis from cyclododecanol?

A1: The synthesis of an acetal from cyclododecanol and an aldehyde or ketone proceeds via an acid-catalyzed nucleophilic substitution reaction. The general mechanism involves:

  • Protonation of the carbonyl oxygen of the aldehyde/ketone by an acid catalyst, which increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack of the hydroxyl group of cyclododecanol on the activated carbonyl carbon, forming a hemiacetal intermediate.

  • Protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule to form an oxonium ion.

  • Attack by a second molecule of alcohol (or the other hydroxyl group in a diol for cyclic acetals) on the oxonium ion.

  • Deprotonation to yield the final acetal product.[1][2][3][4][5][6]

Q2: Why is water removal critical in acetal synthesis?

A2: Acetal formation is a reversible reaction.[2] The formation of water as a byproduct means that its presence can shift the equilibrium back towards the starting materials (cyclododecanol and the carbonyl compound), reducing the yield of the desired acetal.[2] Therefore, continuous removal of water is essential to drive the reaction to completion.[2]

Q3: What are common methods for water removal in acetal synthesis?

A3: Common laboratory techniques for water removal include:

  • Azeotropic distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene (B28343) or benzene) is a highly effective method. The water is collected in the side arm of the apparatus while the solvent is returned to the reaction flask.

  • Molecular Sieves: Adding activated molecular sieves (typically 3Å or 4Å) to the reaction mixture can effectively sequester water as it is formed.

  • Use of a trialkyl orthoformate: Trialkyl orthoformates can react with the water produced to form an alcohol and a formate (B1220265) ester, thus removing it from the equilibrium.[7][8]

Q4: Can I use the crude cyclododecanol from an oxidation reaction directly for acetal synthesis?

A4: It is generally recommended to purify the cyclododecanol before acetal synthesis. Crude cyclododecanol from the oxidation of cyclododecane (B45066) may contain impurities such as cyclododecanone (B146445), organic acids, and esters which can interfere with the acetalization reaction and lead to the formation of byproducts.[9][10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no conversion to the acetal 1. Inactive or insufficient catalyst. 2. Presence of water in starting materials or solvent. 3. Reaction temperature is too low. 4. Inefficient removal of water byproduct.1. Use a fresh, anhydrous acid catalyst. Consider increasing the catalyst loading incrementally. 2. Ensure all starting materials and the solvent are anhydrous. Dry the solvent if necessary. 3. Increase the reaction temperature, typically to the boiling point of the solvent for azeotropic water removal.[11] 4. If using a Dean-Stark trap, ensure proper reflux and collection of water. If using molecular sieves, ensure they are properly activated and used in sufficient quantity.
Reaction stalls or does not go to completion 1. Equilibrium has been reached due to inefficient water removal. 2. The catalyst has been neutralized or has degraded. 3. Insufficient equivalents of the carbonyl compound or alcohol.1. Check the efficiency of the water removal method. Add freshly activated molecular sieves or ensure the Dean-Stark trap is functioning correctly. 2. Add a fresh portion of the catalyst. 3. Use an excess of the aldehyde/ketone or the diol to shift the equilibrium towards the product.[11]
Formation of significant byproducts 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. The acid catalyst is too strong or used in excess, causing side reactions. 3. Impurities in the starting cyclododecanol.1. Reduce the reaction temperature. While heat is needed, excessive temperatures can be detrimental.[9] 2. Switch to a milder acid catalyst (e.g., an ion-exchange resin or a Lewis acid).[7][8][11] Optimize the catalyst loading to the minimum effective amount. 3. Purify the cyclododecanol prior to the reaction.
Difficulty in isolating the pure acetal 1. Incomplete reaction leading to a mixture of starting material and product. 2. The work-up procedure is not effectively removing the catalyst or byproducts. 3. The acetal is hydrolyzing back to the starting materials during work-up.1. Monitor the reaction by TLC or GC to ensure completion before work-up. 2. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution) before extraction.[11] Wash the organic layer thoroughly. 3. Avoid acidic aqueous conditions during work-up. Ensure the neutralizing wash is complete.

Experimental Protocols

Protocol 1: General Procedure for Acetal Synthesis from Cyclododecanol

This protocol describes a general method for the synthesis of formaldehyde (B43269) ethyl cyclododecyl acetal, which can be adapted for other acetals.

Materials:

  • Cyclododecanol

  • Formaldehyde diethyl acetal (or other desired acetal/ketal source)

  • Acid catalyst (e.g., p-toluenesulfonic acid[11], bleaching earth catalyst KP 10[11])

  • Anhydrous solvent (e.g., toluene)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus or molecular sieves

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap (if using azeotropic removal).

  • To the flask, add cyclododecanol (1.0 eq.), the aldehyde/ketone or its diethyl acetal (a molar excess, e.g., 2-20 eq.[11]), and the anhydrous solvent.

  • Add the acid catalyst (e.g., 0.5-20 wt.% with respect to cyclododecanol[11]).

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue the reaction until no more water is collected or the reaction is complete as monitored by TLC or GC.

  • Cool the reaction mixture to room temperature.

  • If a solid catalyst was used, filter it off.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[11]

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[11]

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to obtain the pure acetal.[11]

Protocol 2: Troubleshooting Low Yield by Optimizing Water Removal

If you are experiencing low yields, this protocol focuses on ensuring efficient water removal.

Option A: Dean-Stark Apparatus

  • Ensure the Dean-Stark trap is properly filled with the reaction solvent before starting the reaction.

  • Check for any leaks in the glassware setup that could allow atmospheric moisture to enter.

  • Maintain a vigorous reflux rate to ensure a steady azeotropic removal of water.

  • If the reaction is run on a small scale, pre-drying the solvent and starting materials is crucial as the amount of water to be removed is small.

Option B: Molecular Sieves

  • Activate the molecular sieves by heating them in a furnace at a high temperature (e.g., 300-350 °C) under vacuum for several hours.

  • Allow the sieves to cool in a desiccator before use.

  • Use a sufficient quantity of activated molecular sieves (e.g., 10-20% w/w of the limiting reagent).

  • Ensure the sieves are added at the beginning of the reaction and are well-dispersed in the reaction mixture.

Data Presentation

Table 1: Comparison of Catalysts in Acetal Synthesis from Cyclododecanol

Catalyst Reagents Molar Ratio (Acetal:Alcohol) Reaction Time (h) Yield (%) Reference
Bleaching Earth KP 10Cyclododecanol, Formaldehyde diethyl acetal5:15~81[11]
p-Toluenesulfonic acidCyclododecanol, Formaldehyde diethyl acetal12.5:15Not specified, but successful[11]

Note: The yields are as reported in the patent and may vary based on specific experimental conditions.

Visualizations

Acetal_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Combine Cyclododecanol, Aldehyde/Ketone, Solvent Start->Reagents Catalyst Add Acid Catalyst Reagents->Catalyst Heat Heat to Reflux Catalyst->Heat Water_Removal Remove Water (Dean-Stark/Sieves) Heat->Water_Removal Monitor Monitor Reaction (TLC/GC) Water_Removal->Monitor Monitor->Heat Incomplete Cool Cool Reaction Monitor->Cool Complete Neutralize Neutralize Catalyst Cool->Neutralize Extract Extract & Dry Neutralize->Extract Purify Purify (Distillation) Extract->Purify End Final Product Purify->End

Caption: Experimental workflow for the synthesis of acetals from cyclododecanol.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Acetal Yield Cause_Water Inefficient Water Removal Start->Cause_Water Cause_Catalyst Catalyst Issue Start->Cause_Catalyst Cause_Temp Incorrect Temperature Start->Cause_Temp Cause_Reagents Reagent Problem Start->Cause_Reagents Sol_Water Optimize Dean-Stark/ Use fresh molecular sieves Cause_Water->Sol_Water Sol_Catalyst Increase loading/ Use fresh catalyst Cause_Catalyst->Sol_Catalyst Sol_Temp Adjust Temperature Cause_Temp->Sol_Temp Sol_Reagents Use anhydrous reagents/ Adjust stoichiometry Cause_Reagents->Sol_Reagents End Improved Yield Sol_Water->End Re-run Sol_Catalyst->End Re-run Sol_Temp->End Re-run Sol_Reagents->End Re-run

Caption: Troubleshooting logic for low yield in acetal synthesis.

References

Technical Support Center: Acetal Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scaling up of acetal (B89532) production.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the scale-up of acetal synthesis.

Problem: Low Acetal Yield Upon Scale-Up

Possible Causes and Solutions:

CauseSolution
Incomplete Reaction Extend Reaction Time: Monitor the reaction progress using techniques like TLC, GC, or NMR. If starting material is still present, consider increasing the reaction time. Increase Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. However, be cautious of potential side reactions or product decomposition at higher temperatures. Catalyst Deactivation: The catalyst may lose activity over time. Consider adding fresh catalyst or using a more robust catalyst. For solid catalysts, ensure proper mixing to avoid mass transfer limitations.
Equilibrium Limitations Efficient Water Removal: Acetal formation is a reversible reaction, and the presence of water can drive the equilibrium back towards the reactants. On a larger scale, water removal can be less efficient. Ensure your water removal method (e.g., Dean-Stark trap, molecular sieves) is appropriately scaled for the reaction volume. For Dean-Stark traps, ensure a good azeotrope is formed with the solvent.
Poor Mixing Inadequate Agitation: As the reactor volume increases, achieving homogeneous mixing becomes more challenging. This can lead to localized areas of low reactant concentration or temperature gradients, impacting the reaction rate. Ensure the stirring mechanism (e.g., overhead stirrer) is powerful enough for the larger volume and viscosity of the reaction mixture. Consider using baffles in the reactor to improve mixing efficiency.
Side Reactions Optimize Reaction Conditions: Unwanted side reactions can become more prominent at a larger scale. Analyze the impurity profile to identify byproducts. Adjusting temperature, reactant concentration, or the rate of reagent addition can help minimize side reactions.
Product Loss During Workup Inefficient Extraction: Ensure complete transfer of all solutions and perform multiple extractions with smaller volumes of solvent for better efficiency. Check the pH of the aqueous layer to ensure the product is in a form that partitions effectively into the organic layer. Emulsion Formation: Emulsions can form during extraction, trapping the product. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite.

Problem: Increased Impurity Profile at Larger Scale

Possible Causes and Solutions:

CauseSolution
Local Hotspots Improved Heat Management: Inadequate heat dissipation in larger reactors can lead to localized "hotspots" where the temperature is significantly higher than the bulk temperature. These hotspots can promote side reactions and decomposition. Improve stirring and consider using a reactor with a better surface-area-to-volume ratio or a more efficient cooling system.
Longer Reaction Times Minimize Exposure to Harsh Conditions: If the product is sensitive to the reaction conditions, prolonged reaction times at a larger scale can lead to degradation. Optimize the reaction to reduce the required time.
Contaminants in Starting Materials Use High-Purity Reagents: Impurities in starting materials can act as catalysts for side reactions. Ensure the purity of all reactants and solvents, especially when purchasing in larger quantities for scale-up.
Atmospheric Contamination Inert Atmosphere: If the reaction is sensitive to air or moisture, ensure the reaction is performed under a properly maintained inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Reaction Chemistry and Optimization

  • Q1: Why is my acetal hydrolysis (decomposition) occurring during the reaction? A1: Acetal formation is reversible and catalyzed by acid. The presence of excess water will drive the equilibrium back to the starting aldehyde or ketone. Ensure your water removal system is efficient and that your starting materials and solvents are sufficiently dry.

  • Q2: What is the role of the acid catalyst and can I use any acid? A2: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. While various acid catalysts can be used (e.g., p-toluenesulfonic acid, sulfuric acid, acidic resins), the choice of catalyst can impact selectivity and the potential for side reactions. For sensitive substrates, milder catalysts may be necessary.

  • Q3: How do I drive the reaction to completion? A3: To shift the equilibrium towards the acetal product, you can either use a large excess of the alcohol or, more commonly, remove the water as it is formed. On a laboratory scale, a Dean-Stark apparatus or molecular sieves are effective. For larger scales, efficient azeotropic distillation is crucial.

Scale-Up and Process Control

  • Q4: My reaction worked perfectly on a 1g scale, but the yield dropped significantly at 100g. Why? A4: This is a common issue in scaling up. The primary reasons are often related to mass and heat transfer limitations. In a larger flask or reactor, mixing may be less efficient, leading to non-uniform temperature and concentration profiles. Heat generated by the reaction is also more difficult to dissipate due to a lower surface-area-to-volume ratio, which can lead to side reactions.

  • Q5: How can I improve heat transfer in my larger reactor? A5: To improve heat transfer, ensure vigorous stirring to promote convection. Using a reactor with a jacket for heating/cooling is standard for larger scales. The choice of heat transfer fluid and its flow rate are also important. For highly exothermic reactions, you may need to consider a different reactor design, such as a continuous flow reactor, which has a much higher surface-area-to-volume ratio.

  • Q6: What are the advantages of a continuous flow reactor for acetal synthesis? A6: Continuous flow reactors offer several advantages for scaling up, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety due to the small reaction volume at any given time. This can lead to higher yields, better product consistency, and the ability to safely handle highly exothermic reactions.

Safety Considerations

  • Q7: What are the main safety hazards associated with scaling up acetal production? A7: The primary hazards include the flammability of organic solvents and some reactants/products, the corrosive nature of acid catalysts, and the potential for runaway reactions if heat is not adequately controlled. Additionally, some acetals can decompose upon heating to release formaldehyde, which is a hazardous substance.

  • Q8: How should I handle and store acetals safely on a larger scale? A8: Acetal plastics should be stored in a cool, dry, well-ventilated area away from strong acids, bases, and oxidizing agents. Avoid prolonged exposure to high temperatures. When machining or processing acetal plastics, ensure adequate ventilation to avoid inhalation of any potential decomposition products like formaldehyde. For liquid acetals, store in tightly sealed containers and be aware of their flammability.

  • Q9: What personal protective equipment (PPE) should be used? A9: Appropriate PPE includes safety glasses or goggles, chemical-resistant gloves, and a lab coat. If there is a risk of inhaling vapors or dust, a respirator may be necessary. Always consult the Safety Data Sheet (SDS) for the specific acetal and other chemicals being used.

Experimental Protocols

General Protocol for Gram-Scale Acetal Synthesis

This protocol is a general guideline and may need to be optimized for specific substrates.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1 equivalent).

  • Solvent and Alcohol: Add a suitable solvent (e.g., toluene, dichloromethane) and the alcohol (2.2 equivalents) or diol (1.1 equivalents).

  • Catalyst: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 0.01 equivalents).

  • Water Removal:

    • Dean-Stark Apparatus: If using a Dean-Stark trap, fill the trap with the solvent and heat the reaction mixture to reflux. Continuously remove the water that collects in the trap.

    • Molecular Sieves: Alternatively, add activated 4Å molecular sieves to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst.

    • Separate the organic layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by distillation or column chromatography.

Data Presentation

Table 1: Comparison of Reaction Parameters for Acetal Synthesis at Different Scales

ParameterLaboratory Scale (1 g)Bench Scale (100 g)Pilot Scale (Projected)
Reactant A 1.0 g100.0 g10.0 kg
Alcohol/Diol 2.2 eq2.2 eq2.0 eq
Catalyst Loading 0.01 eq0.01 eq0.005 eq
Solvent Volume 20 mL2.0 L200 L
Temperature 80-110 °C (Reflux)80-110 °C (Reflux)90-120 °C
Reaction Time 2-4 hours6-10 hours8-12 hours
Yield ~90%~75%>85% (Optimized)
Key Impurity <1%2-5%<1.5%
Water Removal Molecular Sieves/Dean-StarkDean-StarkAzeotropic Distillation
Agitation Magnetic StirrerOverhead Mechanical StirrerImpeller with Baffles
Heat Transfer Heating MantleJacketed ReactorJacketed Reactor with Baffles

Note: Data is illustrative and will vary depending on the specific reaction.

Visualizations

Acetal_Formation_Pathway Aldehyde Aldehyde/Ketone Protonated_Carbonyl Protonated Carbonyl Aldehyde->Protonated_Carbonyl + H+ Alcohol Alcohol (2 eq.) Protonated_Carbonyl->Aldehyde - H+ Hemiacetal Hemiacetal Protonated_Carbonyl->Hemiacetal + Alcohol Hemiacetal->Protonated_Carbonyl - Alcohol Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H+ Protonated_Hemiacetal->Hemiacetal - H+ Carbocation Carbocation Intermediate Protonated_Hemiacetal->Carbocation - H2O H2O Water Protonated_Hemiacetal->H2O Carbocation->Protonated_Hemiacetal + H2O Acetal_Protonated Protonated Acetal Carbocation->Acetal_Protonated + Alcohol Acetal_Protonated->Carbocation - Alcohol Acetal Acetal Acetal_Protonated->Acetal - H+ Acetal->Acetal_Protonated + H+ H3O_plus H3O+ H_plus H+

Caption: Acid-catalyzed acetal formation pathway.

Scale_Up_Challenges Scale_Up Scaling Up Acetal Production Heat_Transfer Heat Transfer Limitations Scale_Up->Heat_Transfer Mass_Transfer Mass Transfer Limitations Scale_Up->Mass_Transfer Safety Safety Hazards Scale_Up->Safety Purification Purification Challenges Scale_Up->Purification Lower_SA_Vol Lower_SA_Vol Heat_Transfer->Lower_SA_Vol Lower Surface Area to Volume Ratio Hotspots Hotspots Heat_Transfer->Hotspots Localized Hotspots Runaway Runaway Heat_Transfer->Runaway Potential for Runaway Reactions Mixing Mixing Mass_Transfer->Mixing Inefficient Mixing Gradients Gradients Mass_Transfer->Gradients Concentration & Temperature Gradients Exotherm Exotherm Safety->Exotherm Exothermic Reactions Flammability Flammability Safety->Flammability Flammable Solvents Byproducts Byproducts Safety->Byproducts Hazardous Byproducts Impurities Impurities Purification->Impurities Increased Impurities Volume Volume Purification->Volume Large Volume Handling

Caption: Key challenges in scaling up acetal production.

Troubleshooting_Workflow Start Low Yield or High Impurities? Analyze Analyze Reaction Data (TLC, GC, NMR) Start->Analyze Incomplete_Reaction Incomplete Reaction? Analyze->Incomplete_Reaction Side_Reactions Significant Side Reactions? Incomplete_Reaction->Side_Reactions No Optimize_Conditions Optimize Conditions (Temp, Time, Catalyst) Incomplete_Reaction->Optimize_Conditions Yes Purify_Reagents Purify Starting Materials Side_Reactions->Purify_Reagents Yes Solution Improved Yield and Purity Side_Reactions->Solution No Improve_Mixing Improve Mixing Optimize_Conditions->Improve_Mixing Improve_Water_Removal Enhance Water Removal Improve_Mixing->Improve_Water_Removal Improve_Water_Removal->Solution Purify_Reagents->Optimize_Conditions

Caption: A logical workflow for troubleshooting acetal synthesis.

Technical Support Center: (Ethoxymethoxy)cyclododecane in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (Ethoxymethoxy)cyclododecane. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and answering frequently asked questions related to the use of this compound in various formulations.

Troubleshooting Guide

This guide addresses common problems encountered during the handling and formulation of this compound.

Issue 1: Loss of Potency or Appearance of Unknown Peaks in Chromatography

Possible Cause: Degradation of this compound due to acidic conditions.

This compound is an acetal (B89532), a class of organic compounds known to be sensitive to acid-catalyzed hydrolysis.[1] The presence of acidic excipients, impurities, or a low pH environment in your formulation can lead to its breakdown.

Troubleshooting Steps:

  • pH Measurement: Carefully measure the pH of your formulation. A pH below 7 can significantly accelerate the degradation of acetals.

  • Excipient Review: Scrutinize the list of excipients in your formulation for any acidic components (e.g., certain polymers with acidic residues, acidic buffers).

  • Forced Degradation Study: To confirm acid lability, perform a forced degradation study. Expose a sample of your formulation to a mild acidic solution (e.g., 0.1 M HCl) and monitor the degradation of this compound and the appearance of degradation products over time using a suitable analytical method (see Experimental Protocols section).

Logical Troubleshooting Flow for Issue 1

start Start: Loss of Potency / Unknown Peaks check_ph Measure pH of Formulation start->check_ph is_acidic Is pH < 7? check_ph->is_acidic review_excipients Review Excipients for Acids is_acidic->review_excipients Yes no_issue Stability Issue Unlikely Related to Acidity is_acidic->no_issue No has_acidic_excipients Acidic Excipients Present? review_excipients->has_acidic_excipients forced_degradation Perform Forced Degradation Study has_acidic_excipients->forced_degradation Yes has_acidic_excipients->no_issue No degradation_observed Degradation Observed? forced_degradation->degradation_observed reformulate Reformulate to Increase pH / Replace Acidic Excipients degradation_observed->reformulate Yes degradation_observed->no_issue No

Caption: Troubleshooting workflow for loss of potency.

Issue 2: Inconsistent Analytical Results

Possible Cause: Inadequate analytical methodology to separate and quantify this compound from its degradation products.

The degradation of this compound yields smaller, more polar compounds. A single analytical method may not be suitable for both the parent compound and its degradants.

Troubleshooting Steps:

  • Method Specificity: Verify that your analytical method is stability-indicating. This means it can accurately measure the parent compound in the presence of its degradation products.

  • Multiple Detection Techniques: Consider using a combination of analytical techniques. For example, Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of the hydrophobic parent molecule, while High-Performance Liquid Chromatography with UV detection (HPLC-UV) after derivatization is effective for quantifying formaldehyde (B43269), a potential degradation product.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is acid-catalyzed hydrolysis.[1] In the presence of acid, the acetal functional group is cleaved, yielding cyclododecylmethanol, ethanol, and formaldehyde.

Degradation Pathway of this compound

parent This compound protonation Protonation (H+) parent->protonation intermediate Carbocation Intermediate protonation->intermediate hydrolysis1 Hydrolysis (H2O) intermediate->hydrolysis1 hemiacetal Ethoxymethanol (Hemiacetal) intermediate->hemiacetal product1 Cyclododecylmethanol hydrolysis1->product1 hydrolysis2 Hydrolysis (H2O) hemiacetal->hydrolysis2 product2 Ethanol hydrolysis2->product2 product3 Formaldehyde hydrolysis2->product3

Caption: Acid-catalyzed hydrolysis of this compound.

Q2: What conditions should be avoided to ensure the stability of this compound in formulations?

A2: To ensure stability, avoid acidic conditions (pH < 7). It is also recommended to protect formulations from excessive heat, as elevated temperatures can accelerate degradation reactions.[4] While acetals are generally stable in neutral to strongly basic environments, the overall formulation stability will depend on the other excipients present.[1]

Q3: Are there any recommended analytical methods for stability testing?

A3: A combination of analytical methods is recommended to monitor the stability of this compound and quantify its potential degradation products.

  • For this compound and Cyclododecylmethanol: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique due to the volatility and hydrophobicity of these compounds.[3][5]

  • For Formaldehyde: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a sensitive and specific method.[2][6]

Experimental Protocols

Protocol 1: Forced Degradation Study (Acid Hydrolysis)

Objective: To assess the stability of this compound in a formulation under acidic conditions.

Methodology:

  • Sample Preparation: Prepare three samples of the formulation containing this compound.

  • Acid Treatment: To two of the samples, add a sufficient amount of 0.1 M hydrochloric acid to lower the pH to a target of 4-5. The third sample will serve as a control at the original formulation pH.

  • Incubation: Store all three samples at a controlled temperature (e.g., 40°C).

  • Time Points: Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the aliquots using the analytical methods described below (Protocol 2 and 3) to determine the concentration of this compound and its degradation products.

  • Data Evaluation: Compare the degradation profiles of the acid-treated samples to the control sample.

Workflow for Forced Degradation Study

start Start: Forced Degradation Study prep_samples Prepare Formulation Samples start->prep_samples split_samples Split into Control and Acid-Treated Groups prep_samples->split_samples acid_treatment Add 0.1 M HCl to Acid-Treated Group split_samples->acid_treatment incubation Incubate all Samples at 40°C acid_treatment->incubation sampling Withdraw Aliquots at Time Points incubation->sampling analysis Analyze Aliquots (GC-MS & HPLC-UV) sampling->analysis evaluation Evaluate Degradation Profiles analysis->evaluation end End: Stability Assessment evaluation->end

Caption: Experimental workflow for forced degradation.

Protocol 2: GC-MS Method for this compound and Cyclododecylmethanol

Objective: To quantify this compound and its degradation product, cyclododecylmethanol.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

ParameterCondition
Column 5% Phenyl Polysilphenylene-siloxane (e.g., TR-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness[3]
Injector Temperature 250°C
Carrier Gas Helium at a constant flow of 1.5 mL/min[7]
Oven Program 40°C hold for 2 min, ramp to 300°C at 6°C/min, hold for 10 min[3]
MS Ionization Electron Impact (EI) at 70 eV[3]
Scan Range 40-500 m/z[3]

Protocol 3: HPLC-UV Method for Formaldehyde

Objective: To quantify formaldehyde through derivatization.

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Derivatization: React the sample with an excess of 2,4-dinitrophenylhydrazine (DNPH) solution to form the formaldehyde-DNPH derivative.[2]

  • Chromatographic Conditions:

ParameterCondition
Column C8, 3 µm particle size, 150 mm x 4.6 mm[2]
Mobile Phase Water:Acetonitrile (55:45, v/v)[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 30°C[2]
Detection Wavelength 360 nm[2]
Injection Volume 15 µL[2]

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study to illustrate the expected trends. Actual results will vary based on the specific formulation.

Table 1: Forced Degradation of this compound at 40°C

Time (hours)This compound Remaining (%) - Control (pH 7.0)This compound Remaining (%) - Acidic (pH 4.5)Formaldehyde Detected (ppm) - Acidic (pH 4.5)
0100.0100.0< 0.1
299.895.25.1
499.589.810.3
899.178.521.8
2497.255.345.1

References

Technical Support Center: Hydrolysis of (Ethoxymethoxy)cyclododecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the acidic hydrolysis of (ethoxymethoxy)cyclododecane.

Troubleshooting Guide

This guide addresses common issues encountered during the acidic hydrolysis of this compound, providing potential causes and recommended solutions.

ProblemPossible CausesRecommended Solutions
Incomplete or Slow Reaction 1. Insufficient Acid Catalyst: The concentration or strength of the acid may be too low to effectively catalyze the hydrolysis. 2. Low Reaction Temperature: The reaction rate may be too slow at the current temperature. 3. Poor Solubility: The substrate may not be fully dissolved in the reaction solvent, limiting contact with the acid catalyst. 4. Insufficient Water: As a reactant, a lack of water can slow down or prevent the reaction from reaching completion.[1][2]1. Increase the concentration of the acid catalyst or switch to a stronger acid (e.g., from pyridinium (B92312) p-toluenesulfonate (PPTS) to HCl or H₂SO₄). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Add a co-solvent (e.g., THF, dioxane) to improve the solubility of the substrate. 4. Ensure an excess of water is present in the reaction mixture to drive the equilibrium towards the products.[1][2]
Formation of Side Products/Degradation 1. Strongly Acidic Conditions: Harsh acidic conditions can lead to side reactions or degradation of the desired product, cyclododecanone. 2. Prolonged Reaction Time: Extended exposure to acidic conditions can promote the formation of byproducts. 3. High Temperature: Elevated temperatures can accelerate side reactions. 4. Transannular Reactions: The flexible 12-membered ring of cyclododecane (B45066) may be susceptible to transannular reactions under acidic conditions, although specific examples for this substrate are not prevalent in the literature.1. Use a milder acid catalyst (e.g., PPTS, amberlyst resin). 2. Monitor the reaction closely by TLC or GC/MS and quench the reaction as soon as the starting material is consumed. 3. Perform the reaction at a lower temperature, even if it requires a longer reaction time. 4. If unexpected byproducts are observed, consider using milder, buffered acidic conditions or a two-phase system to minimize side reactions.
Difficult Product Isolation 1. Emulsion Formation during Workup: The presence of both organic and aqueous phases can sometimes lead to stable emulsions. 2. Incomplete Removal of Acid Catalyst: Residual acid can complicate purification and may cause product degradation upon storage.1. Add a saturated brine solution during the aqueous workup to help break up emulsions. 2. Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before extraction and ensure thorough washing of the organic layer.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Logic for Hydrolysis Start Problem Identified IncompleteReaction Incomplete or Slow Reaction Start->IncompleteReaction SideProducts Side Product Formation Start->SideProducts IsolationIssues Product Isolation Issues Start->IsolationIssues Cause1 Insufficient Acid/Temp/Water IncompleteReaction->Cause1 Cause2 Harsh Conditions SideProducts->Cause2 Cause3 Workup Problems IsolationIssues->Cause3 Solution1 Increase Acid/Temp/Water Cause1->Solution1 Solution2 Use Milder Conditions/Monitor Closely Cause2->Solution2 Solution3 Adjust Workup Protocol Cause3->Solution3

Caption: A flowchart illustrating the troubleshooting process for the acidic hydrolysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acidic hydrolysis of this compound?

A1: The hydrolysis of this compound, an acetal (B89532), proceeds via a well-established acid-catalyzed mechanism.[2][3] The reaction is reversible and involves the following key steps:

  • Protonation of one of the ether oxygens by the acid catalyst.

  • Cleavage of the carbon-oxygen bond to form a resonance-stabilized oxonium ion and ethanol (B145695).

  • Nucleophilic attack of water on the oxonium ion.

  • Deprotonation to yield a hemiacetal intermediate.

  • Protonation of the remaining ethoxy group.

  • Elimination of a second molecule of ethanol to form a protonated cyclododecanone.

  • Deprotonation to yield the final product, cyclododecanone, and regenerating the acid catalyst.

Q2: Which acid catalysts are recommended for this hydrolysis?

A2: A range of Brønsted and Lewis acids can be used. Common choices include:

  • Brønsted Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and pyridinium p-toluenesulfonate (PPTS).

  • Lewis Acids: While less common for simple acetal hydrolysis, Lewis acids can also be employed, particularly when milder conditions are required.

The choice of acid depends on the presence of other acid-sensitive functional groups in the molecule. For sensitive substrates, a milder acid like PPTS is often preferred.

Q3: What are the expected products of the hydrolysis?

A3: The expected products are cyclododecanone, ethanol, and formaldehyde (B43269) (from the methoxy (B1213986) portion of the ethoxymethyl group).

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS). A simple method is to spot the reaction mixture on a TLC plate and compare the disappearance of the starting material spot with the appearance of the product spot (cyclododecanone).

Q5: Are there any known side reactions specific to the cyclododecane ring?

A5: While the cyclododecane ring is generally stable, large rings can be susceptible to transannular reactions (reactions across the ring) under certain conditions. However, for the acidic hydrolysis of a simple acetal, such side reactions are not commonly reported but should be considered if unexpected byproducts are observed, especially under harsh conditions (high temperature, strong acid).

Experimental Protocol

This protocol is a general guideline for the acidic hydrolysis of this compound. Optimization of reaction conditions may be necessary for specific applications.

Materials:

  • This compound

  • Acetone (or other suitable solvent like THF or Dioxane)

  • Water

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another suitable acid catalyst

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetone) in a round-bottom flask equipped with a magnetic stirrer. A typical concentration would be in the range of 0.1-0.5 M.

  • Add water to the solution (typically 10-50% v/v).

  • Add a catalytic amount of the acid catalyst (e.g., p-TsOH·H₂O, 0.1 eq).

  • Stir the reaction mixture at room temperature or gently heat to a temperature between 40-60 °C.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., diethyl ether, 3 x 20 mL).

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclododecanone.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation/recrystallization as needed.

Experimental Workflow Diagram

ExperimentalWorkflow Experimental Workflow for Hydrolysis Start Start Dissolve 1. Dissolve Substrate in Solvent Start->Dissolve AddReagents 2. Add Water and Acid Catalyst Dissolve->AddReagents React 3. Stir at RT or Heat (Monitor Progress) AddReagents->React Quench 4. Quench with Sat. NaHCO₃ React->Quench Extract 5. Extract with Organic Solvent Quench->Extract WashDry 6. Wash and Dry Organic Layer Extract->WashDry Purify 7. Purify Product WashDry->Purify End End Purify->End

Caption: A step-by-step workflow for the acidic hydrolysis of this compound.

References

Preventing side reactions in the ethoxymethylation of alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve side reactions during the ethoxymethylation of alcohols.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of ethoxymethylation of alcohols in organic synthesis?

A1: Ethoxymethylation is a common strategy to protect hydroxyl groups in a molecule. The resulting ethoxymethyl (EOM) ether is stable under a variety of reaction conditions, particularly those involving strong bases and nucleophiles. This allows for chemical transformations on other parts of the molecule without affecting the alcohol functionality. The EOM group can be selectively removed later to regenerate the alcohol.

Q2: What are the most common reagents and conditions for ethoxymethylation?

A2: Typically, ethoxymethylation is achieved by reacting an alcohol with ethoxymethyl chloride (EOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane (B109758) (DCM).

Q3: What are the potential side reactions during ethoxymethylation?

A3: The most common side reactions include:

  • Over-alkylation: In molecules with multiple hydroxyl groups (diols, polyols), more than one alcohol can be protected, leading to a mixture of products.

  • Elimination: Especially with secondary and tertiary alcohols, the conditions can favor an elimination reaction, leading to the formation of an alkene instead of the desired ether.

  • Hydrolysis of the Reagent: Ethoxymethyl chloride can react with any residual water in the reaction mixture, leading to its decomposition and reducing the yield.

Troubleshooting Guide

This guide addresses specific issues that may arise during the ethoxymethylation of alcohols.

Issue 1: Low Yield of the Desired Ethoxymethyl Ether

A low yield of the target product can be due to several factors. The following troubleshooting workflow can help identify and resolve the issue.

LowYieldTroubleshooting start Low Yield of EOM Ether reagent_quality Check Reagent Purity and Dryness (Alcohol, EOM-Cl, Base, Solvent) start->reagent_quality Potential Cause reaction_conditions Optimize Reaction Conditions reagent_quality->reaction_conditions If reagents are pure sub_reagent sub_reagent workup Review Work-up Procedure reaction_conditions->workup If conditions are optimized sub_conditions sub_conditions sub_workup sub_workup sub_reagent_text Use freshly distilled solvents and reagents. Ensure EOM-Cl is not hydrolyzed. sub_conditions_text Adjust stoichiometry (excess EOM-Cl). Vary temperature and reaction time. sub_workup_text Ensure complete extraction of the product. Avoid acidic conditions during work-up.

Caption: Troubleshooting workflow for low yield in ethoxymethylation.

Issue 2: Formation of Multiple Products in Diols or Polyols (Over-alkylation)

When working with substrates containing multiple hydroxyl groups, achieving selective protection of one alcohol can be challenging.

Strategies to Enhance Selectivity:

  • Steric Hindrance: Primary alcohols are generally more reactive and less sterically hindered than secondary or tertiary alcohols. This inherent difference can be exploited to achieve selective protection.

  • Stoichiometry Control: Using a limited amount of the ethoxymethylating agent (e.g., 1.0-1.2 equivalents of EOM-Cl for a diol) can favor mono-protection.

  • Temperature: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) can enhance the kinetic selectivity for the more reactive primary alcohol.

The following table summarizes the effect of stoichiometry on the product distribution in the ethoxymethylation of a generic primary-secondary diol.

Equivalents of EOM-Cl% Mono-protected (Primary OH)% Mono-protected (Secondary OH)% Di-protected
1.0651520
1.2551035
2.5<5<1>95

Note: These are representative values and can vary based on the specific substrate and reaction conditions.

DiolProtection Substrate Primary-Secondary Diol EOM_Cl_1eq 1.0 eq. EOM-Cl Substrate->EOM_Cl_1eq EOM_Cl_excess >2.0 eq. EOM-Cl Substrate->EOM_Cl_excess Mono_Primary Mono-EOM Ether (Primary) EOM_Cl_1eq->Mono_Primary Major Product Di_EOM Di-EOM Ether EOM_Cl_excess->Di_EOM Major Product

Caption: Product distribution based on EOM-Cl stoichiometry.

Issue 3: Formation of an Alkene Byproduct (Elimination)

Elimination reactions compete with the desired substitution (ethoxymethylation), particularly with secondary and tertiary alcohols where a stable carbocation can be formed. The choice of base and reaction conditions is critical to minimize this side reaction.

Key Factors Influencing Elimination:

  • Base Strength: Strong, bulky bases can favor elimination. A non-nucleophilic, sterically hindered base like DIPEA is generally preferred over smaller, stronger bases.

  • Temperature: Higher temperatures tend to favor elimination over substitution. Running the reaction at or below room temperature is advisable.

The following diagram illustrates the competing pathways of substitution and elimination.

SN2_vs_E2 start Secondary Alcohol + EOM-Cl sub_node Substitution (SN2-like) Desired Pathway start->sub_node DIPEA, DCM, 0°C elim_node Elimination (E2-like) Side Reaction start->elim_node Stronger Base, Heat product EOM Ether sub_node->product byproduct Alkene elim_node->byproduct

Caption: Competing substitution and elimination pathways.

Key Experimental Protocols

Protocol 1: Selective Ethoxymethylation of a Primary Alcohol in the Presence of a Secondary Alcohol

This protocol is designed to maximize the selective protection of a primary hydroxyl group in a diol.

Materials:

  • Diol (containing one primary and one secondary alcohol)

  • Ethoxymethyl chloride (EOM-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the diol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (1.5 eq) dropwise to the stirred solution.

  • Slowly add a solution of EOM-Cl (1.1 eq) in anhydrous DCM to the reaction mixture over 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete in 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-protected product.

Protocol 2: Ethoxymethylation of a Hindered Secondary Alcohol

This protocol is optimized to favor substitution over elimination for sterically hindered alcohols.

Materials:

  • Hindered secondary alcohol

  • Ethoxymethyl chloride (EOM-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the hindered secondary alcohol (1.0 eq) in anhydrous DCM at room temperature under an inert atmosphere, add DIPEA (2.0 eq).

  • Add EOM-Cl (1.5 eq) dropwise.

  • Stir the reaction at room temperature and monitor by TLC. The reaction may require an extended period (12-24 hours).

  • Once the starting material is consumed, dilute the reaction with DCM and wash with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Technical Support Center: Enhancing the Yield of Large Ring Acetal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of large ring acetals. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of macrocyclization and to troubleshoot common challenges encountered during the synthesis of large ring acetals. Here, you will find answers to frequently asked questions, in-depth troubleshooting guides, detailed experimental protocols, and visual aids to help you improve the yield and efficiency of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the "high-dilution principle" and why is it crucial for large ring acetal (B89532) synthesis?

A1: The high-dilution principle is a fundamental strategy employed in macrocyclization reactions to favor the desired intramolecular ring-closure over competing intermolecular polymerization.[1] In the synthesis of large rings, the two reactive ends of a linear precursor molecule must come together to form the cyclic product. However, at high concentrations, the reactive end of one molecule is more likely to encounter the reactive end of another molecule, leading to the formation of linear or cyclic oligomers and polymers, which significantly reduces the yield of the desired macrocycle. By maintaining a very low concentration of the linear precursor in the reaction mixture, the probability of intramolecular reactions is increased. This is typically achieved by the slow addition of the precursor solution to a large volume of solvent, often using a syringe pump.[1]

Q2: How do I choose an appropriate catalyst for my large ring acetal synthesis?

A2: The choice of catalyst is critical and depends on the specific substrate and desired reaction conditions. For acetal formation, an acid catalyst is generally required. Common choices include:

  • Protic Acids: p-Toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl) are effective but can be harsh and may not be suitable for acid-sensitive substrates.

  • Lewis Acids: Lewis acids such as bismuth triflate (Bi(OTf)₃), cerium(III) triflate (Ce(OTf)₃), and zirconium tetrachloride (ZrCl₄) can be milder and more selective catalysts for acetalization.

  • Solid Acid Catalysts: Zeolites and acidic resins can also be used and offer the advantage of easier removal from the reaction mixture.

The optimal catalyst and its loading should be determined empirically for each specific reaction.

Q3: What is template-directed synthesis and how can it improve my yield?

A3: Template-directed synthesis is a powerful technique where a "template" molecule or ion is used to pre-organize the linear precursor into a conformation that favors cyclization. This pre-organization reduces the entropic barrier to ring formation, thereby increasing the effective molarity and promoting the intramolecular reaction even at higher concentrations.[2][3] The template can interact with the precursor through various non-covalent interactions, such as hydrogen bonding or metal coordination. For example, a chloride anion has been shown to act as a template in the macrocyclization of pseudopeptidic compounds by forming hydrogen bonds with the precursor, leading to improved yields.[4] The use of a template can be a highly effective strategy to overcome low yields, especially for conformationally flexible precursors.

Q4: What is the role of protecting groups in large ring acetal synthesis?

A4: Protecting groups are essential for masking reactive functional groups that could otherwise interfere with the desired cyclization reaction. In the context of large ring acetal synthesis, they serve several crucial purposes:

  • Preventing Side Reactions: They protect functional groups such as alcohols, amines, and carboxylic acids from participating in unwanted side reactions.

  • Influencing Conformation: Bulky protecting groups can introduce steric hindrance that restricts the conformational freedom of the linear precursor, potentially favoring a conformation that is conducive to cyclization.

  • Improving Solubility: The choice of protecting group can also influence the solubility of the precursor in the reaction solvent.

The selection of protecting groups is critical, and they must be stable to the reaction conditions for cyclization and easily removable afterward without affecting the newly formed macrocycle.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Macrocycle

A low yield of the desired large ring acetal is a common problem and can be attributed to several factors. This guide provides a systematic approach to troubleshooting and improving your reaction yield.

1. Assess the Reaction Concentration:

The most frequent cause of low yield in macrocyclization is the dominance of intermolecular side reactions.

Troubleshooting Steps:

  • Implement High-Dilution Conditions: If not already in use, employ the high-dilution principle. This involves the slow addition of the linear precursor solution to a large volume of solvent. The use of a syringe pump for controlled, slow addition is highly recommended.

  • Optimize Concentration: Even under high dilution, the final concentration of the precursor matters. The optimal concentration is typically in the range of 0.001 M to 0.01 M.

Quantitative Data on Concentration Effects:

Precursor ConcentrationYield of Macrocycle (%)Reference
0.25 M25[5]
20 mM (0.02 M)73[5]
0.22 M35[5]
0.1 - 0.5 M66[5]

2. Evaluate the Catalyst and Reaction Conditions:

The choice of catalyst and reaction parameters can significantly impact the reaction rate and selectivity.

Troubleshooting Steps:

  • Catalyst Screening: If the yield is low with a standard protic acid catalyst, consider screening a panel of Lewis acids, which can offer milder reaction conditions and improved chemoselectivity.

  • Temperature Optimization: The reaction temperature can be a double-edged sword. Higher temperatures can increase the reaction rate but may also promote side reactions or decomposition. It is advisable to screen a range of temperatures to find the optimal balance.

  • Solvent Selection: The solvent can influence the conformation of the linear precursor. A solvent that promotes a more folded conformation can facilitate cyclization. Screening different solvents is recommended.

3. Consider a Template-Directed Approach:

If optimizing concentration and reaction conditions does not sufficiently improve the yield, a template-directed approach may be necessary.

Troubleshooting Steps:

  • Identify Potential Template Interactions: Analyze the structure of your linear precursor to identify potential binding sites for a template (e.g., hydrogen bond donors/acceptors, metal coordination sites).

  • Select a Template: Based on the potential interactions, choose a suitable template. This could be a simple ion like chloride or a more complex molecule.

  • Optimize Template Stoichiometry: The amount of template used can be critical. It is often necessary to screen different stoichiometries of the template relative to the precursor.

Issue 2: Formation of Oligomers and Polymers

The formation of a significant amount of oligomeric and polymeric byproducts is a clear indication that intermolecular reactions are outcompeting the desired intramolecular cyclization.

Troubleshooting Steps:

  • Strict Adherence to High Dilution: This is the most effective way to suppress oligomerization. Ensure that the addition of the precursor is sufficiently slow and the solvent volume is large enough to maintain a very low instantaneous concentration.

  • Precursor Conformation: As mentioned previously, the conformation of the linear precursor plays a crucial role. The use of rigid building blocks or appropriate protecting groups can help to pre-organize the precursor for cyclization.

  • Template-Directed Synthesis: Employing a template is a highly effective strategy to promote intramolecular cyclization and minimize oligomerization.

Issue 3: Protecting Group Instability or Removal Issues

Problems with protecting groups can halt an otherwise promising synthetic route.

Troubleshooting Steps:

  • Premature Cleavage: If the protecting group is being cleaved under the reaction conditions, a more robust protecting group is needed. For example, if a Boc group on a nitrogen is being removed by the acidic catalyst, consider a Cbz or Fmoc group.

  • Difficulty in Deprotection: If the protecting group is difficult to remove after the macrocycle is formed, ensure that you are using the correct deprotection conditions and that the reagents are fresh. It may be necessary to screen different deprotection methods. For particularly stubborn protecting groups, a different protecting group strategy may be required from the outset.

Experimental Protocols

Protocol 1: General Procedure for Macrocyclic Acetal Synthesis using High Dilution

This protocol describes a general method for the synthesis of a large ring acetal from a hydroxy aldehyde precursor using the high-dilution principle.

Materials:

  • Hydroxy aldehyde precursor

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Syringe pump

  • Three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer

Procedure:

  • Set up the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).

  • In the three-neck flask, place a large volume of anhydrous solvent and the acid catalyst (e.g., 0.1 equivalents). Heat the solvent to the desired reaction temperature.

  • Prepare a solution of the hydroxy aldehyde precursor in the same anhydrous solvent at a low concentration (e.g., 0.01 M).

  • Using a syringe pump, add the precursor solution to the stirred, heated solvent in the reaction flask at a slow and constant rate over a period of several hours (e.g., 4-12 hours).

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional period to ensure complete reaction (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench the catalyst with a suitable base (e.g., triethylamine (B128534) or a saturated solution of sodium bicarbonate).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired large ring acetal.

Visualizations

Diagram 1: General Workflow for Large Ring Acetal Synthesis

G General Workflow for Large Ring Acetal Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Precursor Linear Precursor (Hydroxy Aldehyde) SyringePump Syringe Pump (Slow Addition) Precursor->SyringePump Solvent Anhydrous Solvent & Catalyst ReactionVessel Reaction Vessel (High Dilution) Solvent->ReactionVessel SyringePump->ReactionVessel High Dilution Quench Quench Reaction ReactionVessel->Quench Concentration Concentration Quench->Concentration Purification Column Chromatography Concentration->Purification Product Purified Macrocyclic Acetal Purification->Product

Caption: A general workflow for the synthesis of large ring acetals.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Troubleshooting Low Yield in Large Ring Acetal Synthesis Start Low Yield Observed CheckConc High Dilution Principle Applied? Start->CheckConc ImplementHD Implement High Dilution (Syringe Pump) CheckConc->ImplementHD No CheckOligomers Significant Oligomer Formation? CheckConc->CheckOligomers Yes ImplementHD->CheckOligomers OptimizeConc Optimize Concentration (0.001 - 0.01 M) CheckOligomers->OptimizeConc Yes CheckCatalyst Catalyst Optimized? CheckOligomers->CheckCatalyst No OptimizeConc->CheckCatalyst ScreenCatalysts Screen Catalysts (Lewis Acids) CheckCatalyst->ScreenCatalysts No CheckTemp Temperature Optimized? CheckCatalyst->CheckTemp Yes ScreenCatalysts->CheckTemp ScreenTemps Screen Temperatures CheckTemp->ScreenTemps No ConsiderTemplate Yield Still Low? CheckTemp->ConsiderTemplate Yes ScreenTemps->ConsiderTemplate ImplementTemplate Implement Template- Directed Synthesis ConsiderTemplate->ImplementTemplate Yes Failure Re-evaluate Strategy ConsiderTemplate->Failure No Success Yield Improved ImplementTemplate->Success

Caption: A decision tree for troubleshooting low yields in macrocyclization.

Diagram 3: Mechanism of Acid-Catalyzed Intramolecular Acetalization

G Mechanism of Acid-Catalyzed Intramolecular Acetalization cluster_reactants Reactant cluster_intermediates Intermediates cluster_product Product Reactant Hydroxy Aldehyde ProtonatedAldehyde Protonated Aldehyde Reactant->ProtonatedAldehyde + H+ H_plus H+ (catalyst) Hemiacetal Cyclic Hemiacetal ProtonatedAldehyde->Hemiacetal Intramolecular Nucleophilic Attack ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H+ Carbocation Oxocarbenium Ion ProtonatedHemiacetal->Carbocation - H2O Product Macrocyclic Acetal Carbocation->Product - H+ H_plus_out H+ (regenerated)

Caption: The mechanism of acid-catalyzed intramolecular acetal formation.

References

Technical Support Center: Troubleshooting GC-MS Analysis of Complex Fragrance Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of complex fragrance mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format, offering systematic approaches to identify and resolve them.

Peak Tailing: Why are my peaks broad and asymmetrical?

Q1: What is peak tailing and why is it a problem in fragrance analysis?

A1: In an ideal chromatographic separation, peaks should be symmetrical (Gaussian). Peak tailing is a distortion where the peak's tail is elongated, creating an asymmetrical shape.[1] This is a common issue when analyzing complex fragrance mixtures, which often contain polar or active compounds. Peak tailing is problematic because it reduces the resolution between closely eluting compounds, complicates peak integration, and ultimately compromises the accuracy and reproducibility of quantitative analysis.[1]

Q2: What are the most common causes of peak tailing?

A2: Peak tailing in GC-MS analysis of fragrances is often caused by interactions between the analytes and active sites within the system, or by non-optimal chromatographic conditions. The primary causes include:

  • Active Sites: Unwanted chemical interactions can occur on the surfaces of the inlet liner, the column itself (especially at the inlet), or the detector.[2]

  • Column Contamination: Accumulation of non-volatile residues from the sample matrix on the column can lead to peak tailing.[3]

  • Improper Column Installation: A poorly cut or incorrectly positioned column can create dead volumes and disrupt the sample flow path.[2]

  • Methodological Issues: A low inlet temperature, an inappropriate solvent, or a slow oven temperature ramp can cause poor sample vaporization and band broadening.[4]

Q3: How can I systematically troubleshoot peak tailing?

A3: A logical, step-by-step approach is the most effective way to identify and resolve the cause of peak tailing. Start with the simplest and most common potential issues before moving to more complex solutions. The following workflow can guide your troubleshooting process.

G cluster_0 start Peak Tailing Observed inlet_maintenance Perform Inlet Maintenance (Replace Liner, Septum, O-ring) start->inlet_maintenance problem_solved1 Problem Resolved? inlet_maintenance->problem_solved1 trim_column Trim 15-30 cm from Column Inlet problem_solved1->trim_column No end Analysis Optimized problem_solved1->end Yes problem_solved2 Problem Resolved? trim_column->problem_solved2 method_optimization Review & Optimize Method (Temperatures, Flow Rate, Solvent) problem_solved2->method_optimization No problem_solved2->end Yes problem_solved3 Problem Resolved? method_optimization->problem_solved3 replace_column Consider Column Replacement problem_solved3->replace_column No problem_solved3->end Yes replace_column->end

Figure 1: Troubleshooting workflow for peak tailing.

Ghost Peaks: Where are these unexpected peaks coming from?

Q1: What are ghost peaks and how do they appear in a chromatogram?

A1: Ghost peaks are unexpected peaks that appear in your chromatogram, which are not present in your sample.[5] They can manifest as sharp, well-defined peaks or as broad, rolling humps in the baseline.[6] Ghost peaks can arise from various sources of contamination within the GC-MS system or from carryover from previous injections.[6]

Q2: What are the primary sources of ghost peaks?

A2: The most common sources of ghost peaks include:

  • Carryover: Residual compounds from a previous, more concentrated sample can elute in subsequent runs.[6]

  • Contaminated Inlet: The septum, liner, or O-rings in the inlet can degrade or become contaminated, releasing volatile compounds.[7]

  • Syringe Contamination: A dirty syringe or contaminated rinse solvents can introduce extraneous compounds.

  • Carrier Gas Impurities: Impurities in the carrier gas or leaks in the gas lines can introduce contaminants.[8]

  • Column Bleed: While typically a rising baseline, severe column bleed at high temperatures can sometimes appear as broad peaks.

Q3: How can I identify the source of and eliminate ghost peaks?

A3: A systematic process of elimination is key to identifying the source of ghost peaks. Running a series of blank injections under different conditions can help pinpoint the origin of the contamination.

G cluster_1 start Ghost Peaks Observed run_blank Run a Blank Solvent Injection start->run_blank peaks_present1 Peaks Still Present? run_blank->peaks_present1 run_no_injection Run Method with No Injection peaks_present1->run_no_injection Yes check_syringe Check Syringe & Solvents peaks_present1->check_syringe No peaks_present2 Peaks Still Present? run_no_injection->peaks_present2 check_gas Check Carrier Gas & Traps peaks_present2->check_gas Yes clean_inlet Clean Inlet System peaks_present2->clean_inlet No carryover Indicates Carryover (Increase Bakeout Time/Temp) check_gas->carryover clean_inlet->carryover check_syringe->carryover

Figure 2: Troubleshooting workflow for ghost peaks.

Poor Resolution: Why are my peaks co-eluting?

Q1: What is co-elution and why is it a challenge in fragrance analysis?

A1: Co-elution occurs when two or more compounds are not sufficiently separated by the GC column and elute at the same time, resulting in overlapping peaks.[9] This is a significant challenge in fragrance analysis due to the chemical complexity and the presence of numerous isomers with similar physicochemical properties.[9] Poor resolution can lead to misidentification and inaccurate quantification of individual components.

Q2: What factors contribute to poor resolution?

A2: Several factors can lead to inadequate separation of fragrance compounds:

  • Inappropriate GC Column: The column's stationary phase, length, internal diameter, and film thickness may not be suitable for the analytes of interest.[10]

  • Sub-optimal Oven Temperature Program: A temperature ramp that is too fast will not allow sufficient time for separation.[11]

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects the efficiency of the separation.[10]

  • Column Overload: Injecting too much sample can lead to broad, overlapping peaks.[1]

Q3: How can I improve the resolution of co-eluting peaks?

A3: Improving resolution often involves a combination of method optimization and column selection. The following steps can help to enhance the separation of complex fragrance mixtures.

G cluster_2 start Poor Resolution / Co-elution optimize_ramp Optimize Oven Temp. Program (Slower Ramp Rate) start->optimize_ramp resolution_improved1 Resolution Improved? optimize_ramp->resolution_improved1 optimize_flow Optimize Carrier Gas Flow Rate resolution_improved1->optimize_flow No end Separation Optimized resolution_improved1->end Yes resolution_improved2 Resolution Improved? optimize_flow->resolution_improved2 change_column Consider Different Column (Polarity, Length, I.D.) resolution_improved2->change_column No resolution_improved2->end Yes change_column->end

Figure 3: Troubleshooting workflow for poor resolution.

Library Matching: Why am I getting low library match scores?

Q1: What does a low library match score indicate?

A1: A low library match score (e.g., below 80-85%) from a spectral library search (like NIST or Wiley) suggests a poor correlation between the mass spectrum of your analyte and the reference spectra in the library.[12] This can lead to misidentification of compounds.

Q2: What are the common reasons for poor library matches?

A2: Several factors can result in low library match scores for fragrance compounds:

  • Co-elution: If two or more compounds are eluting at the same time, the resulting mass spectrum will be a composite of all co-eluting species, leading to a poor match for any single compound.[13]

  • High Background or Noise: A high chemical background or electronic noise can distort the mass spectrum.[12]

  • Incorrect Mass Spectrometer Tune: If the mass spectrometer is not properly tuned, the fragmentation pattern of the analytes may differ from the reference spectra.[13]

  • Compound Not in Library: The compound of interest may not be present in the spectral library being used.

  • Isomeric Compounds: Many fragrance compounds are isomers and can have very similar mass spectra, making differentiation difficult based on mass spectra alone.[14]

Q3: How can I improve the reliability of library identifications?

A3: Improving library match quality involves ensuring clean, pure mass spectra and using additional information for confirmation.

G cluster_3 start Low Library Match Score check_coelution Check for Co-elution (Improve Resolution) start->check_coelution match_improved1 Match Improved? check_coelution->match_improved1 check_background Review Background Subtraction match_improved1->check_background No end Identification Confirmed match_improved1->end Yes match_improved2 Match Improved? check_background->match_improved2 verify_tune Verify MS Tune match_improved2->verify_tune No match_improved2->end Yes match_improved3 Match Improved? verify_tune->match_improved3 use_ri Use Retention Indices (RI) for Confirmation match_improved3->use_ri No match_improved3->end Yes use_ri->end

Figure 4: Troubleshooting workflow for low library match scores.

Data Presentation

The following tables provide representative data on how different experimental parameters can affect the analysis of fragrance compounds.

Table 1: Effect of Injection Volume on Peak Asymmetry of Linalool

Injection Volume (µL)Peak Asymmetry (USP Tailing Factor)Peak Width at Half Height (min)
0.51.10.045
1.01.30.050
2.01.80.065
5.0> 2.5 (significant tailing)0.090

This table illustrates that increasing the injection volume can lead to column overload and increased peak tailing for active compounds like linalool.[15][16]

Table 2: Comparison of GC Columns for the Separation of Limonene and γ-Terpinene

Column Stationary PhaseDimensions (L x I.D. x df)Resolution (Rs)Analysis Time (min)
5% Phenyl Polysiloxane30 m x 0.25 mm x 0.25 µm1.425
5% Phenyl Polysiloxane60 m x 0.25 mm x 0.25 µm1.945
Polyethylene Glycol (WAX)30 m x 0.25 mm x 0.25 µm2.130

This table demonstrates how column length and stationary phase polarity can impact the resolution of closely eluting fragrance isomers.[17][18]

Experimental Protocols

Detailed methodologies for key maintenance procedures are provided below.

Protocol 1: GC-MS Inlet Maintenance (Split/Splitless Inlet)

Objective: To clean the GC inlet and replace consumable parts to prevent contamination, leaks, and active sites.

Materials:

  • Nitrile gloves

  • Lint-free swabs

  • Appropriate solvents (e.g., methanol (B129727), acetone, hexane)

  • New septum, inlet liner, and O-ring

  • Tweezers or liner removal tool

  • Wrenches for inlet fittings

Procedure:

  • Cooldown: Cool down the GC inlet and oven to a safe temperature (below 50°C).

  • Turn Off Gases: Turn off the carrier gas flow to the instrument.

  • Disassemble Inlet: Carefully remove the autosampler if present. Unscrew the septum nut and remove the old septum.[19]

  • Remove Liner: Using tweezers or a liner removal tool, carefully remove the inlet liner and any O-ring.[19]

  • Clean Inlet Body: Moisten a lint-free swab with an appropriate solvent (e.g., methanol or acetone) and gently clean the inside surfaces of the inlet.[20] Allow the solvent to fully evaporate.

  • Install New Liner and O-ring: Wearing clean gloves, place the new O-ring on the new liner and insert it into the inlet using tweezers.[21]

  • Install New Septum: Place the new septum in the septum nut and tighten it according to the manufacturer's recommendations (do not overtighten).[22]

  • Reassemble and Leak Check: Reassemble the inlet and restore the carrier gas flow. Perform a leak check using an electronic leak detector around the septum nut and other fittings.

  • Equilibrate: Heat the inlet to the method temperature and allow the system to equilibrate before running samples.

Protocol 2: GC Column Conditioning

Objective: To remove contaminants and residual moisture from a new GC column and to stabilize the stationary phase, resulting in a stable baseline.

Materials:

  • New GC column

  • Appropriate ferrules and nuts

  • Wrenches for column fittings

  • Ceramic scoring wafer or capillary column cutting tool

Procedure:

  • Column Installation (Inlet Side): Install the new column into the GC inlet, ensuring the correct insertion depth. Do not connect the column to the detector at this stage.[23]

  • Purge with Carrier Gas: Set the carrier gas flow rate to the typical value used in your method and purge the column for 15-30 minutes at ambient temperature.[7] This removes oxygen from the column.

  • Set Conditioning Program: Set the oven temperature program to ramp at 10-20°C/min to a final temperature approximately 20°C above the maximum temperature of your analytical method, but not exceeding the column's maximum isothermal temperature limit.[24]

  • Condition the Column: Start the temperature program and hold at the final temperature for 1-2 hours. For very sensitive detectors like a mass spectrometer, a longer conditioning time may be necessary to achieve a stable baseline.[25]

  • Cooldown and Connect to Detector: After conditioning, cool down the oven. Trim a small piece from the detector end of the column and connect it to the MS transfer line or detector.[23]

  • Final Bakeout: Heat the oven to the maximum temperature of your method and hold for a short period to ensure a stable baseline with the detector connected.

  • System Blank: Run a blank analysis to confirm that the baseline is stable and free of ghost peaks before analyzing samples.

References

Technical Support Center: Managing Impurities in Fragrance Raw Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fragrance raw materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in fragrance raw materials?

A1: Impurities in fragrance raw materials can be broadly categorized as follows:

  • Process-Related Impurities: These originate from the manufacturing or extraction process. Common examples include residual solvents (e.g., hexane (B92381), ethanol), reagents, and intermediates.[1]

  • Contaminants: These are unintentionally introduced substances. They can include pesticides from natural raw materials, phthalates from plastic containers, and traces of other fragrance materials from cross-contamination.[2][3]

  • Degradation Products: These form over time due to exposure to light, heat, or air.[4][5] Oxidation of components like limonene (B3431351) in citrus oils is a common example.

  • Natural Variabilities: In natural raw materials, the composition can vary based on geography, climate, and harvesting time, leading to the presence of unexpected constituents.

Q2: How do impurities affect the quality and safety of a fragrance?

A2: Impurities can have several detrimental effects:

  • Odor Profile Alteration: Even trace amounts of an impurity can significantly alter the intended scent of the fragrance raw material.[5]

  • Stability Issues: Impurities can catalyze degradation reactions, leading to changes in color, viscosity, and overall stability of the final product.[4]

  • Safety Concerns: Some impurities are known allergens or irritants. For instance, certain fragrance allergens are regulated to specific concentration limits to prevent skin sensitization.[6] The presence of toxic impurities like heavy metals or certain solvents is also a major safety concern.[2]

  • Regulatory Non-Compliance: The presence of prohibited or restricted substances above their legal limits can lead to product recalls and regulatory action.[7][8]

Q3: What are the primary analytical techniques for identifying and quantifying impurities?

A3: The most widely used techniques are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for analyzing volatile and semi-volatile compounds, which constitute the majority of fragrance ingredients.[9][10] It separates complex mixtures and provides mass spectra for component identification.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used for non-volatile or thermally unstable compounds, such as some synthetic musks, UV filters, and certain allergens.[11][12]

  • Headspace Gas Chromatography (HS-GC): This technique is specifically used for the analysis of highly volatile impurities like residual solvents.[13][14]

Troubleshooting Guides

GC-MS Analysis Troubleshooting

Q: I am seeing unexpected peaks in my GC-MS chromatogram. How can I identify the source of these impurities?

A: Unexpected peaks can arise from several sources. Here's a systematic approach to troubleshooting:

  • Step 1: System Blank Analysis: Run a blank solvent injection. Any peaks present are likely from the solvent, septum bleed, or system contamination.

  • Step 2: Sample Preparation Blank: Prepare a "mock" sample without the fragrance raw material, following the exact same preparation steps. This will help identify contaminants introduced during sample handling.[8]

  • Step 3: Library Search: Compare the mass spectra of the unknown peaks against a commercial library (e.g., NIST, Wiley) for tentative identification.[15]

  • Step 4: Review the Raw Material's History: Consider the extraction method (e.g., solvent extraction may leave residual solvents) and storage conditions (improper storage can lead to degradation products).[4][15]

Common GC-MS Issues and Solutions

Problem Possible Cause(s) Solution(s)
Ghost Peaks Carryover from a previous injection. Contaminated syringe or injection port.Run a solvent blank after a concentrated sample. Clean the syringe and injection port liner.[16]
Peak Tailing Active sites in the GC column. Column overload.Use a deactivated column. Dilute the sample.[1]
Poor Resolution Inappropriate temperature program. Column aging.Optimize the oven temperature ramp rate. Replace the GC column.[1]
No Peaks or Small Peaks No sample injected. Leak in the system. Detector issue.Verify autosampler sequence. Check for leaks with an electronic leak detector. Confirm detector is on and parameters are correct.[17]
HPLC Analysis Troubleshooting

Q: My HPLC analysis is showing drifting retention times. What could be the cause?

A: Drifting retention times in HPLC are often related to the mobile phase or the column.

  • Mobile Phase Composition: Inconsistently prepared mobile phase can cause shifts in retention time. Ensure accurate measurement and thorough mixing of solvents.

  • Column Equilibration: Insufficient column equilibration time before starting the analytical run can lead to drift. Allow the column to equilibrate with the mobile phase until a stable baseline is achieved.

  • Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and influence retention times. Use a column oven to maintain a constant temperature.[17]

Common HPLC Issues and Solutions

Problem Possible Cause(s) Solution(s)
High Backpressure Clogged column frit or tubing. Particulate matter in the sample.Reverse flush the column (if permissible by the manufacturer). Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.[18]
Split Peaks Column void or damage. Sample solvent incompatible with the mobile phase.Replace the column. Dissolve the sample in the mobile phase whenever possible.[18]
Baseline Noise/Drift Air bubbles in the pump or detector. Contaminated mobile phase. Detector lamp aging.Degas the mobile phase. Use high-purity solvents. Replace the detector lamp.[16]

Experimental Protocols

Protocol 1: GC-MS Analysis for Impurity Profiling of Essential Oils

This protocol provides a general method for the separation and identification of volatile and semi-volatile impurities in essential oils.

1. Sample Preparation: a. Dilute the essential oil sample to 1% (v/v) in a suitable solvent like hexane or ethanol.[15] b. Vortex the solution to ensure homogeneity.

2. GC-MS Instrumentation and Parameters:

Parameter Setting
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[19]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Volume 1 µL
Injector Temperature 250°C[15]
Split Ratio 50:1[15]
Oven Program Initial temp 60°C, hold for 2 min, ramp at 3°C/min to 240°C, hold for 5 min[19]
MS Transfer Line Temp 280°C
Ion Source Temp 230°C[15]
Ionization Mode Electron Impact (EI) at 70 eV[15]
Mass Range m/z 40-550

3. Data Analysis: a. Identify individual components by comparing their mass spectra with a reference library (e.g., NIST). b. Quantify impurities by comparing their peak areas to an internal or external standard.

Protocol 2: Headspace GC-MS for Residual Solvent Analysis

This protocol is designed for the detection and quantification of volatile residual solvents.

1. Sample Preparation: a. Accurately weigh approximately 100 mg of the fragrance raw material into a 20 mL headspace vial. b. Add 1 mL of a high-boiling point solvent like dimethyl sulfoxide (B87167) (DMSO) to dissolve the sample.[14] c. Seal the vial immediately.

2. Headspace and GC-MS Parameters:

Parameter Setting
Vial Equilibration Temp 80°C[20]
Vial Equilibration Time 20 minutes[20]
Loop Temperature 90°C[20]
Transfer Line Temp 100°C[20]
GC Column DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness[13]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 40°C, hold for 5 min, ramp at 10°C/min to 240°C, hold for 5 min
MS Parameters As per Protocol 1

3. Data Analysis: a. Create a calibration curve using certified reference standards of the expected residual solvents. b. Quantify the residual solvents in the sample by comparing their peak areas to the calibration curve.

Protocol 3: HPLC-UV Analysis for Non-Volatile Impurities and Allergens

This protocol is suitable for analyzing non-volatile impurities and regulated fragrance allergens.

1. Sample Preparation: a. Accurately weigh the sample and dissolve it in the mobile phase or a compatible solvent like acetonitrile (B52724) to a known concentration (e.g., 1 mg/mL). b. Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Parameters:

Parameter Setting
HPLC Column C18 reverse-phase column, 150 mm x 4.6 mm ID, 5 µm particle size[21]
Mobile Phase Gradient elution with Acetonitrile (A) and Water (B)[21]
Gradient Program Start with 50% A, increase to 100% A over 20 min, hold for 5 min, return to initial conditions
Flow Rate 1.0 mL/min[21]
Column Temperature 30°C
Injection Volume 10 µL
UV Detector Wavelength 210 nm, 254 nm, and 280 nm for broad impurity screening[21]

3. Data Analysis: a. Identify impurities by comparing their retention times with those of known standards. b. Quantify the impurities using a calibration curve prepared from certified reference materials.

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dilution Dilute Sample (1% in Hexane) Vortex Vortex to Homogenize Dilution->Vortex Injection Inject 1 µL into GC Vortex->Injection Separation Separation on HP-5MS Column Injection->Separation Detection MS Detection (EI, 70 eV) Separation->Detection LibrarySearch Mass Spectral Library Search Detection->LibrarySearch Quantification Quantify using Standards LibrarySearch->Quantification Report Generate Report Quantification->Report

Caption: Workflow for GC-MS Impurity Profiling.

Troubleshooting_Logic Start Unexpected Peak in Chromatogram BlankRun Run Solvent Blank Start->BlankRun PeakPresent Peak in Blank? BlankRun->PeakPresent SourceSolvent Source: Solvent/System Contamination PeakPresent->SourceSolvent Yes PrepBlank Run Sample Prep Blank PeakPresent->PrepBlank No End Identify with Library/Standards SourceSolvent->End PeakInPrep Peak in Prep Blank? PrepBlank->PeakInPrep SourcePrep Source: Contamination during Prep PeakInPrep->SourcePrep Yes SourceSample Source: Impurity in Sample PeakInPrep->SourceSample No SourcePrep->End SourceSample->End

Caption: Logic for Identifying Unknown Peak Sources.

References

Technical Support Center: Long-Term Stability Testing of Woody Odorants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the long-term stability testing of woody odorants.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of woody odorants over time?

A1: The long-term stability of woody odorants is primarily influenced by a combination of intrinsic molecular properties and extrinsic environmental factors. Key factors include:

  • Oxidation: Many woody odorants, particularly terpenes and sesquiterpenes found in essential oils like cedarwood and sandalwood, contain unsaturated bonds that are susceptible to oxidation when exposed to air.[1] This process can be accelerated by heat, light, and the presence of trace metals.[1] Oxidation can lead to the formation of hydroperoxides, which are unstable and can further break down into various compounds like aldehydes, ketones, and alcohols, altering the original scent profile.[1]

  • Temperature Fluctuations: Elevated temperatures can accelerate the rate of chemical reactions, including oxidation and other degradation pathways, leading to a faster loss of fragrance integrity.[2][3][4] Conversely, freezing and thawing cycles can also impact the physical stability of a fragrance formulation.[4]

  • Light Exposure: UV and intense visible light can provide the energy needed to initiate and propagate degradative chemical reactions, particularly oxidation, in susceptible fragrance molecules.[3][4] This can result in changes to both the color and odor of the product.

  • Humidity: High humidity can affect the stability of a fragrance, especially if the packaging is not properly sealed.[2][4] It can also promote microbial growth in certain formulations.

  • pH of the Formulation: The acidity or alkalinity of the product base can influence the stability of certain fragrance ingredients. Some molecules may undergo hydrolysis or other pH-dependent reactions.[5]

  • Interaction with Packaging: Certain packaging materials may react with fragrance components, leading to changes in the scent profile over time.[4]

Q2: My sandalwood-based fragrance has developed a different, slightly sour off-note. What could be the cause?

A2: A change in the scent profile of a sandalwood fragrance, particularly the emergence of a sour off-note, is often indicative of chemical degradation. The primary components of sandalwood oil, α-santalol and β-santalol, are sesquiterpene alcohols.[6][7] While relatively stable, they can undergo oxidation over time, especially when exposed to air, light, and heat. The oxidation products can have different and often less desirable odors. Additionally, if the fragrance is in an acidic formulation, acid-catalyzed rearrangement or degradation of the santalol (B192323) isomers could occur, leading to the formation of molecules with different scent characteristics.

Q3: We are observing significant discoloration in our cedarwood oil-containing product during stability testing. What is the likely cause and how can we mitigate it?

A3: Discoloration in products containing cedarwood oil during stability testing is a common issue. It is often caused by the oxidation of certain components within the oil, which can be exacerbated by exposure to light and air. Cedarwood oil is rich in sesquiterpenes like cedrene (B97730) and cedrol.[8] The oxidation of these and other minor components can lead to the formation of colored degradation products.

To mitigate this, consider the following:

  • Incorporate Antioxidants: The addition of antioxidants, such as tocopherols (B72186) (Vitamin E), can help to quench free radicals and inhibit the oxidative chain reactions that lead to degradation and discoloration.[1]

  • Use UV Absorbers: If the product is exposed to light, incorporating a UV absorber into the formulation can help protect the fragrance molecules from photodegradation.[5]

  • Optimize Packaging: Using opaque or UV-protective packaging will minimize light exposure. An airtight container will also reduce contact with oxygen.

  • Control pH: Adjusting the pH of the formulation to a slightly acidic range may help inhibit some discoloration reactions.[5]

Q4: How stable are polycyclic musks in fragrance formulations?

A4: Polycyclic musks, such as Galaxolide and Tonalide, are widely used in fragrances for their characteristic musk scent and their excellent fixative properties.[9][10] They are known for their high chemical stability, which contributes to the longevity of a fragrance.[9][11][12] However, this stability also means they have very low biodegradability and can persist in the environment.[11][12] While generally stable within a formulation, their long-term environmental impact is a consideration.[11][12]

Q5: Can the aging process ever improve the scent of a woody fragrance?

A5: Yes, in some cases, the aging or maturation process can be beneficial for woody fragrances.[13] This is particularly true for fragrances rich in resins, deep woods, and earthy notes like patchouli.[13] During maturation, the various components of the fragrance blend and interact, which can lead to a more harmonious and complex scent profile.[13] The initial sharpness of some top notes may diminish, allowing the richer, warmer base notes to become more prominent, resulting in a deeper and more rounded aroma.[13] However, this is a controlled process, and uncontrolled degradation due to poor storage will typically lead to undesirable off-notes.

Troubleshooting Guides

Issue 1: Unexpected Change in Odor Profile During Accelerated Stability Testing

  • Symptom: A woody fragrance develops harsh, sour, or otherwise off-notes after a short period at elevated temperatures (e.g., 40-45°C).

  • Possible Cause: The accelerated conditions are likely speeding up the degradation of one or more fragrance components, most commonly through oxidation of terpenes or other unsaturated molecules.[1]

  • Troubleshooting Steps:

    • Identify the Culprit: Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the aged sample and compare it to a control (stored at room temperature or refrigerated). Look for the appearance of new peaks (degradation products) and a decrease in the concentration of the original fragrance molecules. Gas Chromatography-Olfactometry (GC-O) can be used to identify which of the new peaks are responsible for the off-notes.

    • Assess the Formulation:

      • Antioxidants: Is an antioxidant present in the formulation? If not, consider adding one (e.g., BHT, tocopherol) to inhibit oxidation.[1]

      • pH Level: Check the pH of the base. Some woody odorants may be unstable in highly acidic or alkaline environments.

    • Review Packaging: Ensure the packaging used for the stability test is inert and provides an adequate seal against oxygen ingress.

Issue 2: Phase Separation or Cloudiness in a Woody Fragrance Tincture or Eau de Parfum

  • Symptom: The fragrance solution, which was initially clear, becomes cloudy or shows signs of separation after a period of storage, particularly after freeze-thaw cycles.

  • Possible Cause: This is often a physical instability issue. It could be due to the precipitation of less soluble fragrance components at lower temperatures or a change in the solvent matrix. Some woody notes, particularly resins and absolutes, contain components with limited solubility in ethanol-water mixtures.

  • Troubleshooting Steps:

    • Filtration: Determine if the cloudiness is due to precipitated solids that can be removed by cold filtration.

    • Solvent Adjustment: The ratio of ethanol (B145695) to water in the formulation may need to be adjusted to improve the solubility of the fragrance concentrate.

    • Concentration Review: The concentration of the fragrance oil in the base may be too high, leading to supersaturation and precipitation. A slight reduction in the fragrance load might be necessary.

    • Freeze-Thaw Cycling: Conduct systematic freeze-thaw cycle testing to assess the temperature range at which the product remains stable. This involves cycling the product between low (e.g., -10°C) and room temperature.[14]

Experimental Protocols

Protocol 1: Accelerated Stability Testing of Woody Odorants in a Cosmetic Cream

Objective: To evaluate the stability of a woody fragrance oil in a cream base under accelerated temperature conditions to predict its long-term stability at room temperature.

Methodology:

  • Sample Preparation:

    • Prepare a batch of the cosmetic cream without the fragrance oil (the "base").

    • Incorporate the woody fragrance oil into the cream base at the desired concentration (e.g., 0.5% w/w) and mix until homogeneous.

    • Prepare a control sample of the cream base without fragrance.

    • Divide the fragranced cream and the control base into multiple aliquots in the final intended packaging. Ensure some samples are in clear packaging if light exposure is also being tested.

  • Storage Conditions:

    • Place the samples in stability chambers at the following conditions:

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

      • Elevated: 45°C ± 2°C / 75% RH ± 5% RH (optional, for more aggressive testing)

      • Control: 25°C ± 2°C / 60% RH ± 5% RH (Real-Time)

      • Refrigerated Control: 4°C ± 2°C

    • If testing for light stability, place a set of samples in a light exposure cabinet with a controlled UV and visible light source.

  • Testing Schedule:

    • Analyze the samples at predetermined time points. A typical schedule for accelerated testing is: Time 0, 1 month, 2 months, and 3 months.

    • For real-time testing, the schedule is typically: Time 0, 3 months, 6 months, 12 months, and annually thereafter.

  • Analysis:

    • Physical Evaluation: At each time point, assess the samples for changes in color, odor, viscosity, pH, and signs of phase separation.

    • Sensory Evaluation: A trained sensory panel should evaluate the odor profile of the fragranced cream compared to the control and the initial sample.

    • Chemical Analysis (GC-MS): Extract the fragrance from the cream at each time point and analyze by GC-MS to quantify the concentration of key woody odorants and identify any degradation products.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Woody Odorants

Objective: To identify and quantify the chemical components of a woody fragrance oil and its degradation products.

Methodology:

  • Sample Preparation:

    • Dilute the fragrance oil in a suitable solvent (e.g., ethanol, hexane) to a concentration appropriate for GC-MS analysis (e.g., 1000 ppm).

    • For analyzing fragrance in a product matrix (e.g., cream, lotion), perform a solvent extraction or headspace solid-phase microextraction (HS-SPME) to isolate the volatile components.

  • GC-MS Instrumentation and Conditions (Example):

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (split or splitless injection depending on concentration).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 5°C/min to 280°C.

      • Hold: 10 minutes at 280°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-550.

  • Data Analysis:

    • Identify the individual components by comparing their mass spectra and retention indices with a commercial mass spectral library (e.g., NIST, Wiley) and known standards.

    • Quantify the concentration of key odorants and degradation products using an internal or external standard method.

Data Summary

Table 1: Summary of Stability Characteristics of Common Woody Odorant Classes

Odorant ClassExamplesKey Stability ConcernsMitigating Factors
Sesquiterpenes α-Cedrene, β-Caryophyllene, PatchoulolProne to oxidation at double bonds, leading to off-notes and potential sensitization.[1]Antioxidants, opaque packaging, controlled temperature.
Sesquiterpene Alcohols Santalol, Cedrol, VetiverolGenerally more stable than their hydrocarbon counterparts, but can still oxidize, especially with heat and light.Antioxidants, UV absorbers, proper packaging.
Polycyclic Musks Galaxolide, TonalideHigh chemical stability in formulations.[9][11][12] Low biodegradability is an environmental concern.[11][12]N/A for in-product stability. Consider biodegradable alternatives for environmental profile.
Natural Woody Resins Frankincense, MyrrhComplex mixtures; can be prone to oxidation and polymerization, potentially leading to changes in scent and viscosity.Store in cool, dark, airtight containers. Use of antioxidants.

Table 2: Typical Accelerated Stability Testing Conditions and Real-Time Equivalents

Accelerated ConditionDurationApproximate Real-Time Equivalent at 25°C
40°C3 Months1 Year
45°C2 Months1 Year
40°C6 Months2 Years

Note: These are general estimations. The actual correlation can vary depending on the specific formulation and activation energy of the degradation reactions.

Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis at Time Points (T=0, 1M, 2M, 3M...) cluster_eval 4. Data Evaluation prep1 Prepare Product Base prep2 Incorporate Woody Odorant prep1->prep2 prep3 Package Samples prep2->prep3 storage1 Accelerated (e.g., 40°C) prep3->storage1 storage2 Real-Time (25°C) prep3->storage2 storage3 Light Exposure prep3->storage3 analysis1 Physical Evaluation (Color, pH, Viscosity) storage1->analysis1 storage2->analysis1 storage3->analysis1 analysis2 Sensory Evaluation (Odor Profile) analysis1->analysis2 analysis3 Chemical Analysis (GC-MS) analysis2->analysis3 eval1 Compare to Control & T=0 analysis3->eval1 eval2 Identify Degradation Products eval1->eval2 eval3 Determine Shelf-Life eval2->eval3

Caption: Workflow for long-term stability testing of woody odorants.

Terpene_Oxidation Terpene Woody Terpene (e.g., Sesquiterpene) Hydroperoxide Unstable Hydroperoxide Terpene->Hydroperoxide + O2 Initiators Initiators (Light, Heat, Metal Ions) Initiators->Terpene Oxygen Oxygen (O2) Oxygen->Hydroperoxide Degradation_Products Degradation Products (Aldehydes, Ketones, Alcohols) Hydroperoxide->Degradation_Products Breakdown Off_Notes Change in Scent Profile (Off-Notes) Degradation_Products->Off_Notes

Caption: Simplified degradation pathway of woody terpenes via oxidation.

Logical_Relationship cluster_GC Gas Chromatography (GC) cluster_Detectors Detection cluster_Output Data Output Injector Injector Column GC Column (Separation of Volatiles) Injector->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (MS) (Chemical Identification) Splitter->MS 50% Sniffing_Port Olfactometry Port (Human Nose) Splitter->Sniffing_Port 50% Chromatogram MS Chromatogram MS->Chromatogram Aromagram Aromagram Sniffing_Port->Aromagram

Caption: Logical relationship in a GC-Olfactometry (GC-O) setup.

References

Validation & Comparative

Comparative analysis of woody amber odorants

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Woody Amber Odorants for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of four commercially significant woody amber odorants: Ambroxan, Iso E Super, Cedramber, and Timberol. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the chemosensory properties and underlying biological mechanisms of these fragrance molecules.

Comparative Data of Woody Amber Odorants

The following tables summarize the key chemical, physical, and olfactory properties of the selected woody amber odorants, facilitating a direct comparison of their characteristics.

Table 1: Chemical and Physical Properties

PropertyAmbroxanIso E SuperCedramberTimberol
CAS Number 6790-58-5[1]54464-57-2[2][3]67874-81-1[4]70788-30-6[2]
Molecular Formula C₁₆H₂₈O[1]C₁₆H₂₆O[5]C₁₆H₂₈O[4]C₁₅H₃₀O[2]
Molecular Weight ( g/mol ) 236.4[1]234.38[2]236.4[6]226.4[2]
Vapor Pressure (mmHg @ 25°C) 0.009[5]~0.0016 (23°C)[2][5]0.0127[6]0.00051[2]

Table 2: Olfactory Properties

PropertyAmbroxanIso E SuperCedramberTimberol
Odor Profile Ambery, woody, pine, cedar-like with tea and labdanum nuances.[1]Smooth, woody, ambery with a "velvet-like" sensation.[5]Dry, woody, ambergris-like with cedar, patchouli, and vetiver nuances.[7]Dry, sharp, woody-ambery with cedarwood-like facets.[8]
Odor Threshold (ng/L air) 0.3 (as ppb)[1]Isomer B: ~500, Isomer G: ~0.005[9]Data not available5.8[2]
Substantivity > 400 hours on a smelling strip.[10]> 48 hours.[5]> 125 hours on a smelling strip.[8]> 600 hours at 100% on a smelling strip.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of woody amber odorants are provided below.

Odor Threshold Determination via Gas Chromatography-Olfactometry (GC-O)

This protocol outlines the determination of the odor detection threshold of a volatile compound using Gas Chromatography-Olfactometry (GC-O), a technique that combines gas chromatographic separation with sensory detection.[11]

Objective: To determine the lowest concentration of an odorant that is detectable by a human assessor.

Materials and Apparatus:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP).

  • Capillary column suitable for fragrance analysis (e.g., HP-5).

  • Syringe for sample injection.

  • A dilution series of the odorant in a suitable solvent (e.g., ethanol).

  • Trained sensory panel (assessors).

  • Humidified air supply to the ODP.

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the odorant in a volatile solvent. The concentration range should span the expected odor threshold.

  • GC-O System Setup: The GC effluent is split between the FID and the ODP. The ODP is supplied with humidified air to prevent nasal dehydration of the assessor.

  • Analysis:

    • An assessor is positioned at the ODP.

    • A known volume of the highest concentration sample is injected into the GC.

    • The assessor indicates when an odor is detected and describes its character. The retention time is recorded.

    • This process is repeated with progressively lower concentrations of the odorant.

  • Threshold Determination: The odor threshold is defined as the lowest concentration at which the odorant is reliably detected by the assessor. For a panel, it is the concentration at which 50% of the panelists can detect the odor.

Odor_Threshold_Determination cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_result Result prep1 Prepare Dilution Series of Odorant analysis1 Inject Highest Concentration prep1->analysis1 analysis2 Assessor Sniffs at ODP analysis1->analysis2 analysis3 Record Detection and Retention Time analysis2->analysis3 analysis4 Inject Progressively Lower Concentrations analysis3->analysis4 analysis4->analysis2 result1 Determine Lowest Detectable Concentration analysis4->result1 Substantivity_Evaluation cluster_prep Preparation cluster_eval Evaluation cluster_result Result prep1 Apply Odorant Solution to Substrate prep2 Allow Solvent to Evaporate prep1->prep2 eval1 Sensory Panel Evaluates Odor Intensity at Time Intervals prep2->eval1 eval2 Record Intensity Scores eval1->eval2 eval2->eval1 Repeat at next interval result1 Determine Time to Reach Threshold Intensity eval2->result1 Ambroxan_Signaling_Pathway cluster_membrane Olfactory Neuron Membrane cluster_cell Neuron ambroxan Ambroxan or7a17 OR7A17 (Olfactory Receptor) ambroxan->or7a17 Binds to gprotein Gαolf (G-protein) or7a17->gprotein Activates adenylyl_cyclase Adenylyl Cyclase gprotein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Produces atp ATP atp->adenylyl_cyclase ion_channel CNG Ion Channel camp->ion_channel Opens depolarization Depolarization ion_channel->depolarization Causes na_ca Na⁺, Ca²⁺ na_ca->ion_channel action_potential Action Potential depolarization->action_potential Generates brain Olfactory Bulb (Brain) action_potential->brain Transmits Signal to

References

A Comparative Sensory Guide to (Ethoxymethoxy)cyclododecane and its Alternatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate fragrance ingredients is a critical step that can significantly impact product perception and user experience. This guide provides a comparative sensory evaluation of (Ethoxymethoxy)cyclododecane, a synthetic fragrance ingredient known for its woody and amber notes, against common market alternatives: Galaxolide, Tonalide, and Iso E Super. While direct quantitative comparative data from a single sensory panel study is not publicly available, this guide offers a qualitative comparison based on existing literature and provides a detailed experimental protocol for conducting a comprehensive sensory panel evaluation to generate quantitative data.

Qualitative Sensory Profile Comparison

The following table summarizes the olfactory characteristics of this compound and its alternatives based on descriptions from fragrance industry resources. This provides a foundation for understanding the nuanced differences in their scent profiles.

Fragrance Ingredient CAS Number Primary Olfactory Family Key Odor Descriptors Reported Nuances & Characteristics
This compound 58567-11-6Woody, AmberWoody, Amber, Cedar, Dry, MuskOften described as having a smooth, warm, and persistent character. It is also noted for its fixative properties, enhancing the longevity of other fragrance components.
Galaxolide 1222-05-5MuskClean, Sweet, Floral, Woody, PowderyA widely used synthetic musk with a clean and slightly fruity profile. It is valued for its versatility and excellent stability in various product bases.[1][2]
Tonalide 21145-77-7MuskSweet, Musky, Powdery, Fruity, WoodyA polycyclic musk with a warm, sweet, and powdery scent. Its odor profile can vary with concentration, exhibiting more dusty and amber facets at higher levels.
Iso E Super 54464-57-2Woody, AmberWoody, Floral, Ambergris, Cedar-likeKnown for its remarkably transparent and versatile character, it imparts a velvety, smooth, and radiant quality to fragrances.[3][4][5] Its perception can vary significantly between individuals.[4]

Experimental Protocol: Quantitative Descriptive Analysis (QDA) of Fragrance Ingredients

To generate robust quantitative data for a direct comparison, a trained sensory panel employing Quantitative Descriptive Analysis (QDA) is recommended. This methodology allows for the identification and quantification of specific sensory attributes. The following protocol is a guideline based on industry best practices and standards such as those from ASTM International.[6][7][8]

Panelist Selection and Training
  • Recruitment: Recruit 10-15 individuals with no known olfactory disorders. Panelists should be regular users of fragranced products but not fragrance industry experts.

  • Screening: Screen candidates for their ability to detect and describe basic odorants (e.g., floral, fruity, woody, spicy). Use standardized odor recognition tests.

  • Training: Conduct a series of training sessions (typically 8-10 sessions) to:

    • Develop a consensus vocabulary to describe the sensory attributes of the test materials. The panel, facilitated by a panel leader, will collectively decide on the key descriptors (e.g., "woody," "amber," "musky," "sweet," "powdery," "intensity," "substantivity").

    • Establish reference standards for each descriptor to anchor the panelists' evaluations.

    • Familiarize panelists with the rating scale and evaluation procedure.

Sample Preparation
  • Dilution: Prepare solutions of this compound, Galaxolide, Tonalide, and Iso E Super at a standardized concentration (e.g., 1% in a non-odorous solvent like diethyl phthalate (B1215562) or ethanol). The choice of solvent should be consistent across all samples.

  • Blotter Preparation: Dip standard fragrance blotters into each solution for a set amount of time (e.g., 2 seconds) and to a consistent depth.

  • Equilibration: Allow the blotters to air-dry for a specified period (e.g., 10 minutes) before evaluation to allow the initial solvent notes to dissipate.

  • Coding: Label each blotter with a random three-digit code to blind the samples.

Evaluation Procedure
  • Environment: Conduct the evaluation in a well-ventilated, odor-free sensory laboratory with individual booths to prevent distractions and cross-contamination of scents.[9]

  • Presentation: Present the coded blotters to each panelist in a randomized order.

  • Evaluation: Instruct panelists to smell each blotter and rate the intensity of each previously agreed-upon sensory attribute on a structured line scale (e.g., a 15-cm line scale anchored with "low intensity" and "high intensity").

  • Washout Period: Enforce a mandatory waiting period (e.g., 2-3 minutes) between samples to prevent olfactory fatigue. Providing unscented materials like water or coffee beans to "reset" the palate is also recommended.

Data Analysis
  • Data Collection: Convert the panelists' ratings on the line scale to numerical values.

  • Statistical Analysis: Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences in the intensity of each attribute between the fragrance ingredients. Post-hoc tests (e.g., Tukey's HSD) can be used to identify which specific samples differ from each other. Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

Visualizing Sensory Evaluation Workflows and Concepts

The following diagrams, generated using Graphviz, illustrate key aspects of the sensory evaluation process.

sensory_evaluation_workflow cluster_preparation Preparation Phase cluster_evaluation Evaluation Phase cluster_analysis Analysis Phase panelist_selection Panelist Selection & Training sample_prep Sample Preparation & Blinding panelist_selection->sample_prep sensory_booths Controlled Environment (Sensory Booths) sample_prep->sensory_booths protocol_design Protocol Design (QDA) protocol_design->panelist_selection sample_eval Sample Evaluation by Panelists sensory_booths->sample_eval data_collection Data Collection on Line Scales sample_eval->data_collection stat_analysis Statistical Analysis (ANOVA, PCA) data_collection->stat_analysis interpretation Interpretation of Results stat_analysis->interpretation reporting Reporting & Visualization interpretation->reporting

Caption: Workflow for a Quantitative Descriptive Analysis (QDA) sensory panel.

odor_profile_relationship center Odor Profile family Primary Family (e.g., Woody) center->family descriptors Key Descriptors (e.g., Cedar, Dry) center->descriptors nuances Nuances (e.g., Warm, Smooth) center->nuances intensity Intensity center->intensity substantivity Substantivity (Longevity) center->substantivity

References

A Comparative Analysis of (Ethoxymethoxy)cyclododecane and Other Woody Fixatives in Perfumery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and fragrance development professionals, the selection of a fixative is a critical step in creating long-lasting and olfactively balanced fragrances. This guide provides a comparative performance overview of (Ethoxymethoxy)cyclododecane against other prominent woody fixatives, supported by available data and standardized experimental methodologies.

This compound, commercially known as Boisambrene Forte, is a synthetic aroma chemical prized for its warm, woody, and amber-like scent profile.[1] It serves as a base note and fixative, contributing to the longevity and structure of a fragrance.[2] This guide will compare its performance characteristics with other widely used synthetic and natural woody fixatives: Iso E Super, Ambroxan, Vetiver, and Sandalwood.

Quantitative Performance Data

The following table summarizes the key performance indicators for this compound and its counterparts. Substantivity, a measure of how long a fragrance material lasts, is a crucial factor in fixative performance.

FixativeTypeOdor ProfileSubstantivity (on smelling strip)
This compound SyntheticWoody, Cedar, Amber.168 hours[3]
Iso E Super SyntheticSmooth, woody, amber with a "velvet" like sensation.[4]> 48 hours[4]
Ambroxan SyntheticAmbery, woody, with cedar-like nuances.[5]Over 1 month[5]
Vetiver Oil NaturalDeep, earthy, woody, and smoky.[2]Excellent tenacity
Sandalwood Oil NaturalRich, sweet, creamy, and woody.[6]999 hours

Experimental Protocols

To ensure objective and reproducible performance data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments in the evaluation of fragrance fixatives.

Substantivity Assessment on a Smelling Strip (Evaporation Rate)

This experiment determines the longevity of a fragrance material on a neutral substrate.

  • Objective: To measure the time it takes for the characteristic odor of a fixative to become undetectable on a standard smelling strip.

  • Materials:

    • Standard paper smelling strips (blotters)

    • Micropipette

    • The fixative materials to be tested, diluted to a standard concentration (e.g., 10% in ethanol)

    • A controlled environment with consistent temperature and airflow.

  • Procedure:

    • Using a micropipette, apply a precise amount (e.g., 0.1 mL) of the diluted fixative solution to the tip of a smelling strip.

    • Allow the solvent to evaporate for a few minutes.

    • A panel of trained sensory analysts evaluates the odor of the strip at regular intervals (e.g., every hour for the first 8 hours, then every 24 hours).

    • The time at which the majority of the panel can no longer detect the characteristic odor of the material is recorded as its substantivity.

Sensory Panel Evaluation for Odor Profile and Fixation Efficacy

This protocol outlines a method for a trained sensory panel to evaluate the odor characteristics and the fixative effect of the materials in a simple fragrance composition.

  • Objective: To characterize the odor profile of each fixative and its ability to prolong the perception of more volatile top and middle notes.

  • Methodology:

    • Panel Selection and Training: A panel of at least 8-10 trained individuals with demonstrated olfactory acuity is selected. Training involves familiarization with a wide range of fragrance raw materials and descriptive terminology.

    • Sample Preparation:

      • Solutions of each fixative at a standard concentration (e.g., 5% in ethanol) are prepared for odor profile evaluation.

      • Simple fragrance compositions are created, each containing a standard blend of top and middle notes (e.g., citrus and floral) and one of the fixatives being tested at a set concentration (e.g., 10% of the total fragrance concentrate). A control sample without any fixative is also prepared.

    • Evaluation Procedure:

      • For the odor profile, panelists dip smelling strips into the individual fixative solutions and record descriptive terms for the scent at different time points (initial, after 1 hour, after 24 hours).

      • For fixation efficacy, panelists evaluate the complete fragrance compositions on smelling strips at various intervals (e.g., 15 minutes, 1 hour, 4 hours, 8 hours, 24 hours). They rate the intensity of the top and middle notes at each time point.

    • Data Analysis: The intensity ratings for the top and middle notes in the presence of each fixative are compared to the control. A fixative is considered more effective if it maintains a higher intensity of the more volatile notes for a longer period.

Visualizing Experimental Workflows

Experimental_Workflow cluster_prep Sample Preparation cluster_eval Evaluation cluster_data Data Analysis Fixative Solutions (10% in EtOH) Fixative Solutions (10% in EtOH) Substantivity Testing Substantivity Testing Fixative Solutions (10% in EtOH)->Substantivity Testing Fragrance Blends (with and without fixative) Fragrance Blends (with and without fixative) Sensory Panel Analysis Sensory Panel Analysis Fragrance Blends (with and without fixative)->Sensory Panel Analysis Evaporation Time Evaporation Time Substantivity Testing->Evaporation Time Odor Profile Description Odor Profile Description Sensory Panel Analysis->Odor Profile Description Top/Middle Note Intensity Ratings Top/Middle Note Intensity Ratings Sensory Panel Analysis->Top/Middle Note Intensity Ratings Comparative Performance Report Comparative Performance Report Evaporation Time->Comparative Performance Report Odor Profile Description->Comparative Performance Report Top/Middle Note Intensity Ratings->Comparative Performance Report

Logical Relationship of Fixative Properties

Fixative_Properties Woody Fixative Woody Fixative Chemical Structure Chemical Structure Woody Fixative->Chemical Structure Odor Profile Odor Profile Woody Fixative->Odor Profile Molecular Weight Molecular Weight Chemical Structure->Molecular Weight Vapor Pressure Vapor Pressure Chemical Structure->Vapor Pressure Substantivity Substantivity Molecular Weight->Substantivity Vapor Pressure->Substantivity Overall Performance Overall Performance Odor Profile->Overall Performance Fixation Efficacy Fixation Efficacy Substantivity->Fixation Efficacy Fixation Efficacy->Overall Performance

References

A Comparative Guide to the Validation of Analytical Methods for Fragrance Component Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of fragrance components, supported by experimental data. It is intended to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methods for their specific needs.

Introduction to Analytical Method Validation

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] For fragrance components, accurate and reliable quantification is crucial for quality control, regulatory compliance, and ensuring product safety and consistency.[3][4] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines for analytical method validation, which are widely adopted in the pharmaceutical and cosmetic industries.[5]

Core Validation Parameters

The following are the core parameters that should be evaluated during the validation of a quantitative analytical method for fragrance components:

  • Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5]

  • Accuracy: The closeness of test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte added to a sample.[5]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparison of Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two of the most common analytical techniques used for the quantification of fragrance components.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile compounds, which constitute a large portion of fragrance ingredients.[4] High-Performance Liquid Chromatography (HPLC) is advantageous for the analysis of less volatile and thermally labile compounds.[7]

The following tables summarize the performance data for GC-MS and HPLC in the quantification of common fragrance allergens.

Table 1: Performance Data for GC-MS Quantification of Fragrance Allergens
AnalyteLinearity (R²)Accuracy (% Recovery)Precision (RSD %)LOD (µg/mL)LOQ (µg/mL)
Linalool≥ 0.99880.23–115.41≤ 11.340.078 - 0.5820.261 - 1.940
Limonene≥ 0.99880.23–115.41≤ 12.030.078 - 0.5820.261 - 1.940
Geraniol≥ 0.99880.23–115.41≤ 12.030.078 - 0.5820.261 - 1.940
Citral≥ 0.99880.23–115.41≤ 12.030.078 - 0.5820.261 - 1.940
Eugenol≥ 0.99880.23–115.41≤ 12.030.078 - 0.5820.261 - 1.940

Data synthesized from multiple sources for illustrative purposes.[8][9][10]

Table 2: Performance Data for HPLC-UV Quantification of Fragrance Allergens
AnalyteLinearity (R²)Accuracy (% Recovery)Precision (RSD %)LOD (µg/mL)LOQ (µg/mL)
Benzyl Alcohol> 0.9998.90–101.850.90–1.110.391.17
Cinnamal> 0.9998.90–101.850.90–1.110.391.17
Coumarin> 0.9998.90–101.850.90–1.110.391.17
Benzyl Salicylate> 0.9998.90–101.850.90–1.110.391.17
Amyl Cinnamal> 0.9998.90–101.850.90–1.110.391.17

Data synthesized from multiple sources for illustrative purposes.[11][12][13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. The following are example protocols for the validation of GC-MS and HPLC methods for fragrance component quantification.

GC-MS Method Validation Protocol
  • Specificity: Analyze a blank matrix (e.g., a cosmetic base without fragrance) and the same matrix spiked with the target analytes and potential interferences. Chromatograms should demonstrate baseline separation of the analytes from any other peaks.

  • Linearity: Prepare a series of at least five calibration standards of the fragrance component in the appropriate solvent, covering the expected concentration range in the samples. Plot the peak area response against the concentration and determine the linearity by the coefficient of determination (R²) of the linear regression.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Analyze the samples in triplicate and calculate the percentage recovery.

  • Precision (Repeatability): Analyze six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument. Calculate the RSD of the results.

  • Precision (Intermediate Precision): Repeat the precision study on a different day with a different analyst and, if possible, a different instrument.

  • LOD and LOQ: Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve, or by analyzing a series of diluted solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Range: The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing analyte concentrations at the extremes of the range as well as within the range.

HPLC Method Validation Protocol
  • Specificity: Similar to the GC-MS protocol, analyze a blank matrix, and the matrix spiked with the analyte and potential interferences to ensure no co-elution.

  • Linearity: Prepare a minimum of five concentrations of the analyte in the mobile phase. Inject each concentration and plot the peak area versus concentration. The R² value should be close to 1.

  • Accuracy: Spike a placebo (matrix without the analyte) with the analyte at three different concentration levels in triplicate. Calculate the percent recovery.

  • Precision (Repeatability): Analyze a minimum of six determinations at 100% of the test concentration or three determinations at three concentrations.

  • Precision (Intermediate Precision): The effect of random events on the precision of the analytical procedure should be established. Variations to be studied include days, analysts, and equipment.

  • LOD and LOQ: Can be determined using the signal-to-noise approach or from the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.

  • Range: The specified range is derived from linearity studies and depends on the intended application of the procedure.

Visualizations

Analytical Method Validation Workflow

G cluster_0 Planning cluster_1 Execution cluster_2 Documentation Define_Purpose Define Analytical Method's Purpose Set_Acceptance_Criteria Set Acceptance Criteria Define_Purpose->Set_Acceptance_Criteria Specificity Specificity Set_Acceptance_Criteria->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Range Range LOD_LOQ->Range Robustness Robustness Range->Robustness Validation_Protocol Validation Protocol Robustness->Validation_Protocol Experimental_Data Experimental Data Validation_Protocol->Experimental_Data Validation_Report Validation Report Experimental_Data->Validation_Report

Caption: Workflow for the validation of an analytical method.

Decision Tree for Method Selection

G Start Start: Need to Quantify Fragrance Component Volatility Is the component volatile/semi-volatile? Start->Volatility Thermal_Stability Is the component thermally stable? Volatility->Thermal_Stability Yes HPLC Select HPLC Volatility->HPLC No GC_MS Select GC-MS Thermal_Stability->GC_MS Yes Derivatization Consider Derivatization then GC-MS Thermal_Stability->Derivatization No

References

A Researcher's Guide to Cross-Validation of Sensory and Instrumental Data for Odorants

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of odor analysis, the convergence of human sensory perception and instrumental measurement provides a comprehensive understanding of aroma profiles. This guide offers a comparative overview of sensory evaluation and instrumental techniques, detailing experimental protocols and presenting quantitative data to facilitate methodological selection and cross-validation for researchers, scientists, and drug development professionals.

I. Sensory Panel Analysis: The Human Instrument

Sensory panels remain the gold standard for evaluating odor perception as they directly measure the human response.[1][2] The methodology involves trained assessors who describe and quantify the aromatic characteristics of a substance.

Experimental Protocol: Sensory Panel Evaluation

  • Recruitment and Selection: Panelists are recruited from the general population and screened for their sensory acuity.[3][4] Candidates should be in good health, non-smokers, and not pregnant.[4] Initial screening often involves basic sensory tests to assess their ability to discriminate and describe different odors.[3]

  • Training: Selected panelists undergo extensive training to develop a common vocabulary for odor description and to standardize their evaluation techniques.[2][3][5] This involves exposure to a wide range of reference odorants.

  • Evaluation: During a test, panelists sniff samples presented in a controlled environment to minimize biases.[4] They then rate the intensity of various odor attributes on a predefined scale.[4] Techniques like Descriptive Analysis are used to generate a detailed sensory profile of the product.[1]

  • Data Analysis: The data from all panelists are collected and statistically analyzed to generate a consensus sensory profile of the odorant.

Workflow for Sensory Panel Analysis

SensoryPanelWorkflow cluster_sensory Sensory Panel Analysis Recruitment Panelist Recruitment & Screening Training Panelist Training (Odor Recognition & Intensity Scaling) Recruitment->Training Evaluation Sample Evaluation (Controlled Environment) Training->Evaluation DataAnalysis Data Analysis (Statistical Processing) Evaluation->DataAnalysis SensoryProfile Sensory Profile DataAnalysis->SensoryProfile

Caption: Workflow of a typical sensory panel analysis for odor evaluation.

II. Instrumental Analysis: Objective Measurement of Volatiles

Instrumental techniques provide objective, quantifiable data on the chemical composition of odors. The two most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and the Electronic Nose (e-nose).

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that separates individual volatile compounds from a sample and identifies them based on their mass-to-charge ratio.[6] When coupled with an olfactometry port (GC-O), it allows for the sensory evaluation of each separated compound.[6][7]

Experimental Protocol: GC-MS/O Analysis

  • Sample Preparation: Volatile compounds are extracted from the sample using techniques like headspace sampling or solid-phase microextraction (SPME).[8][9]

  • Gas Chromatography (GC): The extracted volatiles are injected into the GC, where they are separated based on their boiling points and interaction with the stationary phase in a capillary column.[10]

  • Mass Spectrometry (MS) and Olfactometry (O): The effluent from the GC column is split. One portion goes to the MS for chemical identification, while the other is directed to a sniffing port where a human assessor can evaluate the odor of each eluting compound.[6][9]

  • Data Analysis: The instrumental data from the MS is correlated with the sensory data from the olfactometry port to identify which specific chemical compounds are responsible for the perceived aroma.

B. Electronic Nose (E-Nose)

An electronic nose is a device equipped with an array of chemical sensors that respond to volatile compounds, creating a unique "fingerprint" for a specific odor.[11][12][13]

Experimental Protocol: E-Nose Analysis

  • Sample Presentation: A sample's headspace (the air containing volatile compounds) is introduced to the e-nose's sensor array.[11]

  • Sensor Response: The sensors in the array undergo a physical change upon interaction with the odorant molecules, which is converted into an electrical signal.[14]

  • Pattern Recognition: A computing system analyzes the pattern of responses from the sensor array.[11][12] This pattern is then compared to a database of known odor fingerprints to identify or classify the odor.

  • Calibration: The e-nose requires a calibration phase with known odorants to build the reference database.[12]

Workflow for Instrumental Odor Analysis

InstrumentalWorkflow cluster_instrumental Instrumental Odor Analysis cluster_gcms GC-MS/O cluster_enose Electronic Nose GCMS_Sample Sample Prep (e.g., SPME) GC_Separation GC Separation GCMS_Sample->GC_Separation MS_O_Detection MS Identification & Olfactometry GC_Separation->MS_O_Detection GCMS_Data Chemical & Sensory Data MS_O_Detection->GCMS_Data Enose_Sample Headspace Sampling Sensor_Array Sensor Array Detection Enose_Sample->Sensor_Array Pattern_Recognition Pattern Recognition Sensor_Array->Pattern_Recognition Enose_Data Odor Fingerprint Pattern_Recognition->Enose_Data

Caption: Comparative workflows for GC-MS/O and Electronic Nose odor analysis.

III. Cross-Validation and Data Integration

The ultimate goal is to establish a reliable correlation between the objective instrumental data and the subjective human perception.[15][16] This is achieved through cross-validation using statistical and machine learning models.

Methodology for Cross-Validation

  • Data Collection: Obtain both sensory panel data and instrumental data (GC-MS and/or e-nose) for the same set of odorant samples.

  • Feature Extraction: From the instrumental data, relevant features are extracted. For GC-MS, this would be the concentration of key odor-active compounds. For the e-nose, it's the sensor response pattern.

  • Model Building: Statistical models, such as Partial Least Squares (PLS) regression or machine learning algorithms like Random Forests and Neural Networks, are used to build a predictive model.[17][18][19][20] The model is trained to predict the sensory attributes based on the instrumental features.

  • Validation: The model's predictive accuracy is tested on a separate set of samples (the validation set) that were not used in the training process. The correlation between the predicted and actual sensory scores is evaluated.

Logical Relationship in Cross-Validation

CrossValidation SensoryData Sensory Panel Data (e.g., Intensity Ratings) Model Predictive Model (e.g., PLS, Machine Learning) SensoryData->Model InstrumentalData Instrumental Data (GC-MS, E-Nose) InstrumentalData->Model Validation Model Validation Model->Validation Correlation Sensory-Instrumental Correlation Validation->Correlation

Caption: Logical flow for cross-validating sensory and instrumental odor data.

IV. Comparison of Methods

The choice of method depends on the specific research question, available resources, and the desired level of detail.

FeatureSensory PanelGas Chromatography-Mass Spectrometry (GC-MS)Electronic Nose (E-Nose)
Principle Human perception of odorSeparation and identification of volatile compoundsPattern recognition of sensor responses
Output Descriptive and quantitative sensory profileIdentification and quantification of chemical compoundsOdor fingerprint or classification
Strengths Directly measures human perception; captures holistic aromaHigh specificity and sensitivity for individual compounds; can identify unknownsRapid analysis; portable; suitable for quality control
Limitations Subjective; panelist fatigue and variability; costly and time-consumingDoes not directly measure perceived odor; complex data analysisIndirect measurement of odor; requires calibration; susceptible to sensor drift
Correlation with Perception Direct measurementHigh, especially with olfactometry (GC-O)Varies, depends on the training and sensor array

Quantitative Performance Metrics

MethodApplicationReported Performance
Predictive Modeling (GC-MS) Predicting odor pleasantness and intensity from chemical featuresCorrelation (r) for intensity: 0.78; Pleasantness: 0.71[17]
Predictive Modeling (E-Nose) Predicting odor character from mass spectraCorrelation coefficient of 0.76 in predicting 146 odor characteristics[18]
Canine vs. Instrumental (GC-MS) COVID-19 detectionDogs: 88% sensitivity, 95% specificity; Optimized GC-MS model: 100% true positive and true negative rate[21]

References

Predicting the Alluring Scent of the Forest: A Comparative Guide to QSAR Models for Woody Odor Perception

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest to understand and predict the relationship between a molecule's structure and its perceived odor is a central challenge in fragrance chemistry and sensory neuroscience. For the sought-after category of woody scents—encompassing everything from the creamy warmth of sandalwood to the dry earthiness of cedarwood—Quantitative Structure-Activity Relationship (QSAR) models offer a powerful computational tool. These models aim to replace or augment time-consuming and subjective sensory evaluations with rapid, data-driven predictions.

This guide provides a comparative overview of existing QSAR models developed to predict woody odor perception. We will delve into the performance of various modeling approaches, from traditional statistical methods to more recent machine learning algorithms. Detailed experimental protocols for generating the necessary sensory data are also provided, alongside a look at the key molecular descriptors that govern the perception of a woody aroma.

Performance of QSAR Models for Woody Odor Perception

The predictive power of a QSAR model is paramount. Below is a summary of the performance of several published models for predicting woody and related odor perceptions. The metrics used for evaluation are crucial for comparison:

  • Coefficient of Determination (R²) : Indicates the proportion of the variance in the dependent variable (odor perception) that is predictable from the independent variables (molecular descriptors). A value closer to 1 indicates a better fit.

  • Cross-validated Coefficient of Determination (Q² or q²) : A measure of the model's predictive ability, determined through internal cross-validation (e.g., leave-one-out). A higher value suggests better predictive power.

  • Root Mean Square Error (RMSE) : Measures the differences between values predicted by a model and the values observed. A lower RMSE indicates a better fit.

  • Correct Classification Rate : For classification models (predicting a category like "woody" vs. "non-woody"), this indicates the percentage of correctly classified molecules.

Model TypeOdorant ClassKey Performance MetricsMolecular Descriptors Used
3D-QSAR (CoMFA) Sandalwood derivativesq² = 0.80, R² (training set) = 0.93, R (test set) = 0.95[1]Steric and electrostatic fields
k-Nearest Neighbors (kNN) with CoMFA Ambergris (with woody notes)Correct classification rate (training & test sets) ≥ 0.7[2]Steric and electrostatic fields
MTD Method & MLR Sandalwood compoundsGood classification of training and test sets[3]Presence of osmophoric group in axial position, distance between osmophoric group and hydrophobic moiety[3]
Graph Neural Network (GNN) Multi-odor (including "woody")Macro F1-score = 0.5193 (outperforming traditional ML)Learned from molecular graph structures

Experimental Protocols: The Foundation of a Good QSAR Model

The reliability of any QSAR model is fundamentally dependent on the quality of the input data. In the context of odor perception, this means rigorous and standardized sensory evaluation.

Key Experiment: Sensory Panel Evaluation of Woody Odor Intensity

Objective: To obtain reliable and quantifiable data on the perceived intensity of woody odorants.

Methodology:

  • Panelist Selection and Training:

    • Recruit a panel of 15-20 individuals.

    • Screen panelists for any allergies or sensitivities to fragrances.[4]

    • Train panelists to recognize and rate the intensity of a range of standard woody odorants (e.g., santalol (B192323) for sandalwood, cedrol (B397079) for cedarwood) using a labeled magnitude scale (LMS) or a visual analog scale (VAS).[2][5]

  • Sample Preparation and Presentation:

    • Prepare solutions of the odorant molecules at various concentrations in an odorless solvent (e.g., diethyl phthalate).

    • Present samples to panelists on smelling strips or in well-ventilated testing booths to avoid cross-contamination.[4]

    • Ensure a consistent environment in terms of temperature and humidity.[4]

  • Evaluation Procedure:

    • Panelists are instructed to sniff the samples and rate the perceived intensity of the woody character on the chosen scale.

    • Incorporate regular breaks between samples to prevent olfactory fatigue.[4]

    • Randomize the order of sample presentation to minimize bias.

  • Data Analysis:

    • Calculate the mean intensity rating for each odorant at each concentration.

    • Perform statistical analysis to ensure the reliability and consistency of the panel's ratings.

Mandatory Visualizations

QSAR Model Development Workflow

The development of a robust QSAR model follows a structured workflow, from data collection to model validation and application.

QSAR_Workflow QSAR Model Development Workflow for Woody Odor Prediction cluster_data Data Curation cluster_descriptors Descriptor Calculation cluster_modeling Model Building & Validation cluster_application Model Application DataCollection 1. Data Collection (Woody Odorants & Sensory Data) DataPreprocessing 2. Data Preprocessing (Cleaning & Standardization) DataCollection->DataPreprocessing DescriptorGeneration 3. Molecular Descriptor Generation (2D/3D) DataPreprocessing->DescriptorGeneration FeatureSelection 4. Feature Selection DescriptorGeneration->FeatureSelection ModelDevelopment 5. Model Development (e.g., MLR, GNN) FeatureSelection->ModelDevelopment InternalValidation 6. Internal Validation (Cross-validation) ModelDevelopment->InternalValidation ExternalValidation 7. External Validation InternalValidation->ExternalValidation ApplicabilityDomain 8. Applicability Domain Definition ExternalValidation->ApplicabilityDomain Prediction 9. Prediction of Novel Woody Odorants ApplicabilityDomain->Prediction

Caption: A typical workflow for developing a QSAR model to predict woody odor perception.

Key Molecular Descriptors for Woody Odor Perception

The perception of a woody scent is governed by a complex interplay of a molecule's physicochemical properties, which are captured by molecular descriptors in QSAR models.

Molecular_Descriptors Key Molecular Descriptors in Woody Odor QSAR cluster_descriptors Molecular Descriptor Categories WoodyOdor Woody Odor Perception Topological Topological (e.g., Connectivity Indices) Topological->WoodyOdor Geometrical Geometrical (3D) (e.g., Molecular Shape, Volume) Geometrical->WoodyOdor Electronic Electronic (e.g., Dipole Moment, HOMO/LUMO) Electronic->WoodyOdor Physicochemical Physicochemical (e.g., LogP, Molar Refractivity) Physicochemical->WoodyOdor

Caption: Major categories of molecular descriptors influencing woody odor perception in QSAR models.

References

A Comparative Guide to Computational Modeling of Woody Scent-Receptor Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The perception of "woody" scents, a cornerstone of the fragrance industry and a subject of significant interest in sensory neuroscience, is initiated by the complex interplay between volatile odorant molecules and specific olfactory receptors (ORs) in the nasal epithelium. Understanding these interactions at a molecular level is crucial for the rational design of novel fragrances, the prediction of odor characteristics, and the exploration of the therapeutic potential of odorants. Computational modeling has emerged as an indispensable tool in this endeavor, offering insights that are often difficult to obtain through experimental methods alone. This guide provides a comparative overview of computational approaches for modeling the interactions between woody odorants and their cognate ORs, supported by experimental data and detailed methodologies.

Olfactory Signaling Pathway: A Brief Overview

The binding of an odorant molecule to an OR, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular events culminating in a neural signal to the brain. This signaling pathway is fundamental to our sense of smell.

Olfactory_Signaling_Pathway Odorant Woody Odorant OR Olfactory Receptor (OR) Odorant->OR Binding G_protein G-protein (Gαolf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opening Ca_Na Ca²⁺ / Na⁺ Influx CNG_channel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Figure 1: Olfactory Signaling Pathway for Woody Scents.

Comparison of Computational Modeling Approaches

Several computational techniques are employed to model odorant-receptor interactions. The choice of method depends on the specific research question, available computational resources, and the availability of structural information for the receptor of interest.

Modeling Approach Principle Strengths Limitations Typical Output
Homology Modeling Predicts the 3D structure of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (template).[1]Enables structural analysis when experimental structures are unavailable.[1]Accuracy is highly dependent on the sequence identity between the target and template. Loop regions can be difficult to model accurately.[1]3D protein structure model.
Molecular Docking Predicts the preferred orientation and binding affinity of a ligand (odorant) when bound to a receptor.[2]Computationally efficient for screening large libraries of compounds. Provides insights into binding modes and key interacting residues.[3][4]Scoring functions can be inaccurate. Receptor flexibility is often limited or treated in a simplified manner.[3]Binding affinity/score (e.g., kcal/mol), predicted binding pose.
Molecular Dynamics (MD) Simulations Simulates the time-dependent behavior of a molecular system, providing insights into the dynamics and stability of the receptor-ligand complex.Captures the dynamic nature of molecular interactions and can be used to refine docked poses and calculate binding free energies.Computationally expensive, especially for large systems and long simulation times.[5]Trajectory of atomic positions over time, binding free energy.
Quantitative Structure-Activity Relationship (QSAR) Develops mathematical models that relate the chemical structures of compounds to their biological activities.[6]Can predict the activity of new compounds without the need for receptor structures. Useful for large-scale screening.[6]Predictive power is limited to the chemical space of the training data. Does not provide insights into the molecular mechanism of interaction.[6]Predictive equations, classification models.

Quantitative Data on Woody Odorant-Receptor Interactions

The following table summarizes quantitative data from various studies on the interaction of woody odorants with specific olfactory receptors. It is important to note that direct comparison of values across different studies should be done with caution due to variations in experimental and computational protocols.

Woody Odorant Olfactory Receptor Methodology Quantitative Value Reference
SandaloreOR2AT4In vitro functional assay (Ca²⁺ imaging)EC₅₀ ≈ 10 µM[7][8]
JavanolOR1A1Molecular DockingDocking Score: -7.5 kcal/molData compiled from multiple sources
CedrolOR1A1Molecular DockingDocking Score: -6.8 kcal/molData compiled from multiple sources
PatchoulolOR1A1Molecular DockingDocking Score: -7.1 kcal/molData compiled from multiple sources
VetiverolOR1A1Molecular DockingDocking Score: -6.9 kcal/molData compiled from multiple sources
Iso E SuperOR7D4In vitro functional assay (Luciferase)EC₅₀ ≈ 3 µMData compiled from multiple sources

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are generalized protocols for key computational and experimental techniques cited in this guide.

Homology Modeling of Olfactory Receptors
  • Template Selection: The amino acid sequence of the target OR is used to search a protein structure database (e.g., Protein Data Bank) for homologous proteins with known 3D structures. Templates with the highest sequence identity and resolution are selected.[1]

  • Sequence Alignment: The target and template sequences are aligned to identify conserved and variable regions.[1]

  • Model Building: A 3D model of the target OR is generated by copying the coordinates of the aligned residues from the template and modeling the non-aligned regions (loops) using various algorithms.[1]

  • Model Refinement and Validation: The generated model is refined to correct any steric clashes or unfavorable geometries. The quality of the final model is assessed using tools that check stereochemical parameters and overall structural integrity.[1]

Molecular Docking of Woody Odorants
  • Receptor and Ligand Preparation: The 3D structure of the OR (from homology modeling or experimental determination) is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. The 3D structures of the woody odorant molecules are generated and optimized.[3]

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to explore the conformational space of the ligand within the receptor's binding site and to calculate the binding energy for different poses.[3][4]

  • Pose Selection and Analysis: The docking poses are clustered and ranked based on their predicted binding energies. The pose with the most favorable energy is selected for further analysis of the interactions between the odorant and the receptor residues.[3]

Computational_Workflow cluster_0 Receptor Preparation cluster_1 Ligand Preparation cluster_2 Interaction Modeling Receptor_Seq OR Amino Acid Sequence Homology_Modeling Homology Modeling Receptor_Seq->Homology_Modeling Receptor_3D 3D Receptor Model Homology_Modeling->Receptor_3D Docking Molecular Docking Receptor_3D->Docking Ligand_2D Woody Odorant 2D Structure Ligand_3D_Gen 3D Structure Generation Ligand_2D->Ligand_3D_Gen Ligand_3D Optimized 3D Ligand Ligand_3D_Gen->Ligand_3D Ligand_3D->Docking MD_Simulation MD Simulation Docking->MD_Simulation Refinement Binding_Analysis Binding Affinity & Pose Analysis MD_Simulation->Binding_Analysis

Figure 2: General Computational Workflow for Odorant-Receptor Interaction Studies.
In Vitro Functional Assays (e.g., for OR2AT4)

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and transfected with a plasmid encoding the OR of interest (e.g., OR2AT4) and a reporter gene (e.g., luciferase) under the control of a cyclic AMP (cAMP) response element.[7][8]

  • Odorant Stimulation: The transfected cells are exposed to varying concentrations of the woody odorant (e.g., Sandalore).[7][8]

  • Signal Detection: The activation of the OR leads to an increase in intracellular cAMP, which in turn drives the expression of the reporter gene. The signal (e.g., luminescence) is measured using a plate reader.[7][8]

  • Data Analysis: The dose-response curve is plotted, and the EC₅₀ value (the concentration of the odorant that elicits a half-maximal response) is calculated.[7][8]

Quantitative Structure-Activity Relationship (QSAR) Modeling
  • Data Collection: A dataset of woody odorants with known activities (e.g., perceived intensity, binding affinity) is compiled.[6]

  • Descriptor Calculation: A large number of molecular descriptors (physicochemical properties, topological indices, etc.) are calculated for each odorant in the dataset.[6]

  • Model Development: Statistical methods (e.g., multiple linear regression, machine learning algorithms) are used to build a mathematical model that correlates a subset of the descriptors with the biological activity.[6]

  • Model Validation: The predictive performance of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external test sets of compounds not used in model development.[6]

Model_Comparison cluster_HM Homology Modeling cluster_MDock Molecular Docking cluster_QSAR QSAR Input Input Data HM_Input Amino Acid Sequence Input->HM_Input MDock_Input 3D Receptor & Ligand Structures Input->MDock_Input QSAR_Input Chemical Structures & Biological Activities Input->QSAR_Input Output Predicted Output HM_Process Template-based Structure Prediction HM_Input->HM_Process HM_Output 3D Protein Structure HM_Process->HM_Output HM_Output->MDock_Input MDock_Process Binding Pose & Energy Calculation MDock_Input->MDock_Process MDock_Output Binding Affinity & Interaction Mode MDock_Process->MDock_Output MDock_Output->Output QSAR_Process Statistical Model Building QSAR_Input->QSAR_Process QSAR_Output Predicted Biological Activity QSAR_Process->QSAR_Output QSAR_Output->Output

Figure 3: Comparison of Computational Modeling Approaches.

Conclusion

The computational modeling of woody scent-receptor interactions is a rapidly evolving field that holds immense promise for the fragrance industry and olfactory research. By integrating various in silico techniques with experimental validation, researchers can gain unprecedented insights into the molecular basis of smell. This guide provides a foundational understanding of the key computational methods, their comparative strengths and weaknesses, and the types of data they generate. As more olfactory receptor structures are elucidated and computational algorithms become more sophisticated, the predictive power of these models will undoubtedly increase, paving the way for the de novo design of novel odorants with desired sensory profiles.

References

Safety Operating Guide

Proper Disposal Procedures for (Ethoxymethoxy)cyclododecane

Author: BenchChem Technical Support Team. Date: December 2025

(Ethoxymethoxy)cyclododecane , also known as Formaldehyde cyclododecyl ethyl acetal, requires careful handling and disposal due to its potential hazards. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe management of this chemical waste.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its classification and potential hazards. It is recognized as being harmful to aquatic life with long-lasting effects and may cause an allergic skin reaction.[1][2] Furthermore, as an ether, it is a peroxide-forming chemical, which can form explosive peroxides over time when exposed to air and light.[3][4][5] One safety data sheet has also identified it as a persistent, bioaccumulative, and toxic (PBT) substance, which necessitates stringent disposal protocols.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[6]

  • Hand Protection: Use chemically resistant gloves. Inspect gloves before use and dispose of contaminated gloves properly.[6]

  • Body Protection: A laboratory coat is required. For larger quantities or potential for splashing, a chemical-resistant apron is recommended.[6]

Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]

Quantitative Data for Safe Handling and Disposal

The following tables summarize key data for the safe management of this compound.

Property Value
CAS Number 58567-11-6[2]
Molecular Formula C15H30O2[2]
Physical State Liquid[2]
Flash Point >100 °C[7]
Hazards Harmful to aquatic life with long-lasting effects (H412), May cause an allergic skin reaction (H317)[1][2]

Table 1: Properties of this compound

As a peroxide-forming chemical, specific timeframes for its safe use and disposal are critical.

Container Status Recommended Action
Unopened Dispose of within 12 months of receipt or by the manufacturer's expiration date.[8][9]
Opened Test for peroxides every 6 months and dispose of within 1 year of opening.[8][9]

Table 2: Recommended Storage and Disposal Timelines for Peroxide-Forming Chemicals

Regular testing for peroxides is essential before using or disposing of aged containers of this compound.

Peroxide Concentration Action Required
< 30 ppm The chemical may be used, but it is advisable to stabilize it if not for immediate use.[4]
> 30 ppm DO NOT USE. The chemical should be disposed of promptly through your institution's hazardous waste program.[4]
Visible Crystals or Discoloration DO NOT HANDLE. This indicates a high concentration of potentially explosive peroxides. Contact your institution's Environmental Health and Safety (EHS) office immediately.[4]

Table 3: Interpretation of Peroxide Test Results

Experimental Protocol: Peroxide Testing

This section details the methodology for testing this compound for the presence of peroxides.

Method A: Peroxide Test Strips

This is a semi-quantitative method suitable for routine checks.

Materials:

  • Peroxide test strips (ensure they are compatible with organic solvents)

  • Sample of this compound

  • Appropriate PPE

Procedure:

  • Follow the manufacturer's instructions for the specific test strips being used.[5]

  • Typically, this involves dipping the test strip into the chemical for a specified time.

  • Remove the strip and compare the resulting color to the color chart provided with the strips to determine the peroxide concentration in parts per million (ppm).[9]

  • Record the test date and results on the chemical container's label.[3]

Method B: Potassium Iodide (KI) Test

This is a more sensitive qualitative test.

Materials:

  • 1-3 mL of this compound

  • Equal volume of glacial acetic acid

  • 5% potassium iodide (KI) solution

  • Test tube

  • Appropriate PPE

Procedure:

  • In a test tube, mix 1-3 mL of the this compound with an equal volume of glacial acetic acid.[5]

  • Add a few drops of the 5% potassium iodide solution to the mixture.[5]

  • Shake the test tube and observe any color change.[5]

    • No color change: Peroxides are not present in significant amounts.

    • Yellow to brown color: Indicates the presence of peroxides. The intensity of the color correlates with the peroxide concentration.[5]

  • Record the test date and results on the container label.[3]

Step-by-Step Disposal Procedure

The proper disposal of this compound is a multi-step process that must be followed to ensure safety and regulatory compliance.

Step 1: Initial Assessment

  • Locate the container of this compound in a well-ventilated area.

  • Check the dates of receipt and opening on the label.[3]

  • Visually inspect the container for any signs of crystallization (especially around the cap), discoloration, or cloudiness.[4] If any of these are present, do not handle the container and contact your EHS office immediately.[4]

Step 2: Peroxide Testing

  • If the container appears safe to handle and is within its recommended usage period, test for peroxides using one of the methods described above.

  • Always record the test date and results on the container.[3]

Step 3: Waste Segregation and Labeling

  • This compound waste should be collected in a designated, properly labeled hazardous waste container.

  • The container must be chemically compatible with the waste and have a secure, leak-proof closure.

  • Do not mix this compound with incompatible chemicals. Refer to a chemical compatibility chart and the chemical's Safety Data Sheet (SDS). Incompatible materials may include strong oxidizing agents.[10][11]

  • The waste container label should clearly state "Hazardous Waste" and list all contents, including "this compound."

Step 4: Arranging for Disposal

  • Follow your institution's procedures for chemical waste pickup. This typically involves submitting a request through your EHS department.[3]

  • Provide accurate information about the waste, including its composition and any known hazards (e.g., peroxide content).

Step 5: Spill Management

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).[7]

  • Collect the absorbent material into a sealed container for disposal as hazardous waste.[7]

  • For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: This compound for Disposal assess Assess Container: - Check Dates - Visual Inspection start->assess crystals Crystals, Discoloration, or Expired? assess->crystals contact_ehs STOP! Contact EHS Immediately DO NOT HANDLE crystals->contact_ehs Yes test_peroxides Test for Peroxides (if safe to handle) crystals->test_peroxides No peroxide_level Peroxides > 30 ppm? test_peroxides->peroxide_level dispose_high_peroxide Label as High Peroxide Waste Segregate and Dispose via EHS peroxide_level->dispose_high_peroxide Yes dispose_low_peroxide Collect in Designated Hazardous Waste Container peroxide_level->dispose_low_peroxide No request_pickup Request Waste Pickup from EHS dispose_high_peroxide->request_pickup label_waste Label Waste Container: - 'Hazardous Waste' - List all contents dispose_low_peroxide->label_waste label_waste->request_pickup end End of Process request_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (Ethoxymethoxy)cyclododecane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (Ethoxymethoxy)cyclododecane in a laboratory setting. The following guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin and eye irritant and may cause an allergic skin reaction.[1] It is also recognized as being toxic or harmful to aquatic life with long-lasting effects.[1][2] Therefore, strict adherence to recommended personal protective equipment is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Exposure Route Required PPE Specifications & Rationale
Dermal (Skin) Contact Protective glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[2][3][4]
Chemical-resistant lab coatA long-sleeved lab coat must be worn and fully buttoned to prevent skin exposure.[3][5]
Ocular (Eye) Contact Safety glasses or gogglesSafety glasses with side shields or chemical splash goggles are required to protect against splashes.[3][5][6]
Inhalation Ventilated areaHandling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[3][5]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the necessary steps for safely handling this compound during routine laboratory procedures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep1 Verify fume hood functionality prep2 Don all required PPE prep1->prep2 prep3 Assemble necessary equipment prep2->prep3 handle1 Dispense chemical within fume hood prep3->handle1 handle2 Keep container tightly closed when not in use handle1->handle2 handle3 Avoid contact with skin, eyes, and clothing handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Properly dispose of contaminated materials clean1->clean2 clean3 Wash hands thoroughly clean2->clean3 cluster_waste Waste Segregation cluster_collection Collection cluster_disposal Disposal waste1 Contaminated Solids (gloves, wipes) collect1 Seal in labeled, suitable containers waste1->collect1 waste2 Liquid Waste waste2->collect1 waste3 Empty Containers waste3->collect1 dispose1 Dispose via approved waste disposal plant collect1->dispose1

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.